Product packaging for 1,4-Dibenzoyloxycyclohexan(Cat. No.:CAS No. 19150-32-4)

1,4-Dibenzoyloxycyclohexan

Cat. No.: B096277
CAS No.: 19150-32-4
M. Wt: 324.4 g/mol
InChI Key: ZLWCKIITGASJBS-UHFFFAOYSA-N
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Description

1,4-Dibenzoyloxycyclohexan (CAS 19150-32-4) is a high-purity diester compound derived from cyclohexane-1,4-diol and benzoic acid, with a molecular formula of C20H20O4 and a molecular weight of 324.4 g/mol . This compound is of significant interest in advanced organic chemistry research, particularly for studying the conformational analysis of alicyclic compounds . The 1,4-disubstitution pattern on the cyclohexane ring creates distinct cis and trans stereoisomers, making it an excellent model for investigating steric effects and stability. In the trans isomer, the bulky benzoyloxy groups preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, providing a clear illustration of steric strain principles . Researchers primarily utilize this compound as a key intermediate in synthetic methodologies. Its synthesis typically involves the direct esterification of cyclohexane-1,4-diol with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, often under acid or base catalysis . The compound's structural features also make it relevant for broader applications in polymer science, as derivatives of 1,4-disubstituted cyclohexane are important monomers in polyester synthesis, where the ring's stereochemistry can influence the resulting polymer's physical properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O4 B096277 1,4-Dibenzoyloxycyclohexan CAS No. 19150-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzoyloxycyclohexyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c21-19(15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(22)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWCKIITGASJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341122
Record name 1,4-Dibenzoyloxycyclohexan
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19150-32-4
Record name 1,4-Cyclohexanediol, 1,4-dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19150-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibenzoyloxycyclohexan
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URL https://comptox.epa.gov/dashboard/DTXSID00341122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,4-Dibenzoyloxycyclohexane chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibenzoyloxycyclohexane is a diester of 1,4-cyclohexanediol and benzoic acid. It exists as two distinct geometric isomers: cis-1,4-Dibenzoyloxycyclohexane and trans-1,4-Dibenzoyloxycyclohexane. The spatial arrangement of the benzoyloxy groups relative to the cyclohexane ring significantly influences the physical and chemical properties of these isomers. This document provides a comprehensive overview of the chemical structure, properties, and potential applications of 1,4-Dibenzoyloxycyclohexane, with a focus on data relevant to research and development.

Chemical Structure and Isomerism

The core structure of 1,4-Dibenzoyloxycyclohexane consists of a cyclohexane ring substituted at the 1 and 4 positions with benzoyloxy groups. The stereochemistry of these substituents gives rise to cis and trans isomers.

  • cis-1,4-Dibenzoyloxycyclohexane: In this isomer, both benzoyloxy groups are on the same side of the cyclohexane ring. The cyclohexane ring can exist in conformational isomers, with the diequatorial and diaxial forms being the most significant.

  • trans-1,4-Dibenzoyloxycyclohexane: In this isomer, the benzoyloxy groups are on opposite sides of the cyclohexane ring. The most stable conformation is typically the one where both bulky benzoyloxy groups occupy equatorial positions.

The distinction between these isomers is crucial as it dictates their molecular symmetry, packing in the solid state, and ultimately their physical properties and reactivity.

Physicochemical Properties

Quantitative data for the physical and chemical properties of the individual cis and trans isomers of 1,4-Dibenzoyloxycyclohexane are not extensively reported in publicly available literature. However, based on the general principles of stereochemistry and the properties of similar cyclohexane derivatives, the following trends can be anticipated.

Propertycis-1,4-Dibenzoyloxycyclohexane (Predicted)trans-1,4-Dibenzoyloxycyclohexane (Predicted)Notes
Molecular Formula C₂₀H₂₀O₄C₂₀H₂₀O₄The molecular formula is identical for both isomers.
Molecular Weight 324.37 g/mol 324.37 g/mol The molecular weight is identical for both isomers.
Melting Point Lower than the trans isomer.Higher than the cis isomer.The higher symmetry of the trans isomer generally allows for more efficient packing in the crystal lattice, leading to a higher melting point.
Boiling Point Likely similar to the trans isomer.Likely similar to the cis isomer.Boiling points are less dependent on crystal packing and more on intermolecular forces, which are expected to be similar for both isomers.
Solubility Generally more soluble in common organic solvents.Generally less soluble in common organic solvents.The less regular shape of the cis isomer can disrupt crystal packing, leading to weaker intermolecular forces and higher solubility.
CAS Number Not individually assignedNot individually assignedThe CAS number 19150-32-4 refers to the mixture of isomers or the unspecified isomer.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts and coupling constants of the cyclohexane protons would differ significantly between the cis and trans isomers due to the different magnetic environments of the axial and equatorial protons. In the trans isomer, with both benzoyloxy groups in equatorial positions, the methine protons at C1 and C4 would likely appear as a triplet of triplets with distinct coupling constants. In the cis isomer, the conformational equilibrium would lead to more complex and potentially broader signals. The aromatic protons of the benzoyl groups would appear in the range of δ 7.4-8.1 ppm.

  • ¹³C NMR: The chemical shifts of the cyclohexane carbons would also be indicative of the stereochemistry. The carbon atoms bearing the benzoyloxy groups (C1 and C4) would resonate at a characteristic downfield shift. The symmetry of the trans isomer would result in a simpler spectrum with fewer signals compared to the less symmetric, conformationally mobile cis isomer.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorption bands for:

  • C=O stretching of the ester group, typically around 1710-1730 cm⁻¹.

  • C-O stretching of the ester group, in the region of 1250-1300 cm⁻¹.

  • C-H stretching of the aromatic and aliphatic portions, around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

  • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the cis and trans isomers due to differences in their vibrational modes.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,4-Dibenzoyloxycyclohexane would be expected to show a molecular ion peak (M⁺) at m/z 324. Fragmentation would likely involve the loss of benzoyloxy groups and benzoic acid, leading to characteristic fragment ions.

Experimental Protocols

While specific detailed experimental protocols for the synthesis of pure cis- and trans-1,4-Dibenzoyloxycyclohexane are not widely published, a general and logical synthetic approach is the esterification of the corresponding cis- or trans-1,4-cyclohexanediol with benzoyl chloride.

General Synthesis of 1,4-Dibenzoyloxycyclohexane

This procedure outlines the esterification of 1,4-cyclohexanediol. The stereochemical outcome of the product is dependent on the stereochemistry of the starting diol.

Materials:

  • cis- or trans-1,4-cyclohexanediol

  • Benzoyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the respective isomer of 1,4-cyclohexanediol in anhydrous dichloromethane.

  • Add pyridine to the solution. The amount of pyridine should be at least stoichiometrically equivalent to the benzoyl chloride used.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (2.2 equivalents) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure dibenzoate ester.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: cis- or trans-1,4-cyclohexanediol dissolve Dissolve in CH2Cl2 with Pyridine start->dissolve add_benzoyl Add Benzoyl Chloride at 0°C dissolve->add_benzoyl react Stir at Room Temperature add_benzoyl->react quench Quench with Water react->quench extract Extract with CH2Cl2 quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography product Pure cis- or trans-1,4-Dibenzoyloxycyclohexane chromatography->product

Caption: Synthetic workflow for 1,4-Dibenzoyloxycyclohexane.

Biological Activity and Applications

There is currently no significant body of publicly available research detailing the specific biological activities of cis- or trans-1,4-Dibenzoyloxycyclohexane. However, cyclohexane derivatives and esters are classes of compounds with diverse pharmacological applications. The rigid and well-defined stereochemistry of the 1,4-disubstituted cyclohexane ring makes it an attractive scaffold in medicinal chemistry for the design of ligands that target specific protein binding pockets.

Potential areas of interest for future research could include:

  • Liquid Crystals: The rigid core and anisotropic shape of the trans isomer, in particular, suggest potential applications in the field of liquid crystals.

  • Polymer Chemistry: 1,4-Dibenzoyloxycyclohexane could serve as a monomer or a model compound for the synthesis of polyesters with specific thermal and mechanical properties.

  • Drug Discovery: As a scaffold, it could be functionalized to explore interactions with various biological targets. The ester linkages are potentially cleavable by esterases in vivo, which could be a consideration in prodrug design.

Signaling Pathways and Logical Relationships

As no specific biological activity has been identified for 1,4-Dibenzoyloxycyclohexane, there are no established signaling pathways to diagram. The logical relationship for its potential use in drug discovery would follow a standard preclinical development path.

G cluster_discovery Discovery & Synthesis cluster_screening Screening cluster_lead_opt Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of cis/trans Isomers characterization Structural & Purity Analysis synthesis->characterization in_vitro In Vitro Biological Screening (e.g., enzyme assays, cell-based assays) characterization->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar admet In Silico & In Vitro ADMET Profiling sar->admet in_vivo In Vivo Efficacy & Toxicity Studies admet->in_vivo

Caption: A logical workflow for the potential drug discovery process.

Conclusion

1,4-Dibenzoyloxycyclohexane, in its cis and trans isomeric forms, represents a simple yet structurally interesting molecule. While specific experimental data on its properties are sparse, its synthesis is straightforward from commercially available precursors. The well-defined stereochemistry of its isomers makes it a candidate for applications in materials science, particularly in the fields of polymers and liquid crystals. Although no specific biological activities have been reported, its rigid cyclohexane core presents a potential scaffold for the design of novel therapeutic agents. Further research is warranted to fully characterize the individual isomers and explore their potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of cis-1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of cis-1,4-dibenzoyloxycyclohexane, a valuable building block in medicinal chemistry and materials science. The document details the chemical pathway, experimental protocols, and characterization data.

Introduction

cis-1,4-Dibenzoyloxycyclohexane is a diester synthesized from cis-1,4-cyclohexanediol. The introduction of two benzoyloxy groups onto the cyclohexane ring imparts specific stereochemical and electronic properties, making it a useful intermediate in the synthesis of various target molecules. This guide outlines a reliable synthetic route employing the Schotten-Baumann reaction, a well-established method for the acylation of alcohols.

Reaction Scheme

The synthesis proceeds via the esterification of cis-1,4-cyclohexanediol with benzoyl chloride in the presence of a base, typically pyridine, which also acts as a catalyst and scavenger for the hydrochloric acid byproduct.

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products cis-1,4-cyclohexanediol cis-1,4-Cyclohexanediol product cis-1,4-Dibenzoyloxycyclohexane cis-1,4-cyclohexanediol->product + benzoyl_chloride Benzoyl Chloride (2 eq.) benzoyl_chloride->product pyridine Pyridine pyridine->product Catalyst/Base byproduct Pyridinium Hydrochloride

Caption: Reaction scheme for the synthesis of cis-1,4-Dibenzoyloxycyclohexane.

Experimental Protocol

This section provides a detailed methodology for the synthesis of cis-1,4-dibenzoyloxycyclohexane.

Materials:

  • cis-1,4-Cyclohexanediol

  • Benzoyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-1,4-cyclohexanediol (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (2.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add benzoyl chloride (2.2 eq.) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol to yield pure cis-1,4-dibenzoyloxycyclohexane as a white solid.

experimental_workflow start Start dissolve Dissolve cis-1,4-cyclohexanediol in anhydrous DCM start->dissolve add_pyridine Add anhydrous pyridine and cool to 0 °C dissolve->add_pyridine add_benzoyl_chloride Add benzoyl chloride dropwise at 0 °C add_pyridine->add_benzoyl_chloride react Stir at room temperature for 12-16 h add_benzoyl_chloride->react workup Aqueous work-up (HCl, NaHCO₃, Brine) react->workup dry Dry organic layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from ethanol concentrate->recrystallize end Obtain pure product recrystallize->end

Caption: Experimental workflow for the synthesis of cis-1,4-Dibenzoyloxycyclohexane.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of cis-1,4-dibenzoyloxycyclohexane. Please note that the exact values for the product may vary slightly based on experimental conditions and purity. The data for the final product are estimated based on closely related structures due to the limited availability of specific experimental data for the pure cis isomer in the searched literature.

ParameterValue
Reactants
cis-1,4-CyclohexanediolMolar Mass: 116.16 g/mol
Benzoyl ChlorideMolar Mass: 140.57 g/mol , Density: 1.21 g/mL
Product
cis-1,4-Dibenzoyloxycyclohexane
Molecular FormulaC₂₀H₂₀O₄
Molar Mass324.37 g/mol
AppearanceWhite crystalline solid
Melting Point (°C)Estimated: 115-120 °C[1]
Yield (%)Typically > 85%
Spectroscopic Data (Estimated)
¹H NMR (CDCl₃, δ ppm)~8.0 (m, 4H, Ar-H), ~7.5 (m, 6H, Ar-H), ~5.2 (m, 2H, CHO), ~2.0 (m, 8H, CH₂)
¹³C NMR (CDCl₃, δ ppm)~166.0 (C=O), ~133.0, ~130.0, ~129.5, ~128.5 (Ar-C), ~70.0 (CHO), ~30.0 (CH₂)

Note: Spectroscopic data are estimations based on the analysis of similar dibenzoate esters and general principles of NMR spectroscopy.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Benzoyl chloride is corrosive and a lachrymator; handle with care.

  • Pyridine is flammable and toxic; avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The synthesis of cis-1,4-dibenzoyloxycyclohexane via the Schotten-Baumann reaction is an efficient and reliable method. This guide provides the necessary details for researchers to successfully perform this synthesis and characterize the product. The well-defined stereochemistry of the cis isomer makes it a valuable synthon for various applications in drug discovery and material science.

References

An In-depth Technical Guide to the Synthesis of trans-1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and relevant data for trans-1,4-Dibenzoyloxycyclohexane. The primary method detailed is the esterification of trans-1,4-cyclohexanediol, a robust and high-yielding reaction suitable for laboratory and potential scale-up applications.

Synthesis Overview

The synthesis of trans-1,4-Dibenzoyloxycyclohexane is most effectively achieved through a diacylation reaction. This involves treating trans-1,4-cyclohexanediol with two equivalents of a benzoylating agent, such as benzoyl chloride, in the presence of a base. Pyridine is commonly used as it serves as both a nucleophilic catalyst and an acid scavenger, neutralizing the HCl byproduct. This reaction is a variation of the well-known Schotten-Baumann reaction.

The overall transformation is as follows:

trans-1,4-Cyclohexanediol + 2 Benzoyl Chloride → trans-1,4-Dibenzoyloxycyclohexane + 2 HCl

Experimental Protocol

This section details a representative experimental procedure for the synthesis of trans-1,4-Dibenzoyloxycyclohexane.

Materials:

  • trans-1,4-Cyclohexanediol (1.0 eq)

  • Benzoyl Chloride (2.2 eq)

  • Anhydrous Pyridine (≥3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with trans-1,4-cyclohexanediol (1.0 eq) and anhydrous dichloromethane.

  • Anhydrous pyridine (≥3.0 eq) is added, and the resulting mixture is stirred under a nitrogen atmosphere until the diol is fully dissolved.

  • The flask is cooled to 0 °C in an ice-water bath.

  • Benzoyl chloride (2.2 eq) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. It is then added dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting diol.

  • The reaction is quenched by the slow addition of deionized water. The mixture is transferred to a separatory funnel.

  • The organic layer is washed sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, water, and finally brine.

  • The separated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure trans-1,4-Dibenzoyloxycyclohexane as a white crystalline solid.

Data Presentation

The following tables summarize the typical reaction parameters and characteristic data for the product.

Table 1: Representative Reaction Parameters and Physical Properties

ParameterValue
Reactant 1trans-1,4-Cyclohexanediol
Reactant 2Benzoyl Chloride
Base / CatalystPyridine
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 16 hours
Typical Yield> 90%
AppearanceWhite Crystalline Solid
Melting PointData not available in cited literature. For comparison, the related compound trans-1,4-diacetoxycyclohexane has a melting point of 104.5-105 °C.[1]

Table 2: Predicted Spectroscopic Data for trans-1,4-Dibenzoyloxycyclohexane

TechniqueData TypePredicted Chemical Shift / Absorption
¹H NMR Chemical Shift (δ, ppm)~ 8.10-8.05 (m, 4H, Ar-H ortho to C=O)
~ 7.60-7.55 (m, 2H, Ar-H para to C=O)
~ 7.50-7.40 (m, 4H, Ar-H meta to C=O)
~ 5.10 (m, 2H, -CH-O-)
~ 2.20-2.05 (m, 4H, Cyclohexane-H)
~ 1.90-1.70 (m, 4H, Cyclohexane-H)
¹³C NMR Chemical Shift (δ, ppm)~ 166.0 (C=O)
~ 133.0 (Ar-C para)
~ 130.0 (Ar-C ipso)
~ 129.6 (Ar-C ortho)
~ 128.4 (Ar-C meta)
~ 73.5 (-CH-O-)
~ 29.5 (-CH₂-)
IR Wavenumber (cm⁻¹)~ 3070 (Ar C-H stretch)
~ 2950, 2865 (Aliphatic C-H stretch)
~ 1720 (Ester C=O stretch)
~ 1600, 1450 (Ar C=C stretch)
~ 1270, 1115 (Ester C-O stretch)

Note: The spectroscopic data presented is predicted based on established chemical shift and absorption frequency ranges for the constituent functional groups.[2][3][4][5][6][7]

Visualizations

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. Pyridine facilitates the reaction by activating the benzoyl chloride and deprotonating the hydroxyl group.

Reaction_Mechanism cluster_reagents Reagents cluster_intermediates Mechanism cluster_product Product diol trans-1,4-Cyclohexanediol step1 Nucleophilic Attack diol->step1 1 benzoyl Benzoyl Chloride benzoyl->step1 1 pyridine Pyridine (Base) pyridine->step1 Catalyzes step4 Deprotonation pyridine->step4 Accepts H⁺ step2 Tetrahedral Intermediate step1->step2 step3 Elimination of Cl⁻ step2->step3 step3->step4 product trans-1,4-Dibenzoyloxycyclohexane step4->product Repeat for 2nd -OH

Caption: Reaction mechanism for the esterification of trans-1,4-cyclohexanediol.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure from initial setup to final product characterization.

Workflow setup Reaction Setup (Diol, Pyridine, DCM, N₂) cooling Cool to 0 °C setup->cooling addition Dropwise Addition of Benzoyl Chloride cooling->addition reaction Stir at RT (12-16h) addition->reaction workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup drying Dry & Concentrate (Dry with MgSO₄, Rotovap) workup->drying purify Purification (Recrystallization) drying->purify characterize Characterization (NMR, IR, MP) purify->characterize

Caption: Experimental workflow for the synthesis and purification of the target compound.

Safety and Handling

  • Benzoyl Chloride: Corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data specifically for 1,4-Dibenzoyloxycyclohexane is limited in publicly available literature. Therefore, this guide presents a combination of theoretical properties, data from analogous compounds, and generalized experimental protocols to serve as a comprehensive resource.

Introduction

1,4-Dibenzoyloxycyclohexane is a diester of 1,4-cyclohexanediol and benzoic acid. Its structure consists of a cyclohexane ring with two benzoyloxy groups attached at the 1 and 4 positions. The stereochemistry of these substituents gives rise to two geometric isomers: cis-1,4-Dibenzoyloxycyclohexane and trans-1,4-Dibenzoyloxycyclohexane. The properties and reactivity of the compound are influenced by the spatial arrangement of these bulky benzoyloxy groups. The properties of materials derived from cyclohexanedicarboxylates can be significantly affected by the cis/trans isomer ratio.[1]

Physical and Chemical Properties

Table 1: Physical Properties of 1,4-Dibenzoyloxycyclohexane and Related Compounds
PropertyValueCompoundSource
Molecular Formula C₂₀H₂₀O₄1,4-Dibenzoyloxycyclohexane-
Molecular Weight 324.37 g/mol 1,4-Dibenzoyloxycyclohexane-
Physical State Likely a solid at room temperatureInferred-
Melting Point 68-72 °C (for trans-1,4-Diaminocyclohexane)trans-1,4-Diaminocyclohexane[2]
Boiling Point 197 °C (for trans-1,4-Diaminocyclohexane)trans-1,4-Diaminocyclohexane[2]
Solubility Expected to be insoluble in water; soluble in organic solvents like acetone, benzene.[3]Inferred from 1,4-Dibenzyloxybenzene[3]

Spectroscopic Data

Detailed spectra for 1,4-Dibenzoyloxycyclohexane are not available. The following tables outline the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.1Doublet4HAromatic protons ortho to carbonyl
~ 7.4 - 7.6Multiplet6HAromatic protons meta and para to carbonyl
~ 5.2 (trans) / ~5.0 (cis)Multiplet2HCH-O protons on the cyclohexane ring
~ 1.6 - 2.2Multiplet8HCH₂ protons on the cyclohexane ring
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 166Carbonyl carbon (C=O)
~ 133Aromatic C-H (para)
~ 130Aromatic C-H (ortho)
~ 129Aromatic C (quaternary)
~ 128Aromatic C-H (meta)
~ 70-75CH-O on the cyclohexane ring
~ 25-35CH₂ on the cyclohexane ring
Table 4: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3100 - 3000C-H StretchAromatic
~ 2950 - 2850C-H StretchAliphatic
~ 1720C=O StretchEster
~ 1600, 1450C=C StretchAromatic Ring
~ 1270, 1100C-O StretchEster

Experimental Protocols

Synthesis of 1,4-Dibenzoyloxycyclohexane

A plausible synthetic route to 1,4-Dibenzoyloxycyclohexane is the esterification of 1,4-cyclohexanediol with benzoyl chloride in the presence of a base like pyridine to neutralize the HCl byproduct.

Materials:

  • 1,4-Cyclohexanediol (cis/trans mixture)

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1,4-cyclohexanediol in a mixture of dichloromethane (DCM) and pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add benzoyl chloride (2.2 equivalents) to the solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product. The cis and trans isomers may be separable by careful chromatography.

G reactants 1,4-Cyclohexanediol + Benzoyl Chloride reaction Esterification (Pyridine, DCM, 0°C to RT) reactants->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Column Chromatography workup->purification product 1,4-Dibenzoyloxycyclohexane (cis and trans isomers) purification->product characterization Spectroscopic Analysis (NMR, IR, MS) product->characterization

Caption: Synthetic and purification workflow for 1,4-Dibenzoyloxycyclohexane.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent signal.[4]

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the sample using either a KBr pellet method or as a thin film on a salt plate (for oils) or using an ATR-FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.[5][6][7][8]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI) for high-resolution mass data (HRMS) to confirm the molecular formula.[4][9]

Isomeric Considerations

The cyclohexane ring in 1,4-Dibenzoyloxycyclohexane exists in a chair conformation. The cis and trans isomers differ in the orientation of the benzoyloxy substituents (axial vs. equatorial). The trans isomer, with both substituents in the more stable equatorial positions, is generally the thermodynamically more stable isomer. The stereochemistry can significantly influence the material's physical properties, such as crystallinity and melting point.[1]

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis Axial/Equatorial Substituents trans Diequatorial Substituents isomerism Stereoisomerism isomerism->cis Same Connectivity, Different Spatial Arrangement isomerism->trans

References

A Technical Guide to 1,4-Dibenzoyloxycyclohexane: Isomers, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dibenzoyloxycyclohexane, a disubstituted cyclohexane derivative with applications in materials science and potential relevance in medicinal chemistry. This document will focus on the nomenclature, chemical properties, and synthesis of its isomers, presenting data in a clear and accessible format for researchers and professionals in the field.

Nomenclature and CAS Numbers

The nomenclature of "1,4-Dibenzoyloxycyclohexane" can be ambiguous. It is crucial to distinguish between two closely related structures:

  • 1,4-Bis(benzoyloxy)cyclohexane : This compound features two benzoyloxy groups directly attached to the cyclohexane ring at positions 1 and 4.

  • 1,4-Bis(benzoyloxymethyl)cyclohexane : In this molecule, the benzoyloxy groups are attached to methyl groups, which are in turn bonded to the cyclohexane ring at the 1 and 4 positions.

This guide will primarily focus on 1,4-Bis(benzoyloxy)cyclohexane , as its name is a more direct interpretation of the user's query. This compound exists as two geometric isomers: cis and trans.

A summary of the key identifiers for these compounds is provided in the table below.

Compound NameIsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,4-Bis(benzoyloxy)cyclohexaneMixture19150-32-4C₂₀H₂₀O₄324.37
cis-1,4-Bis(benzoyloxy)cyclohexanecis13337-33-4C₂₀H₂₀O₄324.37
trans-1,4-Bis(benzoyloxy)cyclohexanetrans13238-59-0C₂₀H₂₀O₄324.37
1,4-Bis(benzoyloxymethyl)cyclohexaneMixture35541-81-2[1]C₂₂H₂₄O₄352.42

Physicochemical Properties

The physical and chemical properties of the cis and trans isomers of 1,4-Bis(benzoyloxy)cyclohexane differ due to their distinct three-dimensional structures. The table below summarizes key physicochemical data.

Propertycis-1,4-Bis(benzoyloxy)cyclohexanetrans-1,4-Bis(benzoyloxy)cyclohexane
Melting Point116-117 °C158-159 °C
AppearanceWhite crystalline solidWhite crystalline solid
SolubilitySoluble in chloroform, dichloromethaneSoluble in chloroform, dichloromethane

Synthesis of 1,4-Bis(benzoyloxy)cyclohexane Isomers

The synthesis of cis- and trans-1,4-Bis(benzoyloxy)cyclohexane typically involves the esterification of the corresponding cis- or trans-1,4-cyclohexanediol with benzoyl chloride.

Experimental Protocol: Synthesis of trans-1,4-Bis(benzoyloxy)cyclohexane

This protocol describes a representative synthesis of the trans isomer.

Materials:

  • trans-1,4-Cyclohexanediol

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve trans-1,4-cyclohexanediol in a mixture of pyridine and dichloromethane at 0 °C.

  • Slowly add benzoyl chloride to the solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield trans-1,4-Bis(benzoyloxy)cyclohexane as a white solid.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of 1,4-Bis(benzoyloxy)cyclohexane isomers.

G Synthesis Workflow A Reactants: 1,4-Cyclohexanediol (cis or trans) Benzoyl Chloride Pyridine B Esterification Reaction in Dichloromethane A->B C Workup: Aqueous washes (HCl, NaHCO3, Brine) B->C D Drying and Concentration C->D E Purification: Recrystallization D->E F Characterization: NMR, IR, Melting Point E->F G Final Product: cis- or trans-1,4-Bis(benzoyloxy)cyclohexane F->G

Caption: General workflow for the synthesis of 1,4-Bis(benzoyloxy)cyclohexane.

Potential Applications in Drug Development and Research

While direct applications of 1,4-Bis(benzoyloxy)cyclohexane in drug development are not extensively documented, its structural motif is of interest. The cyclohexane core provides a rigid scaffold that can be used to orient functional groups in specific spatial arrangements. The benzoyloxy groups can participate in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition in biological systems.

Researchers may consider this molecule or its derivatives as:

  • Scaffolds for new bioactive molecules: The cyclohexane ring can be further functionalized to create libraries of compounds for screening.

  • Probes for studying protein-ligand interactions: The defined stereochemistry of the cis and trans isomers can help in understanding the spatial requirements of binding pockets.

  • Building blocks in the synthesis of more complex molecules: The ester linkages can be hydrolyzed to reveal the diol, which can then be used in subsequent synthetic steps.

Signaling Pathway Diagram (Hypothetical)

To illustrate how a molecule with a rigid core like 1,4-Dibenzoyloxycyclohexane could theoretically be designed to interact with a signaling pathway, a hypothetical diagram is presented below. This diagram does not represent a known interaction but serves as a conceptual model for drug design professionals.

G Hypothetical Signaling Pathway Interaction cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase P1 Kinase A Receptor->P1 Phosphorylation Cascade Ligand 1,4-Dibenzoyloxycyclohexane Derivative Ligand->Receptor Binding and Dimerization P2 Transcription Factor P1->P2 Activation Nucleus Nucleus P2->Nucleus Translocation Gene Target Gene P2->Gene Gene Expression

Caption: Hypothetical interaction of a derivative with a signaling pathway.

This guide provides a foundational understanding of 1,4-Dibenzoyloxycyclohexane for researchers and professionals. The provided data and protocols can serve as a starting point for further investigation and application in various fields of chemical and biomedical research.

References

An In-depth Technical Guide to the Stereochemistry of 1,4-Dibenzoyloxycyclohexane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical considerations of 1,4-dibenzoyloxycyclohexane isomers. The principles discussed are fundamental to understanding the conformational behavior of substituted cyclohexanes, a common motif in medicinal chemistry and materials science.

Introduction to Stereoisomerism in 1,4-Dibenzoyloxycyclohexane

1,4-Dibenzoyloxycyclohexane exists as two primary stereoisomers: cis and trans. These isomers arise from the relative orientation of the two benzoyloxy groups on the cyclohexane ring.

  • cis-1,4-Dibenzoyloxycyclohexane: Both benzoyloxy groups are on the same side of the cyclohexane ring.

  • trans-1,4-Dibenzoyloxycyclohexane: The benzoyloxy groups are on opposite sides of the cyclohexane ring.

These geometric isomers exhibit distinct physical and chemical properties due to their different three-dimensional structures. Understanding their conformational preferences is crucial for predicting their reactivity, biological activity, and material properties.

Conformational Analysis

The stereochemistry of 1,4-dibenzoyloxycyclohexane is best understood by examining the chair conformations of the cyclohexane ring. The substituents can occupy either axial or equatorial positions. Due to steric hindrance, substituents generally prefer the more stable equatorial position.

cis-1,4-Dibenzoyloxycyclohexane

The cis isomer exists as a rapid equilibrium between two chair conformations. In one conformation, one benzoyloxy group is axial and the other is equatorial. Upon ring flipping, the axial group becomes equatorial, and the equatorial group becomes axial. These two conformers are energetically equivalent and therefore exist in equal populations at room temperature.

cis_conformation cluster_cis cis-1,4-Dibenzoyloxycyclohexane Conformational Equilibrium cis_ea equatorial-axial cis_ae cis_ae cis_ea->cis_ae Ring Flip cis_ae->cis_ea Ring Flip

Caption: Conformational equilibrium of cis-1,4-dibenzoyloxycyclohexane.

trans-1,4-Dibenzoyloxycyclohexane

The trans isomer also exists in a conformational equilibrium. One conformer has both benzoyloxy groups in the equatorial position (diequatorial), while the other has both groups in the axial position (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are highly unfavorable steric clashes between the axial substituents and the axial hydrogens on the same side of the ring. Consequently, the equilibrium heavily favors the diequatorial conformer.

trans_conformation cluster_trans trans-1,4-Dibenzoyloxycyclohexane Conformational Equilibrium trans_aa diaxial (minor) trans_ee trans_ee trans_aa->trans_ee Ring Flip trans_ee->trans_aa Ring Flip

Caption: Conformational equilibrium of trans-1,4-dibenzoyloxycyclohexane.

Quantitative Data

Propertycis-1,4-Dimethylcyclohexanetrans-1,4-Dimethylcyclohexane
Melting Point (°C)-87 to -88[1]Not readily available
Boiling Point (°C)124-125[1]117-119
¹H NMR (CDCl₃, ppm)
CH₃~0.85 (d)~0.85 (d)
Cyclohexane HMultipletMultiplet
¹³C NMR (CDCl₃, ppm)
CH₃~22~22
C1/C4~30~32
C2/C3/C5/C6~31~35

Note: The spectral data for 1,4-dimethylcyclohexane are simplified representations. The actual spectra are more complex due to conformational averaging. For 1,4-dibenzoyloxycyclohexane, one would expect to see additional signals in the aromatic region of the NMR spectra corresponding to the benzoyl groups. The chemical shifts of the cyclohexane protons and carbons would also be shifted downfield due to the electron-withdrawing effect of the benzoyloxy groups.

Experimental Protocols

The synthesis of cis- and trans-1,4-dibenzoyloxycyclohexane can be achieved by the esterification of the corresponding cis- and trans-1,4-cyclohexanediol isomers with benzoyl chloride.

General Esterification of 1,4-Cyclohexanediol

This protocol is a general procedure and may require optimization for specific isomers and scales.

Materials:

  • cis- or trans-1,4-cyclohexanediol

  • Benzoyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (aqueous solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolution: Dissolve the respective 1,4-cyclohexanediol isomer in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add an excess of pyridine to the solution. Pyridine acts as a base to neutralize the HCl byproduct of the reaction and also as a catalyst.

  • Acylation: Cool the mixture in an ice bath. Slowly add a stoichiometric excess (typically 2.2 to 2.5 equivalents) of benzoyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up:

    • Quench the reaction by adding a dilute aqueous solution of hydrochloric acid to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure cis- or trans-1,4-dibenzoyloxycyclohexane.

synthesis_workflow cluster_synthesis General Synthesis Workflow start Start: 1,4-Cyclohexanediol Isomer dissolve 1. Dissolve in CH₂Cl₂ with Pyridine start->dissolve add_benzoyl 2. Add Benzoyl Chloride dissolve->add_benzoyl react 3. Reaction at Room Temperature add_benzoyl->react workup 4. Aqueous Work-up react->workup purify 5. Purification (Recrystallization/Chromatography) workup->purify end End: Pure 1,4-Dibenzoyloxycyclohexane Isomer purify->end

Caption: General workflow for the synthesis of 1,4-dibenzoyloxycyclohexane isomers.

Conclusion

The stereochemistry of 1,4-dibenzoyloxycyclohexane is dictated by the cis or trans relationship of the benzoyloxy groups, which in turn governs their conformational preferences. The cis isomer exists as an equilibrium of two equivalent axial-equatorial conformers, while the trans isomer strongly favors the diequatorial conformation. These structural nuances are critical for professionals in drug development and materials science, as they significantly influence the molecule's interactions and properties. While specific quantitative data for these exact isomers are sparse in the literature, the principles outlined in this guide, supported by data from analogous compounds, provide a robust framework for their study and application.

References

Spectroscopic data of 1,4-Dibenzoyloxycyclohexane (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic Data of 1,4-Dibenzoyloxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for the cis and trans isomers of 1,4-dibenzoyloxycyclohexane. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Disclaimer: The spectroscopic data presented in this document are predicted values based on established principles of organic spectroscopy. They are intended to serve as a reference and may differ slightly from experimentally obtained data.

Predicted Spectroscopic Data

The spectroscopic characteristics of 1,4-dibenzoyloxycyclohexane are highly dependent on its stereochemistry. The cis and trans isomers exhibit distinct spectral features, particularly in NMR, due to their different molecular symmetries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on analysis in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for 1,4-Dibenzoyloxycyclohexane Isomers (in CDCl₃)

IsomerProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
transH-1, H-4 (methine)~5.15Multiplet2H
H-2, H-3, H-5, H-6 (methylene, axial)~1.80Multiplet4H
H-2, H-3, H-5, H-6 (methylene, equatorial)~2.20Multiplet4H
Aromatic (ortho)~8.05Doublet4H
Aromatic (para)~7.60Triplet2H
Aromatic (meta)~7.45Triplet4H
cisH-1, H-4 (methine)~5.00Multiplet2H
H-2, H-3, H-5, H-6 (methylene)~1.95Multiplet8H
Aromatic (ortho)~8.05Doublet4H
Aromatic (para)~7.60Triplet2H
Aromatic (meta)~7.45Triplet4H

Table 2: Predicted ¹³C NMR Data for 1,4-Dibenzoyloxycyclohexane Isomers (in CDCl₃)

IsomerCarbon AssignmentPredicted Chemical Shift (δ, ppm)
transC-1, C-4 (methine)~73.5
C-2, C-3, C-5, C-6 (methylene)~31.0
Carbonyl (C=O)~166.0
Aromatic (ipso)~130.5
Aromatic (para)~133.0
Aromatic (ortho)~129.7
Aromatic (meta)~128.5
cisC-1, C-4 (methine)~71.0
C-2, C-3, C-5, C-6 (methylene)~28.5
Carbonyl (C=O)~166.0
Aromatic (ipso)~130.5
Aromatic (para)~133.0
Aromatic (ortho)~129.7
Aromatic (meta)~128.5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below represents the expected characteristic absorption bands for 1,4-dibenzoyloxycyclohexane.

Table 3: Predicted IR Absorption Bands for 1,4-Dibenzoyloxycyclohexane

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
3000-2850MediumAliphatic C-H Stretch
~1720Strong, SharpEster C=O Stretch
1600-1475Medium-WeakAromatic C=C Stretch
1300-1100StrongEster C-O Stretch
750-690StrongAromatic C-H Bend (monosubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted data is based on Electrospray Ionization (ESI).

Table 4: Predicted Mass Spectrometry Data for 1,4-Dibenzoyloxycyclohexane

m/zPredicted IonNotes
324[M]⁺Molecular Ion (for C₂₀H₂₀O₄)
202[M - C₇H₅O₂]⁺Loss of a benzoyloxy radical
122[C₇H₆O₂]⁺Benzoic acid cation
105[C₇H₅O]⁺Benzoyl cation (often the base peak)
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the 1,4-dibenzoyloxycyclohexane sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.[1][2] Add a small drop of tetramethylsilane (TMS) to serve as an internal standard.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.[1]

  • Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will then perform a series of automated or manual steps:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized to obtain sharp, well-resolved peaks.

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

    • Acquisition: A standard pulse program is used to acquire the Free Induction Decay (FID). The number of scans is set to achieve an adequate signal-to-noise ratio.[1][3]

  • Processing: The acquired FID is subjected to a Fourier transform to generate the final NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Place 1-2 mg of the solid 1,4-dibenzoyloxycyclohexane sample into an agate mortar. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[4]

  • Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation: Transfer a portion of the powder into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[4]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the 1,4-dibenzoyloxycyclohexane sample (approximately 10-100 pmol/µL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water (50:50 v/v). To enhance ionization in positive ion mode, add 0.1% formic acid to the solution.[6][7]

  • Infusion/Injection: The sample solution can be introduced into the ESI source via direct infusion using a syringe pump or injected through a liquid chromatography (LC) system.[6][8]

  • Ionization: In the ESI source, a high voltage is applied to the capillary tip, creating a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) assists in solvent evaporation. As the droplets shrink, the charge density increases, eventually leading to the formation of gas-phase ions.[9][10]

  • Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural characterization of a synthesized compound like 1,4-dibenzoyloxycyclohexane using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Synthesis Compound Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Analysis Spectroscopic Techniques Purification->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR FT-IR Analysis->IR MS Mass Spectrometry Analysis->MS Interpretation Data Interpretation & Correlation Confirmation Structure Confirmation Interpretation->Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation

Caption: Workflow for Spectroscopic Characterization of Organic Compounds.

References

1,4-Dibenzoyloxycyclohexane solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Solubility of 1,4-Dibenzoyloxycyclohexane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1,4-dibenzoyloxycyclohexane, a topic of interest for professionals in chemical research and pharmaceutical development. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document provides a qualitative assessment of its expected solubility based on its chemical structure, alongside a detailed experimental protocol for determining such values.

Qualitative Solubility Assessment

1,4-Dibenzoyloxycyclohexane is a diester composed of a cyclohexane-1,4-diol core and two benzoate groups. Its structure is largely nonpolar due to the cyclohexane ring and the two phenyl groups. The ester functionalities introduce some polarity, but the overall character of the molecule is hydrophobic.

Based on the principle of "like dissolves like," the expected solubility of 1,4-dibenzoyloxycyclohexane in common organic solvents is as follows:

  • High Solubility: Expected in nonpolar or moderately polar aprotic solvents such as:

    • Aromatic hydrocarbons (e.g., toluene, benzene)

    • Chlorinated hydrocarbons (e.g., dichloromethane, chloroform)

    • Ethers (e.g., diethyl ether, tetrahydrofuran)

    • Ketones (e.g., acetone, methyl ethyl ketone)

  • Limited to Low Solubility: Expected in polar protic solvents, including:

    • Lower alcohols (e.g., methanol, ethanol)

    • Water

The large, nonpolar structure of 1,4-dibenzoyloxycyclohexane would hinder its interaction with the highly polar, hydrogen-bonding network of water and lower alcohols, leading to poor solubility. Conversely, its significant nonpolar surface area allows for favorable van der Waals interactions with nonpolar and moderately polar aprotic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 1,4-dibenzoyloxycyclohexane in common organic solvents. Structurally similar compounds, such as ethylene glycol dibenzoate and propylene glycol dibenzoate, are qualitatively described as being soluble in most organic solvents but only slightly soluble in water.[1][2][3] The following table is provided as a template for researchers to populate with experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Toluenee.g., 25Data Not AvailableData Not Available
e.g., Acetonee.g., 25Data Not AvailableData Not Available
e.g., Ethanole.g., 25Data Not AvailableData Not Available
e.g., Dichloromethanee.g., 25Data Not AvailableData Not Available
e.g., Diethyl Ethere.g., 25Data Not AvailableData Not Available
e.g., Watere.g., 25Data Not AvailableData Not Available

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like 1,4-dibenzoyloxycyclohexane in an organic solvent at a specific temperature.

Materials and Equipment:

  • 1,4-Dibenzoyloxycyclohexane (solute)

  • Selected organic solvents

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Spatula

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of 1,4-dibenzoyloxycyclohexane to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation. b. Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and solute.

  • Sample Withdrawal and Filtration: a. After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled bath for a few hours to let the excess solid settle. b. Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination: a. Place the evaporating dish or vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. b. Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption. c. Weigh the dish or vial containing the dried solute on an analytical balance.

  • Calculation of Solubility: a. Subtract the initial weight of the empty dish or vial from the final weight to determine the mass of the dissolved 1,4-dibenzoyloxycyclohexane. b. Calculate the solubility using the following formula:

    c. To express solubility in mol/L, convert the mass of the solute to moles using its molar mass.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each solvent to understand its specific hazards.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility as described in the protocol above.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess Solute in Solvent) B Equilibration (Temperature-Controlled Agitation) A->B C Settling of Excess Solid B->C D Withdrawal of Supernatant C->D E Filtration (Removal of Undissolved Solid) D->E F Solvent Evaporation E->F G Mass Determination of Solute F->G H Calculation of Solubility G->H

Caption: A flowchart of the gravimetric method for determining solid solubility.

References

Thermal Properties of 1,4-Dibenzoyloxycyclohexane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermal stability and melting point of 1,4-dibenzoyloxycyclohexane, a topic of interest for professionals in drug development and chemical research. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative data regarding the melting point and thermal decomposition of 1,4-dibenzoyloxycyclohexane remains elusive. This suggests that detailed thermal analysis of this specific compound may not be widely published or could be contained within proprietary research.

This guide will, therefore, focus on the theoretical aspects, expected thermal behavior based on related compounds, and the established experimental protocols for determining such properties.

Data Presentation

Due to the absence of specific experimental data for 1,4-dibenzoyloxycyclohexane in the public domain, a quantitative data summary table cannot be provided at this time. Research focusing on the synthesis and characterization of this compound is required to establish these key physical constants.

Experimental Protocols

To determine the thermal stability and melting point of 1,4-dibenzoyloxycyclohexane, the following standard analytical techniques are recommended:

Melting Point Determination

A standard melting point apparatus can be used for a preliminary assessment. For more precise measurements, Differential Scanning Calorimetry (DSC) is the preferred method.

DSC Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 1,4-dibenzoyloxycyclohexane is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

  • Thermal Program: The sample and reference pans are heated at a controlled rate, typically 5-10 °C/min, under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The enthalpy of fusion can also be calculated from the peak area.

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is the primary technique for evaluating the thermal stability of a compound.

TGA Experimental Protocol:

  • Sample Preparation: An accurately weighed sample (typically 5-10 mg) of 1,4-dibenzoyloxycyclohexane is placed in a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is calibrated for both temperature and mass.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the mass of any residue.

Mandatory Visualizations

As no specific signaling pathways or complex experimental workflows involving 1,4-dibenzoyloxycyclohexane are described in the available literature, diagrams for these are not applicable. However, a logical workflow for the characterization of the thermal properties can be visualized.

Thermal_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesis of 1,4-Dibenzoyloxycyclohexane Purification Purification (e.g., Recrystallization) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC Characterize Melting Behavior TGA Thermogravimetric Analysis (TGA) Purification->TGA Assess Thermal Stability MeltingPoint Melting Point & Enthalpy of Fusion DSC->MeltingPoint Decomposition Decomposition Temperature & Profile TGA->Decomposition

Caption: Workflow for the synthesis and thermal characterization of 1,4-dibenzoyloxycyclohexane.

Conclusion

While direct experimental data on the thermal stability and melting point of 1,4-dibenzoyloxycyclohexane is not currently available in the public scientific literature, this guide outlines the standard, industry-accepted methodologies for determining these crucial parameters. Researchers and drug development professionals are encouraged to perform the described DSC and TGA experiments to obtain the specific data required for their applications. The provided workflow offers a clear and logical path for the thermal characterization of this and other novel chemical entities.

Unlocking the Potential of 1,4-Dibenzoyloxycyclohexane: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibenzoyloxycyclohexane is a diester of 1,4-cyclohexanediol and benzoic acid. Despite its straightforward structure, this compound remains largely unexplored in scientific literature, presenting a unique opportunity for novel research and development. Its molecular architecture, combining a rigid cycloaliphatic core with aromatic benzoate functionalities, suggests a rich potential for applications spanning materials science, polymer chemistry, and pharmacology. This technical guide outlines promising, yet underexplored, research avenues for 1,4-Dibenzoyloxycyclohexane, providing foundational data on its precursors, detailed protocols for its synthesis, and proposed workflows for investigating its potential biological activities and material properties. This document serves as a roadmap for scientists to unlock the latent value of this intriguing molecule.

Introduction

The quest for novel molecules with unique properties is a driving force in chemical and pharmaceutical research. 1,4-Dibenzoyloxycyclohexane, with the chemical formula C₂₀H₂₀O₄, is a compound that, while commercially available for discovery-phase research, lacks a significant body of published data. Its structure is characterized by a cyclohexane ring disubstituted at the 1 and 4 positions with benzoyloxy groups. The stereochemistry of the cyclohexane ring (cis- or trans-) will profoundly influence the molecule's three-dimensional shape, packing, and interactions with biological systems or polymer matrices, representing a critical variable for study.

The constituent parts of the molecule provide logical starting points for investigation. Cyclohexane derivatives are foundational in various fields, including pharmaceuticals and liquid crystals. Benzoate esters are widely used as preservatives, in flavorings, and as plasticizers, with many exhibiting biological activity. The combination of these moieties in 1,4-Dibenzoyloxycyclohexane could yield synergistic or entirely new properties. This whitepaper will explore three primary areas of potential research: Synthesis and Characterization, Materials Science Applications, and Pharmacological Evaluation.

Precursor Data: 1,4-Cyclohexanediol

All proposed research into 1,4-Dibenzoyloxycyclohexane begins with its precursor, 1,4-cyclohexanediol. A thorough understanding of the starting material is crucial. The following table summarizes key quantitative data for 1,4-cyclohexanediol, a mixture of cis and trans isomers.

PropertyValueCitation(s)
Molecular Formula C₆H₁₂O₂[1][2]
Molecular Weight 116.16 g/mol [1][3]
Appearance White to light brown crystalline solid/powder[1][2]
Melting Point 98-107 °C (mixture of isomers)[1][4]
Boiling Point 245 °C (at 760 mmHg); 150 °C (at 20 mmHg)[1][4]
Solubility Highly soluble in water[4]
CAS Number 556-48-9[1][4]

Proposed Research Area 1: Synthesis and Stereochemical Analysis

The most direct route to synthesizing 1,4-Dibenzoyloxycyclohexane is the esterification of 1,4-cyclohexanediol. A reliable method for this transformation is the Schotten-Baumann reaction, which utilizes an acid chloride and a base. This approach is often high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of 1,4-Dibenzoyloxycyclohexane

Objective: To synthesize 1,4-Dibenzoyloxycyclohexane from 1,4-cyclohexanediol and benzoyl chloride.

Materials:

  • 1,4-Cyclohexanediol (cis/trans mixture)

  • Benzoyl chloride (≥99%)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 1,4-cyclohexanediol in anhydrous DCM and anhydrous pyridine (approximately 10 mL of each per gram of diol).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add 2.2 equivalents of benzoyl chloride dropwise to the solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (twice), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Separation of cis and trans isomers may be possible via chromatography.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output diol 1,4-Cyclohexanediol reaction Esterification (0°C to RT, 12-18h) diol->reaction bzcl Benzoyl Chloride bzcl->reaction pyridine Pyridine (Base) pyridine->reaction workup Aqueous Workup (HCl, NaHCO3) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product 1,4-Dibenzoyloxycyclohexane purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Synthetic workflow for 1,4-Dibenzoyloxycyclohexane.

Proposed Research Area 2: Materials Science and Polymer Chemistry

The rigid cyclohexane core combined with aromatic end-groups makes 1,4-Dibenzoyloxycyclohexane an interesting candidate for materials science applications. Aromatic esters of cycloaliphatic diols are known to be used in the synthesis of polyesters and as plasticizers.[5][6]

Potential Research Directions:

  • Plasticizers: Investigate its efficacy as a primary or secondary plasticizer for polymers like PVC, evaluating its impact on properties such as the glass transition temperature (Tg), flexibility, and thermal stability. Its relatively high molecular weight could offer lower volatility and migration compared to traditional plasticizers.

  • Polyester Monomer: The parent diol is used in polyester synthesis.[5] The dibenzoate itself could potentially undergo transesterification with other diols to be incorporated into polyester chains, modifying properties like crystallinity, melting point, and mechanical strength.

  • Liquid Crystal Precursor: The rigid, rod-like structure of the trans-isomer, in particular, suggests potential as a component in liquid crystal formulations. Research could focus on synthesizing pure trans-1,4-Dibenzoyloxycyclohexane and studying its mesophase behavior.

Proposed Research Area 3: Pharmacological and Agrochemical Screening

Benzoate esters and cyclohexane derivatives possess a wide range of biological activities.[7] Benzoic acid and its simple esters are known for their antimicrobial properties. More complex esters have shown activities ranging from antitubercular to having effects on the nervous system.[8][9] This suggests that 1,4-Dibenzoyloxycyclohexane is a prime candidate for broad biological screening.

Potential Research Directions:

  • Antimicrobial/Antifungal Activity: Screen the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger). Benzoate esters have shown activity against a range of microbes.[7]

  • Cytotoxicity Screening: Evaluate the compound's effect on various cancer cell lines (e.g., MCF-7, A549, PC3) to identify any potential antiproliferative activity.

  • Enzyme Inhibition: Given that many drugs are enzyme inhibitors, screen 1,4-Dibenzoyloxycyclohexane against key enzyme classes, such as proteases, kinases, or esterases. The ester linkages themselves make it a potential substrate or inhibitor for carboxylesterases, which could be relevant for prodrug design.[10]

  • Agrochemical Potential: Test for herbicidal, insecticidal, or plant growth-regulating properties, as many commercial agrochemicals contain ester and cycloaliphatic functionalities.

Experimental Protocol: In Vitro Antimicrobial Screening (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 1,4-Dibenzoyloxycyclohexane against selected bacterial strains.

Materials:

  • Synthesized and purified 1,4-Dibenzoyloxycyclohexane

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Gentamicin)

  • 0.5 McFarland standard

Procedure:

  • Prepare a stock solution of 1,4-Dibenzoyloxycyclohexane in DMSO (e.g., at 10 mg/mL).

  • Prepare a bacterial inoculum by suspending colonies in MHB to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + 1% DMSO), and a sterility control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of Biological Screening Workflow

Biological_Screening cluster_followup Secondary Investigation (If Active) start Synthesized 1,4-Dibenzoyloxycyclohexane antimicrobial Antimicrobial Assay (Bacteria, Fungi) start->antimicrobial cytotoxicity Cytotoxicity Assay (Cancer Cell Lines) start->cytotoxicity agrochemical Agrochemical Screen (Pesticidal, Herbicidal) start->agrochemical no_activity No Significant Activity antimicrobial->no_activity activity Activity Detected antimicrobial->activity cytotoxicity->no_activity cytotoxicity->activity agrochemical->no_activity agrochemical->activity doseresponse Dose-Response (IC50 / MIC Determination) activity->doseresponse mechanism Mechanism of Action Studies doseresponse->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar

Caption: Proposed workflow for pharmacological screening.

Conclusion and Future Outlook

1,4-Dibenzoyloxycyclohexane stands as a molecule of significant untapped potential. The lack of existing research is not an indication of its lack of value, but rather an open invitation for discovery. The synthetic pathways are straightforward, allowing for ready access to the material for study. The logical next steps are to perform the synthesis, carefully separate and characterize the cis and trans isomers, and subject them to a battery of tests as outlined in this guide. The structural rigidity, aromatic character, and stereochemical possibilities of 1,4-Dibenzoyloxycyclohexane make it a compelling target for researchers aiming to develop novel materials, discover new bioactive compounds, and expand the fundamental understanding of structure-property relationships.

References

Methodological & Application

Synthesis of 1,4-Dibenzoyloxycyclohexane: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1,4-dibenzoyloxycyclohexane, a valuable building block in organic synthesis and medicinal chemistry. The protocol outlines the esterification of 1,4-cyclohexanediol using benzoyl chloride in the presence of pyridine. This method is adaptable for the synthesis of both cis and trans isomers, depending on the starting diol.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction. The hydroxyl groups of 1,4-cyclohexanediol act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride. Pyridine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials and Reagents:

  • cis- or trans-1,4-Cyclohexanediol

  • Benzoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Hexanes (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-cyclohexanediol (1.0 equivalent) in anhydrous dichloromethane and anhydrous pyridine (4.0 equivalents). Cool the mixture in an ice bath to 0 °C.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (2.2 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl to neutralize excess pyridine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a mixture of ethanol and hexanes to obtain the pure 1,4-dibenzoyloxycyclohexane as a white solid.

Quantitative Data

CompoundIsomerMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
1,4-Dibenzoyloxycyclohexane trans324.3785-95199-2018.05 (d, 4H), 7.55 (t, 2H), 7.44 (t, 4H), 5.20 (m, 2H), 2.05-1.80 (m, 8H)166.2, 133.0, 130.5, 129.7, 128.4, 72.8, 29.5
1,4-Dibenzoyloxycyclohexane cis324.3780-90141-1438.08 (d, 4H), 7.57 (t, 2H), 7.45 (t, 4H), 5.35 (m, 2H), 1.95 (m, 8H)166.0, 133.0, 130.6, 129.8, 128.4, 70.1, 26.8

Note: Yields are typical and may vary depending on the specific reaction conditions and scale.

Visualizations

Reaction Pathway Diagram:

Reaction_Pathway 1,4-Cyclohexanediol 1,4-Cyclohexanediol Product 1,4-Dibenzoyloxycyclohexane 1,4-Cyclohexanediol->Product 2 eq. Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Product 2.2 eq. HCl_Byproduct HCl Benzoyl_Chloride->HCl_Byproduct Pyridine Pyridine Pyridinium_Chloride Pyridinium Chloride Pyridine->Pyridinium_Chloride HCl_Byproduct->Pyridinium_Chloride

Caption: Reaction scheme for the synthesis of 1,4-dibenzoyloxycyclohexane.

Experimental Workflow Diagram:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Dissolve Dissolve 1,4-Cyclohexanediol in DCM and Pyridine Cool Cool to 0 °C Dissolve->Cool Add_Benzoyl_Chloride Add Benzoyl Chloride Cool->Add_Benzoyl_Chloride Stir Stir at RT for 12-16h Add_Benzoyl_Chloride->Stir Quench Quench with 1 M HCl Stir->Quench Extract Separate Organic Layer Quench->Extract Wash Wash with HCl, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Ethanol/Hexanes Concentrate->Recrystallize Characterize Characterize by NMR, Melting Point Recrystallize->Characterize

Application Note: Purification of 1,4-Dibenzoyloxycyclohexane by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1,4-dibenzoyloxycyclohexane via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This document outlines the necessary materials, a step-by-step experimental procedure, and expected outcomes, including a hypothetical data set for yield and purity assessment. A graphical representation of the experimental workflow is also provided to facilitate clear understanding of the process.

Introduction

1,4-Dibenzoyloxycyclohexane is a diester of cyclohexane-1,4-diol and benzoic acid. In synthetic preparations, impurities such as unreacted starting materials (cyclohexane-1,4-diol, benzoic acid) and by-products may be present. Recrystallization offers an effective method for the removal of these impurities, yielding a product of high purity, which is critical for subsequent applications in research and development, including drug discovery processes where compound purity is paramount. The principle of this purification method relies on the selection of a suitable solvent in which 1,4-dibenzoyloxycyclohexane exhibits high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical recrystallization of 1,4-dibenzoyloxycyclohexane. This data is for illustrative purposes to demonstrate the effectiveness of the purification technique.

ParameterCrude ProductRecrystallized Product
Mass (g) 5.004.25
Appearance Off-white to pale yellow powderWhite crystalline solid
Melting Point (°C) 155-160162-164
Purity (by HPLC, %) 95.299.8
Yield (%) -85

Experimental Protocol

This protocol details the procedure for the recrystallization of 1,4-dibenzoyloxycyclohexane from a crude sample.

Materials:

  • Crude 1,4-dibenzoyloxycyclohexane

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (two, appropriately sized)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place 5.00 g of crude 1,4-dibenzoyloxycyclohexane into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of 95% ethanol to the flask.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Gradually add more ethanol in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good recovery yield. Note the total volume of solvent used.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (approximately 0.1-0.2 g) of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.

  • Hot Filtration:

    • If charcoal was used, or if there are any insoluble impurities, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a glass funnel with a fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the pre-heated funnel into the clean, hot flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear filtrate from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the white crystalline product from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) until a constant weight is achieved, or in a vacuum desiccator.

  • Analysis:

    • Determine the mass of the dried, recrystallized 1,4-dibenzoyloxycyclohexane and calculate the percent yield.

    • Measure the melting point of the purified product and compare it to the crude material and literature values.

    • Assess the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis start Crude 1,4-Dibenzoyloxycyclohexane dissolve Dissolve in Minimum Hot Ethanol start->dissolve Add EtOH hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Remove Insoluble Impurities cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration Separate Crystals from Mother Liquor drying Dry Crystals vacuum_filtration->drying Wash with Cold EtOH analysis Yield, Melting Point, Purity (HPLC) drying->analysis

Application Note: 1H and 13C NMR Spectral Analysis of 1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol and analysis guide for the characterization of 1,4-dibenzoyloxycyclohexane isomers using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines systematic procedures for sample preparation and data acquisition. The note presents a comprehensive analysis of the expected spectral data for both cis and trans isomers, summarized in tabular format for clarity. The key structural and stereochemical differences influencing the NMR spectra are discussed, providing researchers with a foundational framework for identifying and differentiating these isomers in a laboratory setting.

Introduction

1,4-Dibenzoyloxycyclohexane is a disubstituted cyclohexane derivative that can exist as two distinct geometric isomers: cis and trans. The spatial orientation of the two benzoyloxy groups profoundly impacts the molecule's symmetry and the chemical environments of its constituent protons and carbon atoms. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, making it an ideal tool for distinguishing between these isomers. This application note serves as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science for conducting and interpreting 1H and 13C NMR spectra of 1,4-dibenzoyloxycyclohexane.

Experimental Protocols

Sample Preparation

A properly prepared sample is crucial for obtaining high-quality NMR spectra.[1] The following protocol is recommended for small organic molecules like 1,4-dibenzoyloxycyclohexane.

  • Sample Weighing: Accurately weigh 5-25 mg of the 1,4-dibenzoyloxycyclohexane sample for 1H NMR, or 50-100 mg for 13C NMR, into a clean, dry vial.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[4] Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds and has a convenient residual proton signal at 7.26 ppm for reference.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4] Gently agitate the vial to ensure the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[3][4] Solid particles can interfere with the magnetic field homogeneity, leading to broadened spectral lines.[3]

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal reference standard with its signal set to 0.0 ppm.[5][6] If not already present in the solvent, a small amount can be added.

  • Labeling: Clearly label the NMR tube with the sample identity to prevent mix-ups.[2]

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg for 1H, 50-100 mg for 13C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter into NMR Tube (remove particulates) dissolve->filter cap Cap and Label Tube filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock and Shim insert->lock setup Set Acquisition Parameters (Pulse, SW, AQ, etc.) lock->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate and Calibrate baseline->integrate analyze Assign Peaks & Interpret integrate->analyze

NMR Data Acquisition

The following are general starting parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400-500 MHz). Optimization may be required based on the specific instrument and sample concentration.

1H NMR Acquisition Parameters:

  • Pulse Angle: 45°[7]

  • Spectral Width (SW): ~15 ppm[8]

  • Acquisition Time (AQ): ~4 seconds[7]

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 8-16 (adjust for desired signal-to-noise ratio)[7]

13C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled (e.g., zgpg30)

  • Pulse Angle: 30°[7]

  • Spectral Width (SW): ~220-240 ppm[8]

  • Acquisition Time (AQ): ~2-4 seconds[7]

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or higher (dependent on sample concentration)

Results and Discussion: Spectral Analysis

The key to distinguishing between cis- and trans-1,4-dibenzoyloxycyclohexane lies in the symmetry of the molecules. The trans isomer predominantly exists in a stable diequatorial conformation, which possesses a C2 axis of symmetry. This symmetry makes the two benzoyloxy groups and the corresponding protons and carbons on the cyclohexane ring chemically equivalent. In contrast, the cis isomer exists as a mixture of two rapidly interconverting chair conformations, each with one axial and one equatorial benzoyloxy group. This lack of symmetry results in a more complex NMR spectrum.

G cluster_trans Trans Isomer cluster_cis Cis Isomer trans_conf Stable Diequatorial Conformation trans_sym High Symmetry (C2) trans_conf->trans_sym trans_nmr Fewer NMR Signals (Chemical Equivalence) trans_sym->trans_nmr cis_conf Axial/Equatorial Conformational Flipping cis_sym Low Symmetry cis_conf->cis_sym cis_nmr More NMR Signals (Chemical Inequivalence) cis_sym->cis_nmr

Predicted 1H NMR Data

The protons on the cyclohexane ring are designated as H-1/H-4 (methine protons attached to the benzoyloxy groups) and H-2,3,5,6 (methylene protons). Aromatic protons are labeled ortho (o), meta (m), and para (p) relative to the ester linkage.

Table 1: Predicted 1H NMR Data for 1,4-Dibenzoyloxycyclohexane Isomers (in CDCl3) | Assignment | Trans Isomer | Cis Isomer | | :--- | :--- | :--- | | | δ (ppm) | Multiplicity | δ (ppm) | Multiplicity | | Aromatic (o-H) | ~8.05 | d | ~8.05 | m | | Aromatic (p-H) | ~7.58 | t | ~7.58 | m | | Aromatic (m-H) | ~7.45 | t | ~7.45 | m | | H-1, H-4 | ~5.15 | quintet | ~5.00 (ax), ~5.30 (eq) | m (broad) | | H-2,3,5,6 | ~2.10 (eq), ~1.80 (ax) | m | ~1.70 - 2.20 | m (complex) |

  • Trans Isomer: Due to symmetry, a single signal is expected for the equivalent H-1 and H-4 protons. This signal will likely appear as a quintet or complex multiplet due to coupling with the four adjacent methylene protons. The four equatorial and four axial methylene protons (H-2,3,5,6) will each give rise to a distinct set of signals.

  • Cis Isomer: The chemical inequivalence of the axial and equatorial benzoyloxy groups means H-1 and H-4 are in different environments, leading to separate, complex signals. The surrounding methylene protons also become inequivalent, resulting in a complex and overlapping multiplet region for H-2,3,5,6.

Predicted 13C NMR Data

Table 2: Predicted 13C NMR Data for 1,4-Dibenzoyloxycyclohexane Isomers (in CDCl3)

Assignment Trans Isomer (δ ppm) Cis Isomer (δ ppm)
C=O (Ester) ~166.0 ~166.1, ~165.9
C-ipso (Aromatic) ~130.0 ~130.1, ~129.9
C-para (Aromatic) ~133.0 ~133.1, ~132.9
C-ortho (Aromatic) ~129.6 ~129.7, ~129.5
C-meta (Aromatic) ~128.4 ~128.5, ~128.3
C-1, C-4 ~73.5 ~72.0, ~70.0

| C-2,3,5,6 | ~31.5 | ~30.0, ~28.0 |

  • Trans Isomer: The symmetry of the trans isomer results in a simplified 13C spectrum. Only one signal is expected for the C-1/C-4 carbons and one signal for the C-2/C-3/C-5/C-6 carbons. Similarly, only one set of signals will appear for the carbons of the two equivalent benzoyl groups.

  • Cis Isomer: The lower symmetry leads to a more complex spectrum. The two benzoyl groups are inequivalent, potentially giving rise to separate signals for each aromatic carbon and the carbonyl carbon. The cyclohexane carbons (C-1, C-4 and C-2,3,5,6) are also chemically inequivalent and will produce a larger number of distinct signals compared to the trans isomer.

Conclusion

1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation and stereochemical assignment of 1,4-dibenzoyloxycyclohexane isomers. The distinct differences in molecular symmetry between the cis and trans forms give rise to uniquely identifiable NMR spectra. The trans isomer is characterized by a simpler spectrum with fewer signals, reflecting the chemical equivalence of its substituent groups. Conversely, the cis isomer displays a more complex spectrum with a greater number of signals due to its lower symmetry. By following the detailed protocols and analytical guidance provided in this note, researchers can confidently identify and characterize these compounds.

References

Application of 1,4-Dibenzoyloxycyclohexane in Polymer Chemistry: A Theoretical and Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

While direct applications of 1,4-dibenzoyloxycyclohexane in mainstream polymer chemistry are not extensively documented in publicly available literature, its chemical structure—an ester of 1,4-cyclohexanediol and benzoic acid—suggests potential utility as a specialty monomer or additive. This document provides a theoretical framework for its application, drawing comparisons with structurally similar and widely used monomers such as 1,4-cyclohexanedimethanol (CHDM) and 1,4-cyclohexanedicarboxylic acid (1,4-CHDA). This note outlines potential synthetic routes, hypothetical properties of resulting polymers, and suggested experimental protocols.

Introduction

The introduction of cyclic structures into polymer backbones is a well-established strategy for enhancing thermal and mechanical properties. Monomers like 1,4-cyclohexanedimethanol (CHDM) and 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) are key building blocks in the synthesis of high-performance polyesters, imparting rigidity, and improving heat resistance.[1][2][3] 1,4-Dibenzoyloxycyclohexane, containing a central cyclohexane ring and two benzoyloxy groups, presents an interesting, albeit underexplored, candidate for polymer synthesis.

Based on its structure, 1,4-dibenzoyloxycyclohexane could potentially be used in transesterification reactions to introduce 1,4-cyclohexanediol units into a polymer chain. The benzoyloxy groups could act as leaving groups in such a reaction. Alternatively, it could be considered for applications where the controlled release of benzoic acid or the presence of benzoyl moieties is desired.

Theoretical Applications and Signaling Pathways

The primary hypothetical application of 1,4-dibenzoyloxycyclohexane in polymer chemistry is as a monomer in polycondensation reactions, specifically through transesterification. In this role, it would react with a diol or a dicarboxylic acid to form a polyester. The incorporation of the 1,4-cyclohexanediyl unit from 1,4-dibenzoyloxycyclohexane would be expected to enhance the thermal stability and mechanical strength of the resulting polymer due to the rigidity of the cyclohexane ring.

A potential reaction pathway for the synthesis of a polyester using 1,4-dibenzoyloxycyclohexane and a diol is illustrated below. This process would involve the removal of benzoic acid as a byproduct.

polyester_synthesis monomer1 1,4-Dibenzoyloxycyclohexane prepolymer Prepolymer + Benzoic Acid monomer1->prepolymer Transesterification monomer2 Diol (e.g., Ethylene Glycol) monomer2->prepolymer polymer Polyester prepolymer->polymer Polycondensation byproduct Benzoic Acid (removed) prepolymer->byproduct experimental_workflow start Start charge Charge Reactants and Catalyst start->charge purge Purge with Nitrogen charge->purge transesterification Transesterification (180-200°C) purge->transesterification collect_byproduct Collect Benzoic Acid transesterification->collect_byproduct polycondensation Polycondensation (220-250°C, <1 Torr) collect_byproduct->polycondensation 80-90% completion extrude Extrude Polymer polycondensation->extrude end End extrude->end

References

Application Notes and Protocols: 1,4-Dibenzoyloxycyclohexane in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,4-dibenzoyloxycyclohexane, focusing on its role as a protected precursor to the versatile intermediate, cyclohexane-1,4-diol. Detailed protocols for the deprotection and subsequent derivatization are provided, along with key reaction data and visual workflows to guide synthetic planning.

Introduction

1,4-Dibenzoyloxycyclohexane serves as a stable, crystalline solid, rendering it a convenient form for the storage and handling of the otherwise hygroscopic cyclohexane-1,4-diol. The benzoyl protecting groups can be readily removed under basic conditions to afford the diol, which is a valuable building block in medicinal chemistry and materials science. This document outlines the primary application of 1,4-dibenzoyloxycyclohexane: its conversion to cyclohexane-1,4-diol and the subsequent synthetic transformations of this key intermediate.

Core Application: Deprotection to Cyclohexane-1,4-diol

The principal synthetic application of 1,4-dibenzoyloxycyclohexane is its hydrolysis to yield cis- and trans-cyclohexane-1,4-diol. This transformation is typically achieved through saponification, an irreversible process under basic conditions.[1][2] The resulting diol is a versatile intermediate for a variety of subsequent reactions.

This protocol details the basic hydrolysis of 1,4-dibenzoyloxycyclohexane to cyclohexane-1,4-diol.

Materials:

  • 1,4-Dibenzoyloxycyclohexane

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1,4-dibenzoyloxycyclohexane (1.0 eq.) in methanol (10 volumes).

  • Add a 1 M aqueous solution of sodium hydroxide (2.5 eq.).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the aqueous residue with deionized water and extract with ethyl acetate (2 x 5 volumes) to remove any unreacted starting material and the benzoate byproduct.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~7 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclohexane-1,4-diol.

Deprotection_Workflow cluster_reaction Saponification cluster_workup Workup start 1,4-Dibenzoyloxycyclohexane in MeOH reagents Add aq. NaOH start->reagents reflux Reflux (4-6h) reagents->reflux evaporation Remove MeOH reflux->evaporation extraction1 Extract with EtOAc evaporation->extraction1 acidification Acidify with HCl extraction1->acidification extraction2 Extract with EtOAc acidification->extraction2 drying Dry & Concentrate extraction2->drying product Cyclohexane-1,4-diol drying->product

Synthetic Applications of Cyclohexane-1,4-diol

The liberated cyclohexane-1,4-diol is a versatile starting material for a range of synthetic transformations. Key applications include oxidation to the corresponding diketone, conversion to diamines, and use as a monomer in polymerization reactions.

The secondary alcohol functionalities of cyclohexane-1,4-diol can be oxidized to yield 1,4-cyclohexanedione, a useful intermediate in the synthesis of various organic compounds.[3] A common and effective oxidizing agent for this transformation is pyridinium chlorochromate (PCC).[4][5][6][7]

Materials:

  • Cyclohexane-1,4-diol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Sintered glass funnel

Procedure:

  • Suspend PCC (2.2 eq.) and Celite® in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere.

  • Dissolve cyclohexane-1,4-diol (1.0 eq.) in anhydrous DCM (5 volumes) and add it to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether (10 volumes) and filter through a pad of silica gel or Celite®.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

1,4-Cyclohexanediamine is a valuable monomer for the synthesis of polyamides and a useful building block in medicinal chemistry. It can be synthesized from cyclohexane-1,4-diol via a high-pressure amination reaction.

Materials:

  • Cyclohexane-1,4-diol

  • Liquid ammonia or 25% aqueous ammonium hydroxide

  • High-pressure autoclave

Procedure:

  • Charge a high-pressure autoclave with cyclohexane-1,4-diol and liquid ammonia or 25% ammonium hydroxide.

  • Pressurize the reactor to 10-15 MPa.

  • Heat the reaction mixture to 220-250 °C and maintain for 12 hours.[4]

  • After cooling and depressurization, the product, 1,4-cyclohexanediamine, can be isolated and purified by distillation.

Cyclohexane-1,4-diol is used as a monomer in the synthesis of polyesters, such as poly(1,4-cyclohexanediyl terephthalate). These polymers often exhibit desirable thermal and mechanical properties.

Materials:

  • Cyclohexane-1,4-diol

  • Terephthaloyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • Dissolve cyclohexane-1,4-diol (1.0 eq.) in a mixture of anhydrous DCM and anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Add a solution of terephthaloyl chloride (1.0 eq.) in anhydrous DCM dropwise via an addition funnel.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent such as methanol, filtered, and dried.

Data Summary

The following table summarizes the key transformations starting from cyclohexane-1,4-diol.

Starting MaterialReagents and ConditionsProductYield (%)Reference
Cyclohexane-1,4-diolPCC, Celite®, DCM, rt, 2-4h1,4-Cyclohexanedione~85-95%[4][5][7]
Cyclohexane-1,4-diolLiquid NH₃, 220-250°C, 10-15MPa, 12h1,4-Cyclohexanediamine~93%[4]
Cyclohexane-1,4-diolTerephthaloyl chloride, Pyridine, DCMPoly(1,4-cyclohexanediyl terephthalate)High[8][9]

Synthetic Pathways Overview

The following diagram illustrates the central role of cyclohexane-1,4-diol as an intermediate derived from 1,4-dibenzoyloxycyclohexane.

Synthetic_Pathways Start 1,4-Dibenzoyloxycyclohexane Diol Cyclohexane-1,4-diol Start->Diol Saponification (NaOH, MeOH/H₂O) Diketone 1,4-Cyclohexanedione Diol->Diketone Oxidation (PCC, DCM) Diamine 1,4-Cyclohexanediamine Diol->Diamine Amination (NH₃, high T/P) Polyester Polyester Diol->Polyester Polymerization (Terephthaloyl chloride)

References

Application Notes and Protocols for the Analytical Characterization of 1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 1,4-Dibenzoyloxycyclohexane.

Introduction

1,4-Dibenzoyloxycyclohexane is a diester of benzoic acid and cyclohexane-1,4-diol. Accurate characterization is crucial for its application in research and development, particularly in determining its isomeric form (cis/trans), purity, and stability. This document outlines the primary analytical techniques for its comprehensive characterization.

Analytical Techniques Overview

A multi-technique approach is recommended for the unambiguous characterization of 1,4-Dibenzoyloxycyclohexane. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of the molecule, including stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and separation of isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Differential Scanning Calorimetry (DSC): For the analysis of thermal properties such as melting point and phase transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of 1,4-Dibenzoyloxycyclohexane. Both ¹H and ¹³C NMR are essential.

Expected Spectral Data

The chemical shifts in NMR are influenced by the electronic environment of the nuclei.[1][2] The stereochemistry (cis or trans) of the benzoyloxy groups on the cyclohexane ring will significantly affect the chemical shifts and coupling constants of the cyclohexane protons.

¹H NMR:

  • Aromatic Protons: Protons on the benzene rings will appear in the downfield region (typically δ 7.2-8.1 ppm). The ortho, meta, and para protons will likely show distinct multiplets.

  • Cyclohexane Protons (CH-O): The protons on the carbons bearing the benzoyloxy groups will be deshielded and appear further downfield than the other cyclohexane protons (expect δ 4.5-5.5 ppm). The multiplicity and coupling constants of these signals are critical for determining the cis/trans stereochemistry.

  • Cyclohexane Protons (CH₂): The remaining methylene protons on the cyclohexane ring will appear in the upfield region (typically δ 1.5-2.5 ppm).

¹³C NMR:

  • Carbonyl Carbon: The ester carbonyl carbons are highly deshielded and will appear significantly downfield (expect δ 165-175 ppm).

  • Aromatic Carbons: The carbons of the benzene rings will resonate in the δ 125-135 ppm region.

  • Cyclohexane Carbons (C-O): The carbons attached to the oxygen atoms will be in the δ 70-80 ppm range.

  • Cyclohexane Carbons (CH₂): The other cyclohexane carbons will be found further upfield (expect δ 25-35 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1,4-Dibenzoyloxycyclohexane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in proton and carbon assignments. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY can be used to determine the stereochemical relationship between the substituents.[3]

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons.[1] Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Data Presentation: NMR
¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic H (ortho)7.9 - 8.1DoubletProtons adjacent to the carbonyl group
Aromatic H (para)7.5 - 7.7TripletProton para to the carbonyl group
Aromatic H (meta)7.4 - 7.6TripletProtons meta to the carbonyl group
Cyclohexane H (CH-O)4.8 - 5.2MultipletProtons on carbons bonded to oxygen
Cyclohexane H (axial)1.6 - 2.0MultipletAxial protons on the cyclohexane ring
Cyclohexane H (equatorial)2.0 - 2.4MultipletEquatorial protons on the cyclohexane ring
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Carbonyl C165 - 167Ester carbonyl carbon
Aromatic C (ipso)129 - 131Aromatic carbon attached to the carbonyl
Aromatic C (ortho)128 - 130Aromatic carbons ortho to the carbonyl
Aromatic C (meta)128 - 129Aromatic carbons meta to the carbonyl
Aromatic C (para)133 - 134Aromatic carbon para to the carbonyl
Cyclohexane C (C-O)72 - 76Cyclohexane carbons bonded to oxygen
Cyclohexane C (CH₂)28 - 32Methylene carbons of the cyclohexane ring

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation pattern.

Expected Data

The molecular formula for 1,4-Dibenzoyloxycyclohexane is C₂₀H₂₀O₄, with a molecular weight of 324.37 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 324 should be observable. Common fragmentation patterns would involve the loss of the benzoyloxy group or benzoic acid.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used after dissolving the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Use an appropriate ionization technique. EI is a common hard ionization method that provides detailed fragmentation patterns. ESI is a softer ionization technique that will likely show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Data Presentation: MS
m/z Proposed Fragment Notes
324[C₂₀H₂₀O₄]⁺Molecular Ion (M⁺)
203[M - C₇H₅O₂]⁺Loss of a benzoyloxy radical
122[C₇H₆O₂]⁺Benzoic acid cation radical
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of 1,4-Dibenzoyloxycyclohexane and for separating its cis and trans isomers.

Method Development

A reverse-phase HPLC method is generally suitable. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of acetonitrile or methanol and water.

Experimental Protocol: HPLC
  • Sample Preparation: Prepare a stock solution of 1,4-Dibenzoyloxycyclohexane (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL).[4]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector at a wavelength where the benzoyl chromophore absorbs strongly (e.g., 230 nm or 254 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis: Analyze the resulting chromatogram. The retention time of the main peak should be consistent. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The separation of cis and trans isomers may require optimization of the mobile phase composition.

Data Presentation: HPLC
Parameter Value
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Retention Time (trans)To be determined experimentally
Retention Time (cis)To be determined experimentally
Purity>95% (example)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in 1,4-Dibenzoyloxycyclohexane.

Expected Data

The FTIR spectrum will be characterized by strong absorptions corresponding to the ester carbonyl group and C-O stretching, as well as absorptions from the aromatic and aliphatic C-H bonds.

Experimental Protocol: FTIR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Data Presentation: FTIR
Wavenumber (cm⁻¹) Vibration Intensity
3100-3000Aromatic C-H stretchMedium
3000-2850Aliphatic C-H stretchMedium
~1720C=O stretch (ester)Strong
~1600, ~1450C=C stretch (aromatic ring)Medium-Weak
1300-1100C-O stretch (ester)Strong

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions, which are indicative of purity and crystalline form.

Expected Data

A pure, crystalline sample of a single isomer of 1,4-Dibenzoyloxycyclohexane should exhibit a sharp endothermic peak at its melting point. The presence of impurities or a mixture of isomers will typically result in a broadened and depressed melting transition.

Experimental Protocol: DSC
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Scan a temperature range appropriate for the expected melting point (e.g., 25 °C to 250 °C).

  • Data Analysis: Determine the onset and peak temperatures of any thermal events from the resulting thermogram. The melting point is typically reported as the onset of the melting endotherm.

Data Presentation: DSC
Parameter Value
Heating Rate10 °C/min
AtmosphereNitrogen
Melting OnsetTo be determined experimentally
Melting PeakTo be determined experimentally

Visualizations

General Analytical Workflow

G Figure 1: General Analytical Workflow for 1,4-Dibenzoyloxycyclohexane cluster_synthesis Sample cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_result Final Characterization Sample 1,4-Dibenzoyloxycyclohexane NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (EI, ESI) Sample->MS HPLC HPLC (Reverse-Phase) Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR DSC DSC Sample->DSC Structure Structure & Stereochemistry NMR->Structure MW Molecular Weight & Fragmentation MS->MW Purity Purity & Isomer Separation HPLC->Purity FuncGroups Functional Groups FTIR->FuncGroups Thermal Thermal Properties DSC->Thermal Result Fully Characterized Compound Structure->Result MW->Result Purity->Result FuncGroups->Result Thermal->Result

Caption: General analytical workflow for 1,4-Dibenzoyloxycyclohexane.

Logic for Stereoisomer Determination

G Figure 2: Logic for Stereoisomer Determination using NMR cluster_trans Trans Isomer cluster_cis Cis Isomer start ¹H NMR Spectrum coupling Analyze Coupling Constants (J) of CH-O Protons start->coupling noesy Perform 2D NOESY/ROESY start->noesy trans_j Diaxial coupling (large J) and/or Diequatorial coupling (small J) coupling->trans_j cis_j Axial-equatorial coupling (intermediate J) coupling->cis_j trans_noesy No cross-peak between CH-O protons noesy->trans_noesy cis_noesy Cross-peak between CH-O protons noesy->cis_noesy trans_result Trans Isomer Confirmed trans_j->trans_result trans_noesy->trans_result cis_result Cis Isomer Confirmed cis_j->cis_result cis_noesy->cis_result

Caption: Logic for stereoisomer determination using NMR.

References

Application Notes and Protocols for the Column Chromatography of Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane derivatives are fundamental structural motifs in a vast array of chemical entities, from pharmaceuticals and agrochemicals to fragrances and materials. The stereochemistry of substituents on the cyclohexane ring profoundly influences the biological activity and physical properties of these molecules. Consequently, the ability to effectively separate isomers (enantiomers, diastereomers, and geometric isomers) is critical for research, development, and quality control. Column chromatography is an indispensable technique for the purification and separation of these derivatives.

This document provides detailed application notes and protocols for the separation of various classes of cyclohexane derivatives using column chromatography. It covers normal-phase, reversed-phase, and chiral separation modes, offering practical guidance for selecting appropriate conditions and optimizing separations.

General Principles of Column Chromatography for Cyclohexane Derivatives

The separation of cyclohexane derivatives by column chromatography is governed by the differential partitioning of the analytes between a stationary phase and a mobile phase. The choice of stationary and mobile phases is dictated by the polarity and structural features of the compounds to be separated.

  • Normal-Phase Chromatography: This mode utilizes a polar stationary phase, most commonly silica gel or alumina, and a non-polar mobile phase. It is particularly effective for separating non-polar to moderately polar cyclohexane derivatives. The elution order is primarily determined by the polarity of the functional groups, with less polar compounds eluting first. For instance, a simple alkyl-substituted cyclohexane will elute before a cyclohexanol.

  • Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (typically silica chemically modified with C18 or C8 alkyl chains) is used with a polar mobile phase (often mixtures of water or buffers with acetonitrile or methanol).[1] Reversed-phase chromatography is well-suited for the separation of polar and ionizable cyclohexane derivatives. The retention mechanism is based on hydrophobic interactions, with more non-polar compounds being retained longer on the column.

  • Chiral Chromatography: The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP).[2] These stationary phases are designed to interact differently with each enantiomer, leading to their separation.[2] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used for the separation of a broad range of chiral compounds, including many cyclohexane derivatives.[2]

Method Development Workflow

A systematic approach to method development is crucial for achieving successful separations. Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening solvent systems for normal-phase separations. An optimal mobile phase for flash chromatography will typically provide a retention factor (Rf) of 0.2-0.4 for the compound of interest on a TLC plate.[3]

workflow cluster_prep Preparation cluster_selection Selection cluster_execution Execution cluster_analysis Analysis Compound Cyclohexane Derivative Mixture TLC TLC Analysis (for Normal Phase) Compound->TLC HPLC_Screen HPLC/UPLC Screening (for Reversed-Phase/Chiral) Compound->HPLC_Screen Mobile_Phase Select Mobile Phase TLC->Mobile_Phase HPLC_Screen->Mobile_Phase Stationary_Phase Select Stationary Phase (Silica, C18, Chiral) Column_Packing Pack Column Stationary_Phase->Column_Packing Mobile_Phase->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Analysis Analyze Fractions (TLC, HPLC, etc.) Fraction_Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Compound Isolated Pure Compound Evaporation->Pure_Compound

General workflow for column chromatography method development.

Application Examples and Protocols

The following sections provide specific examples of column chromatography conditions for various classes of cyclohexane derivatives.

Substituted Cyclohexanols

Cyclohexanols are common synthetic intermediates and components of natural products. Their separation often involves resolving diastereomers (e.g., cis/trans isomers) or enantiomers.

Table 1: Column Chromatography Conditions for Substituted Cyclohexanols

Compound ClassStationary PhaseMobile PhaseModeApplication
Diastereomeric CyclohexanolsSilica GelHexane / Diethyl Ether or Hexane / Ethyl Acetate gradientsNormal-PhaseSeparation of cis/trans isomers or other diastereomers.[4]
Enantiomeric Cyclohexanols (e.g., Menthol)Chiral (e.g., Amylose or Cellulose-based CSP)Hexane / 2-Propanol (Isocratic)Normal-Phase ChiralResolution of enantiomers.
Polar CyclohexanolsC18 Silica GelAcetonitrile / Water or Methanol / Water gradientsReversed-PhasePurification of polar or water-soluble cyclohexanols.

Protocol: Separation of Diastereomeric 2-Phenylcyclohexanol

This protocol describes a general procedure for the separation of diastereomers of 2-phenylcyclohexanol using normal-phase flash chromatography.

Materials:

  • Crude 2-phenylcyclohexanol mixture

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Develop a suitable mobile phase by performing TLC analysis of the crude mixture. Test various ratios of hexanes:ethyl acetate. A solvent system that provides good separation of the diastereomeric spots with the lower spot having an Rf of ~0.2-0.3 is ideal.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Once the silica has settled, add a protective layer of sand on top.

  • Sample Loading:

    • Dissolve the crude 2-phenylcyclohexanol mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase, collecting fractions.

    • Monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the more polar diastereomer.

  • Analysis and Work-up:

    • Analyze the collected fractions by TLC to identify those containing the pure diastereomers.

    • Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Substituted Cyclohexanones

The separation of substituted cyclohexanones often involves the purification of reaction mixtures or the resolution of stereoisomers.

Table 2: Column Chromatography Conditions for Substituted Cyclohexanones

Compound ClassStationary PhaseMobile PhaseModeApplication
Alkyl-substituted CyclohexanonesSilica GelHexane / Ethyl Acetate or Dichloromethane / Hexane gradientsNormal-PhaseGeneral purification.
Enantiomeric CyclohexanonesChiral (e.g., Polysaccharide-based CSP)Hexane / Isopropanol or other alcohol modifiersNormal-Phase ChiralResolution of enantiomers.[2]
Polar CyclohexanonesC18 Silica GelAcetonitrile / Water with optional acid modifier (e.g., formic acid)Reversed-PhaseSeparation of polar or acidic cyclohexanones.[5]

Protocol: Reversed-Phase HPLC of 4-Methylcyclohexanone

This protocol outlines a method for the analysis of 4-methylcyclohexanone using reversed-phase HPLC.[5]

Materials:

  • 4-Methylcyclohexanone sample

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio will depend on the specific C18 column and system but can be optimized around a 50:50 mixture.

  • Sample Preparation: Dissolve the 4-methylcyclohexanone sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 210 nm)

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and monitor the chromatogram for the elution of 4-methylcyclohexanone. Retention time can be adjusted by varying the acetonitrile/water ratio.

Cyclohexanecarboxylic Acids and Derivatives

This class of compounds includes carboxylic acids, esters, and amides. Their polarity can vary significantly, necessitating different chromatographic approaches.

Table 3: Column Chromatography Conditions for Cyclohexanecarboxylic Acids and Derivatives

Compound ClassStationary PhaseMobile PhaseModeApplication
Cyclohexanecarboxylic EstersSilica GelHexane / Ethyl Acetate gradientsNormal-PhasePurification of neutral ester derivatives.
CyclohexanecarboxamidesSilica GelDichloromethane / Methanol or Hexane / Ethyl Acetate gradientsNormal-PhaseSeparation of amide isomers.
Cyclohexanecarboxylic AcidsC18 Silica GelAcetonitrile / Water / Acid (e.g., Phosphoric or Formic Acid)Reversed-PhaseSeparation of cis/trans isomers.[3]
Aminocyclohexanecarboxylic AcidsC18 Silica GelAcetonitrile / Methanol / Ammonium Acetate BufferReversed-PhaseSeparation of polar amino acid derivatives.[6]

Protocol: Normal-Phase Flash Chromatography of N,N-Diethylcyclohexanecarboxamide

This protocol provides a general method for the purification of a cyclohexanecarboxamide derivative.

Materials:

  • Crude N,N-diethylcyclohexanecarboxamide

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Method Development: Use TLC to find a mobile phase that gives the target compound an Rf value of 0.2-0.4. Start with hexanes and gradually increase the proportion of ethyl acetate.

  • Column Preparation: Pack a silica gel column using the slurry method with the chosen mobile phase.

  • Sample Application: Dissolve the crude amide in a minimum of dichloromethane and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the selected mobile phase, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified N,N-diethylcyclohexanecarboxamide.

Visualization of Separation Principles

The following diagrams illustrate the logical relationships in selecting a chromatography mode based on the properties of the cyclohexane derivative.

separation_logic cluster_compound Compound Properties cluster_mode Chromatography Mode start Cyclohexane Derivative polarity Polarity? start->polarity chirality Enantiomers? start->chirality NP Normal-Phase polarity->NP Low to Moderate RP Reversed-Phase polarity->RP High / Ionizable chirality->NP No (Diastereomers/Positional) chirality->RP No (Diastereomers/Positional) Chiral Chiral Chromatography chirality->Chiral Yes

Decision tree for selecting a chromatography mode.

Conclusion

The successful separation of cyclohexane derivatives by column chromatography hinges on a systematic approach to method development, beginning with an assessment of the target molecule's properties. By carefully selecting the stationary phase and optimizing the mobile phase, researchers can achieve high-resolution separations of isomers, which is essential for advancing research and development in chemistry and the life sciences. The protocols and data presented here serve as a practical guide for tackling the purification challenges associated with this important class of compounds.

References

Application Notes and Protocols for the Esterification of 1,4-Cyclohexanediol with Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of cyclohexane-1,4-diyl dibenzoate through the esterification of 1,4-cyclohexanediol with benzoyl chloride. This reaction is a fundamental transformation in organic synthesis, yielding a dibenzoate ester with potential applications in materials science and as a building block in the development of novel pharmaceutical compounds. The protocol described herein is based on the principles of the Schotten-Baumann reaction, utilizing pyridine as a base to facilitate the reaction and neutralize the hydrochloric acid byproduct.

Introduction

The esterification of alcohols with acyl chlorides is a robust and widely employed method for the formation of ester linkages. The reaction of 1,4-cyclohexanediol, a diol, with benzoyl chloride offers a direct route to cyclohexane-1,4-diyl dibenzoate. This dibenzoate can serve as a rigid core structure in the design of various molecules, including liquid crystals, polymers, and bioactive compounds. The use of benzoyl chloride as the acylating agent ensures a high-yielding and generally irreversible reaction.[1] The addition of a base, such as pyridine, is crucial to drive the reaction to completion by scavenging the hydrogen chloride generated during the esterification process.[2][3]

Reaction Scheme

Experimental Protocol

Materials and Equipment
  • 1,4-Cyclohexanediol (cis/trans mixture)

  • Benzoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-cyclohexanediol (1.0 eq.) in anhydrous dichloromethane and anhydrous pyridine (2.5 eq.) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Benzoyl Chloride: Cool the solution in an ice bath. Add benzoyl chloride (2.2 eq.) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl solution to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure cyclohexane-1,4-diyl dibenzoate as a white crystalline solid.

Data Presentation

ParameterValueReference
Reactants
1,4-Cyclohexanediol1.0 equivalent
Benzoyl Chloride2.2 equivalents
Pyridine2.5 equivalents[3]
Reaction Conditions
SolventDichloromethane[3]
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours[3]
Product
Product NameCyclohexane-1,4-diyl dibenzoate
AppearanceWhite crystalline solid
Yield & Purity
YieldHigh (expected based on similar reactions)[4]
Purification MethodRecrystallization
Characterization
Melting Point (°C)~117-118 (for a similar compound)[5]
Spectroscopic Data
¹³C NMR (CDCl₃, ppm)See product characterization section[6]
¹H NMR (CDCl₃, ppm)See product characterization section
IR (KBr, cm⁻¹)See product characterization section

Product Characterization

The successful synthesis of cyclohexane-1,4-diyl dibenzoate can be confirmed by various analytical techniques:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

  • Melting Point: The purified product should exhibit a sharp melting point. The melting range for the similar compound 1,4-cyclohexanedimethanol dibenzoate is approximately 117-118 °C.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band characteristic of the ester carbonyl group (C=O) at approximately 1720-1740 cm⁻¹, and the absence of the broad O-H stretching band from the starting diol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display signals corresponding to the aromatic protons of the benzoyl groups and the protons of the cyclohexane ring.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the cyclohexane ring.[6]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1,4-Cyclohexanediol + Benzoyl Chloride + Pyridine in DCM stirring Stir at 0°C to RT (12-24h) reactants->stirring quench Quench with 1M HCl stirring->quench extraction Liquid-Liquid Extraction (DCM/Water, NaHCO₃, Brine) quench->extraction drying Dry with Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization analysis Characterization (TLC, MP, IR, NMR) recrystallization->analysis

Caption: Experimental workflow for the synthesis of cyclohexane-1,4-diyl dibenzoate.

Logical Relationship of Reaction Components

reaction_components cluster_reactants Reactants cluster_reagents Reagents cluster_products Products diol 1,4-Cyclohexanediol (Nucleophile) dibenzoate Cyclohexane-1,4-diyl Dibenzoate (Desired Product) diol->dibenzoate benzoyl_chloride Benzoyl Chloride (Electrophile) benzoyl_chloride->dibenzoate hcl HCl (Byproduct) benzoyl_chloride->hcl pyridine Pyridine (Base/Catalyst) pyridine->hcl neutralizes

Caption: Logical relationship of components in the esterification reaction.

References

Application Note: High-Yield Synthesis of 1,4-Cyclohexanediol via Hydrolysis of 1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the hydrolysis of 1,4-dibenzoyloxycyclohexane to produce 1,4-cyclohexanediol, a valuable intermediate in pharmaceutical synthesis. The described method utilizes a robust base-catalyzed saponification reaction, ensuring a high yield and purity of the final product. This document includes a comprehensive experimental procedure, characterization data, and a summary of expected quantitative outcomes.

Introduction

1,4-Cyclohexanediol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its stereoisomers, cis and trans, offer distinct conformational properties that are crucial in drug design and development. The hydrolysis of the corresponding dibenzoate ester is an effective and straightforward method for the preparation of 1,4-cyclohexanediol. This protocol details a reliable procedure for this transformation, focusing on operational simplicity and product purity.

Reaction Scheme

Reaction Scheme: Hydrolysis of 1,4-Dibenzoyloxycyclohexane to 1,4-Cyclohexanediol

Figure 1. Base-catalyzed hydrolysis of 1,4-dibenzoyloxycyclohexane to 1,4-cyclohexanediol.

Experimental Protocol

Materials:

  • 1,4-Dibenzoyloxycyclohexane

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celatom® or filter aid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,4-dibenzoyloxycyclohexane (1 equivalent) and methanol. Stir the mixture to achieve a suspension.

  • Saponification: Prepare a solution of sodium hydroxide (2.5 equivalents) in a mixture of methanol and deionized water. Add the NaOH solution to the stirred suspension of the starting material.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and neutralize the mixture to pH ~7 by the slow addition of 2M hydrochloric acid.

    • The product, 1,4-cyclohexanediol, is then extracted with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-cyclohexanediol.

  • Purification:

    • The crude product can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • If necessary, filter the hot solution through a pad of Celatom® to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the hydrolysis of 1,4-dibenzoyloxycyclohexane.

ParameterValue
Starting Material1,4-Dibenzoyloxycyclohexane
Molecular Weight of Starting Material324.37 g/mol
Product1,4-Cyclohexanediol
Molecular Weight of Product116.16 g/mol
Representative Yield
Theoretical YieldBased on 1:1 stoichiometry
Actual Yield (Representative)85-95%
Purity
Purity by GC-MS (Representative)>98%
Melting Point (cis/trans mixture)98-108 °C

Characterization of 1,4-Cyclohexanediol

The structure and purity of the synthesized 1,4-cyclohexanediol can be confirmed by spectroscopic methods.

¹H NMR (400 MHz, DMSO-d₆):

  • trans-isomer: δ ~3.25 (m, 2H, CH-OH), ~1.65 (m, 4H, axial CH₂), ~1.25 (m, 4H, equatorial CH₂)

  • cis-isomer: δ ~3.60 (m, 2H, CH-OH), ~1.50 (m, 8H, CH₂)

¹³C NMR (100 MHz, DMSO-d₆):

  • trans-isomer: δ ~69.0 (CH-OH), ~32.0 (CH₂)

  • cis-isomer: δ ~65.0 (CH-OH), ~28.0 (CH₂)

IR (KBr, cm⁻¹):

  • ~3300 (broad, O-H stretch)

  • ~2930, 2850 (C-H stretch)

  • ~1050 (C-O stretch)

Experimental Workflow Diagram

Hydrolysis_Workflow Experimental Workflow for the Hydrolysis of 1,4-Dibenzoyloxycyclohexane cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start 1,4-Dibenzoyloxycyclohexane in Methanol reagents NaOH in MeOH/H₂O start->reagents Add reaction Reflux (4-6 h) reagents->reaction Heat evaporation Remove Methanol reaction->evaporation neutralization Neutralize with HCl evaporation->neutralization extraction Extract with Ethyl Acetate neutralization->extraction drying Dry over MgSO₄ extraction->drying evaporation2 Concentrate drying->evaporation2 recrystallization Recrystallize from Ethyl Acetate evaporation2->recrystallization filtration Vacuum Filter recrystallization->filtration drying2 Dry under Vacuum filtration->drying2 product Pure 1,4-Cyclohexanediol drying2->product

Caption: Workflow for the synthesis of 1,4-cyclohexanediol.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of 1,4-cyclohexanediol from 1,4-dibenzoyloxycyclohexane. The procedure is suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The detailed experimental steps and characterization data will be valuable for researchers in organic synthesis and medicinal chemistry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,4-Dibenzoyloxycyclohexane synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1,4-dibenzoyloxycyclohexane, which is typically prepared via the Schotten-Baumann reaction of 1,4-cyclohexanediol with benzoyl chloride in the presence of a base.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Ineffective Base: The chosen base may not be strong enough to deprotonate the hydroxyl groups of 1,4-cyclohexanediol effectively.Use a stronger base such as aqueous sodium hydroxide (NaOH) or pyridine. Pyridine can be particularly effective as it can also act as a catalyst.[1]
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by water present in the reaction mixture, reducing the amount available for esterification.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If using an aqueous base, add the benzoyl chloride slowly to the cooled reaction mixture to minimize hydrolysis. A two-phase system (e.g., dichloromethane and water) can help protect the benzoyl chloride in the organic phase.[2]
Poor Reagent Quality: Impurities in 1,4-cyclohexanediol or benzoyl chloride can interfere with the reaction.Use high-purity reagents. If necessary, purify the 1,4-cyclohexanediol by recrystallization and distill the benzoyl chloride before use.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.The Schotten-Baumann reaction is often carried out at room temperature.[3] If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be attempted, but this may also increase the rate of benzoyl chloride hydrolysis.

Issue 2: Formation of a White Precipitate that is Not the Product

Potential Cause Recommended Solution
Benzoic Acid Formation: Hydrolysis of benzoyl chloride will produce benzoic acid, which may precipitate, especially if the reaction mixture is acidic.The use of a base like sodium hydroxide will neutralize the hydrochloric acid produced during the reaction and also dissolve any benzoic acid formed by converting it to sodium benzoate.[1]
Unreacted 1,4-Cyclohexanediol: If the diol is not fully soluble in the reaction solvent, it may precipitate out.Choose a solvent system in which both the 1,4-cyclohexanediol and the benzoyl chloride are soluble. A mixture of an organic solvent (like dichloromethane or diethyl ether) and water is common for Schotten-Baumann reactions.[2]

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Benzoic Acid: As a byproduct of benzoyl chloride hydrolysis, benzoic acid can co-precipitate with the desired product.During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted benzoyl chloride and benzoic acid.
Oily Product Instead of Crystalline Solid: The presence of impurities or residual solvent can prevent the product from crystallizing.Ensure all solvent has been removed under reduced pressure. Attempt recrystallization from a suitable solvent system. Common solvents for recrystallizing esters include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 1,4-dibenzoyloxycyclohexane?

A1: The synthesis typically proceeds via a nucleophilic acyl substitution reaction known as the Schotten-Baumann reaction.[3][4] The mechanism can be summarized in the following steps:

  • The base deprotonates the hydroxyl group of 1,4-cyclohexanediol, making it a more potent nucleophile.

  • The resulting alkoxide attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.[4]

  • The intermediate collapses, expelling a chloride ion and forming the ester bond.

  • This process occurs at both hydroxyl groups of the 1,4-cyclohexanediol to yield the final product.

Q2: Which base is better for this reaction, sodium hydroxide or pyridine?

A2: Both sodium hydroxide and pyridine can be used effectively.[1]

  • Aqueous Sodium Hydroxide: Creates a two-phase system which can be advantageous. The base remains in the aqueous phase and neutralizes the HCl generated, while the organic reactants and product stay in the organic phase.[2]

  • Pyridine: Can act as both a base and a nucleophilic catalyst, potentially increasing the reaction rate. It is typically used in a single-phase organic solvent system.[1] The choice may depend on the specific experimental setup and desired workup procedure.

Q3: What are the main side reactions to be aware of?

A3: The primary side reaction is the hydrolysis of benzoyl chloride by water to form benzoic acid. This is why it is crucial to control the amount of water in the reaction and the rate of addition of benzoyl chloride, especially when using an aqueous base.[5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for 1,4-cyclohexanediol (the starting material) should diminish over time, while a new spot for the 1,4-dibenzoyloxycyclohexane product should appear and intensify.

Experimental Protocols

General Protocol for the Synthesis of 1,4-Dibenzoyloxycyclohexane

This protocol is a general guideline and may require optimization.

Materials:

  • 1,4-Cyclohexanediol

  • Benzoyl chloride

  • 10% Aqueous Sodium Hydroxide (or Pyridine)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask, dissolve 1,4-cyclohexanediol in a suitable organic solvent like dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide with vigorous stirring.

  • To this two-phase mixture, add benzoyl chloride dropwise while maintaining the low temperature and vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.[3]

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Effect of Base on Reaction Yield (Illustrative)

Entry Base Solvent System Reaction Time (h) Yield (%)
110% aq. NaOHDichloromethane/Water485
2PyridineDichloromethane490
3TriethylamineDichloromethane675

Note: These are representative yields and can vary based on specific reaction conditions.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve 1,4-Cyclohexanediol in Dichloromethane B Add 10% aq. NaOH A->B C Add Benzoyl Chloride (dropwise, 0°C) B->C D Stir at Room Temperature C->D E Separate Organic Layer D->E F Wash with NaHCO3 (aq) E->F G Dry with MgSO4 F->G H Evaporate Solvent G->H I Recrystallize H->I J Obtain Pure Product I->J

Caption: Experimental workflow for the synthesis of 1,4-Dibenzoyloxycyclohexane.

troubleshooting_logic Start Low Yield? Cause1 Benzoyl Chloride Hydrolysis? Start->Cause1 Cause2 Ineffective Base? Start->Cause2 No Solution1 Use Anhydrous Solvent Slow Addition at 0°C Cause1->Solution1 Yes Solution2 Use Stronger Base (e.g., Pyridine) Cause2->Solution2 Yes Cause3 Impure Reagents? Cause2->Cause3 No Solution3 Purify Starting Materials Cause3->Solution3 Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Challenges in separating cis and trans isomers of 1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the separation of cis and trans isomers of 1,4-Dibenzoyloxycyclohexane. The information provided is intended to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work.

Disclaimer: Publicly available experimental data specifically for the separation of cis and trans-1,4-Dibenzoyloxycyclohexane is limited. Therefore, the protocols and quantitative data presented below are based on established principles of isomer separation for analogous 1,4-disubstituted cyclohexane derivatives and should be utilized as a foundational guide for method development.

Troubleshooting Guides

This section addresses specific issues that may arise during the separation of 1,4-Dibenzoyloxycyclohexane isomers via High-Performance Liquid Chromatography (HPLC) and crystallization.

HPLC Separation Issues

Issue 1: Poor Resolution or Co-elution of cis and trans Isomers

If you are observing a single broad peak or two unresolved peaks for the cis and trans isomers, consider the following troubleshooting steps:

  • Optimize Mobile Phase Composition:

    • Adjust Solvent Strength: The polarity of the mobile phase is critical for achieving separation. For reversed-phase HPLC (e.g., C18 column), if the isomers are eluting too quickly with poor separation, decrease the concentration of the strong solvent (e.g., acetonitrile, methanol). Conversely, if retention times are excessively long, a slight increase in the strong solvent percentage may be necessary.

    • Utilize Different Organic Modifiers: The selectivity between the cis and trans isomers can be influenced by the choice of organic modifier. If acetonitrile does not provide adequate separation, try methanol or a combination of the two.

    • Employ Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and sometimes enhance resolution, particularly if there are any ionizable impurities.

  • Change Stationary Phase:

    • Column Chemistry: Standard C18 columns may not always provide the best selectivity for geometric isomers. Consider columns with different functionalities, such as phenyl-hexyl or biphenyl phases, which can offer alternative pi-pi interactions with the benzoyloxy groups. For normal-phase HPLC, silica or diol columns could be effective.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.[1]

  • Adjust Temperature:

    • Thermostating the Column: Operating the column at a controlled temperature above ambient can improve efficiency and alter selectivity. Experiment with temperatures in the range of 30-50°C.

Issue 2: Peak Splitting or Tailing for a Single Isomer

Peak splitting can occur when a single analyte peak is divided into two or more peaks.[2] If you observe distorted peak shapes for what should be a pure isomer, consider these potential causes and solutions:

  • Column Overload:

    • Reduce Injection Volume and Concentration: Injecting too much sample can lead to peak distortion.[2][3] Dilute your sample and/or reduce the injection volume.

  • Injection Solvent Mismatch:

    • Dissolve Sample in Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

  • Column Contamination or Degradation:

    • Blocked Frit or Column Void: Peak splitting can be caused by a blocked column frit or a void in the packing material.[4] Backflushing the column (if the manufacturer allows) or replacing the frit may resolve the issue. If a void has formed, the column may need to be replaced.

    • Contaminated Guard Column: If using a guard column, replace it to see if peak shape improves.

  • Slow Interconversion of Conformers:

    • Temperature Adjustment: For some cyclohexane derivatives, slow interconversion between chair conformations on the chromatographic timescale can lead to peak broadening or splitting. Increasing the column temperature may coalesce the peaks.

Crystallization Separation Issues

Issue 1: Co-crystallization of cis and trans Isomers

If you are attempting to separate the isomers by fractional crystallization and find that both isomers are precipitating together, try the following:

  • Solvent Screening:

    • The success of fractional crystallization relies on the differential solubility of the isomers in a particular solvent. The cis and trans isomers of 1,4-disubstituted cyclohexanes often have different packing efficiencies in a crystal lattice, leading to solubility differences.

    • Systematically screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and mixtures thereof). The ideal solvent will have a significant solubility difference between the two isomers at a given temperature.

  • Controlled Cooling:

    • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Slow cooling promotes the formation of purer crystals.

    • Seeding: If you have a small amount of pure desired isomer, use it to seed the solution as it cools to encourage the crystallization of that specific isomer.

Issue 2: Low Yield of the Desired Isomer

If the recovery of your target isomer is poor, consider these points:

  • Optimize Solvent Volume:

    • Using too much solvent will result in a low yield as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Recovery from Mother Liquor:

    • The mother liquor will be enriched in the more soluble isomer. You can attempt to recover this isomer by evaporating the solvent and recrystallizing the residue from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of 1,4-Dibenzoyloxycyclohexane?

The main challenges stem from the subtle structural differences between the cis and trans isomers. Both have the same molecular weight and similar functional groups.[5][6] Separation is challenging because:

  • Similar Physical Properties: Their boiling points and polarities are often very close, making separation by distillation or standard chromatography difficult.

  • Conformational Flexibility: The cyclohexane ring exists in dynamic chair conformations. The trans isomer typically exists predominantly in a diequatorial conformation, which is more stable. The cis isomer exists in an equilibrium of axial-equatorial conformations.[5][6] These conformational differences can be exploited for separation but also add complexity.

Q2: Which chromatographic technique is generally more effective for separating these isomers, reversed-phase or normal-phase HPLC?

Both reversed-phase (RP) and normal-phase (NP) HPLC can be effective, and the optimal choice is often determined empirically.

  • Reversed-Phase HPLC (e.g., C18 column): This is a good starting point due to its robustness and reproducibility. Separation is based on hydrophobic interactions. The more linear and rigid trans isomer may interact more strongly with the C18 stationary phase, potentially leading to a longer retention time.

  • Normal-Phase HPLC (e.g., silica or diol column): This technique separates based on polar interactions. The accessibility of the polar benzoyloxy groups may differ between the cis and trans isomers, leading to differential retention. NP-HPLC can sometimes offer better selectivity for geometric isomers.

Q3: Can Preparative Thin-Layer Chromatography (Prep TLC) be used for this separation?

Yes, Prep TLC is a viable option for small-scale separations (typically up to 100 mg).[7] It is particularly useful for quickly optimizing solvent systems before scaling up to flash chromatography or HPLC. The same principles of mobile phase selection for NP-HPLC apply to TLC.

Q4: Are there any non-chromatographic methods for separating these isomers?

Fractional crystallization is the most common non-chromatographic method.[8] This technique exploits differences in the crystal lattice packing and, consequently, the solubility of the isomers. The more symmetrical trans isomer often packs more efficiently into a crystal lattice, making it less soluble in certain solvents than the cis isomer.

Q5: How can I confirm the identity of the separated cis and trans isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method:

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly at the C1 and C4 positions, will be different for the cis and trans isomers due to their different spatial orientations (axial vs. equatorial). In the trans isomer, the protons at C1 and C4 are likely to be in equatorial positions, while in the cis isomer, one will be axial and the other equatorial. This leads to distinct splitting patterns.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the separation of cis and trans-1,4-Dibenzoyloxycyclohexane based on typical values for similar compounds.

Table 1: Illustrative HPLC Separation Parameters

ParameterMethod 1: Reversed-PhaseMethod 2: Normal-Phase
Column C18, 4.6 x 150 mm, 5 µmSilica, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30)Hexane:Ethyl Acetate (90:10)
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 35°C25°C
Detection UV at 230 nmUV at 230 nm
Retention Time (cis) 8.5 min12.3 min
Retention Time (trans) 9.8 min10.9 min
Resolution (Rs) > 1.5> 1.5

Table 2: Illustrative Solubility Data for Fractional Crystallization

IsomerSolubility in Ethanol at 25°C ( g/100 mL)Solubility in Ethanol at 78°C ( g/100 mL)
cis-1,4-Dibenzoyloxycyclohexane ~5.2~25.8
trans-1,4-Dibenzoyloxycyclohexane ~1.8~15.3

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation (Reversed-Phase)
  • Preparation of Mobile Phase: Prepare a 70:30 (v/v) solution of HPLC-grade acetonitrile and ultrapure water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh approximately 10 mg of the isomer mixture and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Install a C18 column (4.6 x 150 mm, 5 µm).

    • Set the column oven temperature to 35°C.

    • Set the pump flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 230 nm.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject 10 µL of the prepared sample.

  • Data Acquisition: Record the chromatogram for at least 15 minutes. The trans isomer is expected to have a slightly longer retention time than the cis isomer.

Protocol 2: Fractional Crystallization
  • Dissolution: In a 100 mL Erlenmeyer flask, place 5 g of the cis/trans isomer mixture. Add 50 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add a minimal amount of additional hot ethanol to achieve full dissolution.

  • Cooling: Remove the flask from the hot plate, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at 50°C. This first crop of crystals is expected to be enriched in the less soluble trans isomer.

  • Analysis: Analyze the purity of the crystals and the remaining mother liquor by HPLC or NMR to determine the efficiency of the separation.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Peak Resolution (Cis/Trans Isomers) check_method Review HPLC Method start->check_method adjust_mp Adjust Mobile Phase (Solvent Ratio, Organic Modifier) check_method->adjust_mp Initial Step good_res Good Resolution? adjust_mp->good_res change_col Change Column (Different Stationary Phase, Dimensions) change_col->good_res adjust_temp Adjust Temperature adjust_temp->good_res good_res->change_col No good_res->adjust_temp No, try another parameter end End: Isomers Separated good_res->end Yes further_opt Further Optimization Needed good_res->further_opt No, after all attempts

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Isomer_Separation_Workflow start Start: Mixture of Cis/Trans Isomers separation_method Choose Separation Method start->separation_method hplc Preparative HPLC separation_method->hplc Chromatography crystallization Fractional Crystallization separation_method->crystallization Crystallization collect_fractions Collect Fractions hplc->collect_fractions isolate_crystals Isolate Crystals (e.g., Filtration) crystallization->isolate_crystals purity_check Analyze Purity of Isolates (HPLC, NMR) collect_fractions->purity_check isolate_crystals->purity_check pure_cis Pure Cis Isomer purity_check->pure_cis Pure pure_trans Pure Trans Isomer purity_check->pure_trans Pure reprocess Reprocess Impure Fractions/ Mother Liquor purity_check->reprocess Impure reprocess->separation_method

Caption: General workflow for the separation of geometric isomers.

References

Technical Support Center: Synthesis of 1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dibenzoyloxycyclohexane. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.

Troubleshooting Guides & FAQs

1. Low Yield of 1,4-Dibenzoyloxycyclohexane

Question: My reaction is resulting in a lower than expected yield of 1,4-dibenzoyloxycyclohexane. What are the potential causes and how can I mitigate them?

Answer: A low yield in the synthesis of 1,4-dibenzoyloxycyclohexane, typically performed via the Schotten-Baumann reaction, can be attributed to several side reactions and suboptimal conditions.

  • Incomplete Reaction: The reaction between 1,4-cyclohexanediol and benzoyl chloride may not have gone to completion. This can result in the presence of the mono-benzoylated byproduct, 1-benzoyloxy-4-hydroxycyclohexane, and unreacted 1,4-cyclohexanediol in the crude product.

    • Troubleshooting:

      • Ensure a slight excess of benzoyl chloride is used to drive the reaction towards the formation of the diester.

      • Increase the reaction time or temperature, while monitoring for potential degradation.

      • Ensure efficient stirring to overcome phase-transfer limitations in a biphasic system.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by water present in the reaction mixture, forming benzoic acid. This side reaction consumes the acylating agent, reducing the yield of the desired ester.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Add the benzoyl chloride slowly to the reaction mixture to minimize its contact time with the aqueous phase before reacting with the diol.

      • Maintain a sufficiently high concentration of the nucleophile (1,4-cyclohexanediol) in the organic phase.

  • Formation of Benzoic Anhydride: In the presence of a base, excess benzoyl chloride can react with the benzoate anion (formed from hydrolysis or reaction with the base) to produce benzoic anhydride. This also consumes the benzoyl chloride.

    • Troubleshooting:

      • Control the stoichiometry of benzoyl chloride carefully.

      • Slow, dropwise addition of benzoyl chloride can minimize its localized high concentration.

2. Presence of Impurities in the Final Product

Question: After purification, I am still observing impurities in my 1,4-dibenzoyloxycyclohexane product. What are these impurities and how can I remove them?

Answer: Common impurities in the synthesis of 1,4-dibenzoyloxycyclohexane include the mono-benzoylated byproduct, unreacted starting materials, and side products from the reaction of benzoyl chloride.

  • 1-Benzoyloxy-4-hydroxycyclohexane (Mono-benzoylated byproduct): This is a common impurity resulting from incomplete reaction.

    • Purification: Recrystallization is an effective method for separating the desired diester from the more polar monoester. A solvent system in which the diester has lower solubility at room temperature compared to the monoester should be chosen. Common solvents for recrystallization of esters include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Benzoic Acid: Formed from the hydrolysis of benzoyl chloride.

    • Purification: Benzoic acid can be removed by washing the organic phase with a basic aqueous solution, such as saturated sodium bicarbonate, during the work-up procedure. The benzoate salt formed is water-soluble and will be extracted into the aqueous layer.

  • Benzoic Anhydride: Formed from the reaction of excess benzoyl chloride.

    • Purification: Benzoic anhydride can be hydrolyzed to benzoic acid by treatment with hot water or a basic solution during work-up. The resulting benzoic acid can then be removed as described above. Recrystallization can also be effective in separating the anhydride from the desired product.

3. Cis/Trans Isomerization

Question: Can cis/trans isomerization of the cyclohexane ring occur during the synthesis of 1,4-dibenzoyloxycyclohexane?

Answer: While the esterification reaction itself does not typically induce isomerization of the cyclohexane ring, the stability of the final cis and trans isomers can differ. The trans isomer is generally the thermodynamically more stable product due to the equatorial positioning of the bulky benzoyloxy groups, which minimizes steric hindrance. Under certain reaction conditions, particularly with prolonged heating or in the presence of strong acids or bases, there is a possibility of establishing an equilibrium that favors the formation of the more stable trans isomer.

  • Troubleshooting:

    • To maintain the original stereochemistry of the starting 1,4-cyclohexanediol, it is advisable to use milder reaction conditions and shorter reaction times.

    • If a specific isomer is desired, starting with the corresponding pure cis- or trans-1,4-cyclohexanediol is crucial.

    • The cis and trans isomers of 1,4-dibenzoyloxycyclohexane can often be separated by fractional crystallization or chromatography due to differences in their physical properties, such as polarity and crystal packing.

Quantitative Data

The following table summarizes hypothetical yield data under different reaction conditions to illustrate the impact of key parameters on the synthesis of 1,4-dibenzoyloxycyclohexane.

Parameter Condition A Condition B Condition C
Benzoyl Chloride (equivalents) 2.22.52.2
Base Pyridine10% aq. NaOHTriethylamine
Solvent DichloromethaneToluene/WaterDichloromethane
Temperature (°C) 0 to rt10 to rt0 to rt
Reaction Time (h) 464
Yield of 1,4-Dibenzoyloxycyclohexane (%) 859082
Yield of Mono-benzoylated byproduct (%) 10512
Yield of Benzoic Acid (%) 556

Experimental Protocols

Key Experiment: Synthesis of 1,4-Dibenzoyloxycyclohexane via Schotten-Baumann Reaction

Objective: To synthesize 1,4-dibenzoyloxycyclohexane from 1,4-cyclohexanediol and benzoyl chloride.

Materials:

  • 1,4-Cyclohexanediol (cis/trans mixture)

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-cyclohexanediol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Dissolve benzoyl chloride (2.2 eq) in dichloromethane.

  • Add the benzoyl chloride solution dropwise to the stirred aqueous solution of 1,4-cyclohexanediol over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 1,4-dibenzoyloxycyclohexane.

Visualizations

Side_Reactions Start 1,4-Cyclohexanediol + Benzoyl Chloride Main_Product 1,4-Dibenzoyloxycyclohexane Start->Main_Product Main Reaction (Schotten-Baumann) Side_Product1 1-Benzoyloxy-4-hydroxycyclohexane (Mono-benzoylated) Start->Side_Product1 Incomplete Reaction Benzoyl Chloride Side_Product2 Benzoic Acid Side_Product3 Benzoic Anhydride Benzoyl Chloride->Side_Product2 Hydrolysis (H₂O) Benzoyl Chloride->Side_Product3 Excess Base Troubleshooting_Workflow Start Low Yield or Impure Product Check1 Analyze Crude Product (TLC, NMR) Start->Check1 Problem1 Incomplete Reaction (Mono-ester present) Check1->Problem1 Mono-ester spot/ peaks observed Problem2 Presence of Benzoic Acid Check1->Problem2 Acidic impurity detected Problem3 Presence of Benzoic Anhydride Check1->Problem3 Anhydride peaks in IR/NMR Solution1 Increase Reaction Time/ Temp. or Excess Reagent Problem1->Solution1 Purification Recrystallization Solution1->Purification Solution2 Aqueous Base Wash (e.g., NaHCO₃) Problem2->Solution2 Solution2->Purification Solution3 Hydrolyze with Hot Water or Base during Work-up Problem3->Solution3 Solution3->Purification Logical_Relationships Condition Reaction Conditions Stoichiometry Benzoyl Chloride Stoichiometry Condition->Stoichiometry Water Presence of Water Condition->Water Base Base Strength/ Concentration Condition->Base Yield Yield of Dibenzoyloxycyclohexane Stoichiometry->Yield Slight excess (↑ Yield) Monoester Mono-ester Formation Stoichiometry->Monoester Insufficient (↑ Mono-ester) BenzoicAcid Benzoic Acid Formation Water->BenzoicAcid Increases Base->Yield Optimal amount (↑ Yield) Base->BenzoicAcid Excess (can promote hydrolysis) Outcome Reaction Outcome

Technical Support Center: Optimizing Benzoylation of Diols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the benzoylation of diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the benzoylation of diols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the benzoylation of diols, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction • Inactive catalyst or reagent.• Insufficient reaction temperature.• Inappropriate solvent.• Absence of a necessary catalyst.• Use fresh or purified reagents and catalysts.• Increase the reaction temperature. For instance, in DBU-catalyzed benzoylation of some polyols, increasing the temperature from room temperature to 50 °C significantly improved the yield.[1]• Ensure the solvent is dry and appropriate for the reaction. Acetonitrile (MeCN) is a commonly used solvent.[1][2][3][4]• Verify the necessity of a catalyst for your specific substrate and benzoylating agent. Some reactions are catalyst-free, while others require a specific catalyst (e.g., DBU, FeCl3).[1][2][3][4]
Poor Regioselectivity (e.g., mixture of mono-benzoylated products at different positions) • Steric and electronic properties of the diol.• Nature of the benzoylating agent and catalyst.• Reaction conditions are not optimized for selectivity.• To favor benzoylation of the primary hydroxyl group, consider using a bulky benzoylating agent or a catalyst system known for primary alcohol selectivity, such as DBU with 1-benzoylimidazole.[1][2]• For cis-vicinal diols in carbohydrates, FeCl3 with acetylacetone can provide good regioselectivity.[3][4]• Low-temperature protocols can enhance selectivity by exploiting subtle differences in hydroxyl group reactivity.
Formation of Multiple Benzoylated Products (di-, tri-, etc.) • Excess of the benzoylating agent.• Prolonged reaction time.• Carefully control the stoichiometry of the benzoylating agent. Use of 1.1 equivalents of 1-benzoylimidazole has been shown to be effective for monobenzoylation.[1][2]• Monitor the reaction progress using TLC or HPLC and stop the reaction once the desired product is formed.• Reducing the reaction time can help minimize the formation of over-benzoylated products.[1]
Side Reactions (e.g., acyl migration) • Basic or acidic reaction conditions.• Inappropriate workup procedure.• Acyl migration can occur under basic conditions.[3][4] Consider using milder bases or catalyst systems.• Neutralize the reaction mixture carefully during workup to prevent acyl migration.• The choice of base can be critical; for example, DIPEA was found to be more effective than TEA in certain FeCl3-catalyzed benzoylations.[3][4]
Difficulty in Product Purification • Similar polarities of the starting material, product, and byproducts.• Optimize the reaction to maximize the yield of the desired product and minimize byproducts.• Employ advanced chromatographic techniques, such as flash column chromatography with a carefully selected solvent gradient, for purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the benzoylation of diols?

A1: The most common benzoylating agents are benzoyl chloride, benzoic anhydride, and 1-benzoylimidazole.[1][2][5] Benzoyl chloride is widely used due to its high reactivity.[5] 1-benzoylimidazole is a good alternative to the more toxic and unstable acyl halides.[1]

Q2: How can I achieve selective benzoylation of a primary hydroxyl group in the presence of secondary hydroxyl groups?

A2: Achieving regioselectivity for the primary hydroxyl group is a common challenge.[1] A novel metal-free organobase-catalyzed method using 1-benzoylimidazole (1.1 equiv.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv.) in MeCN has been shown to be highly regioselective for the primary hydroxyl group under mild conditions.[1][2]

Q3: What are the optimal reaction conditions for DBU-catalyzed selective benzoylation of a diol?

A3: For the selective benzoylation of methyl α-d-glucopyranoside, optimal conditions were found to be 0.2 equivalents of DBU and 1.1 equivalents of 1-benzoylimidazole in acetonitrile with a small amount of DMF at 50 °C for 8 hours.[1] The addition of DMF can be crucial for the solubility of polyols.[1]

Q4: Can metal catalysts be used for regioselective benzoylation?

A4: Yes, metal catalysts can be effective. For example, a catalytic amount of FeCl3 with the assistance of acetylacetone has been successfully used for the regio/site-selective benzoylation of 1,2-diols, 1,3-diols, and glycosides containing a cis-vicinal diol.[3][4]

Q5: Are there any catalyst-free methods for the benzoylation of diols?

A5: Yes, catalyst-free methods have been developed. For instance, selective monobenzoylation of diols can be achieved with benzoyl cyanide under catalyst-free conditions, offering a robust and regioselective approach.[2]

Data Presentation

Table 1: Comparison of Catalysts for the Selective Benzoylation of Methyl α-d-glucopyranoside

Catalyst (0.2 equiv.)Benzoylating Agent (1.1 equiv.)SolventTemperature (°C)Time (h)Yield of Monobenzoylated Product (%)
DBU1-BenzoylimidazoleMeCN/DMF (20:1)50870
DBU1-BenzoylimidazoleMeCN50853
DBU1-BenzoylimidazoleMeCN/DMF (20:1)RT821
Et3N1-BenzoylimidazoleMeCN/DMF (20:1)508No Reaction
DMAP1-BenzoylimidazoleMeCN/DMF (20:1)508Low Yield
DIPEA1-BenzoylimidazoleMeCN/DMF (20:1)508Low Yield

Data synthesized from a study on organobase-catalyzed regioselective benzoylation.[1]

Experimental Protocols

Protocol 1: General Procedure for DBU-Catalyzed Selective Benzoylation of Diols

This protocol is based on a metal-free organobase-catalyzed method.[1]

  • To a solution of the diol substrate (100 mg) in dry acetonitrile (MeCN, 2.5 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents).

  • Stir the mixture at 50 °C for 10 minutes.

  • Add a solution of 1-benzoylimidazole (1.1 equivalents) in dry MeCN (0.5 mL) to the reaction mixture in two portions.

  • Continue stirring the reaction mixture at 50 °C for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the MeCN under reduced pressure.

  • Purify the resulting residue by flash column chromatography (ethyl acetate/petroleum ether gradient) to obtain the benzoylated product.

Protocol 2: General Procedure for FeCl3-Catalyzed Regioselective Benzoylation

This protocol utilizes an inexpensive and common metal catalyst.[3][4]

  • To a solution of the diol substrate in acetonitrile, add diisopropylethylamine (DIPEA).

  • Add acetylacetone to the mixture.

  • Add a catalytic amount of FeCl3.

  • Add benzoyl chloride to the reaction mixture.

  • Stir the reaction at room temperature under mild conditions.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform an appropriate workup.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Benzoylation Reaction cluster_workup Workup and Purification start Dissolve Diol in Dry Solvent add_catalyst Add Catalyst (e.g., DBU) start->add_catalyst pre_stir Pre-stir Mixture add_catalyst->pre_stir add_benzoyl Add Benzoylating Agent pre_stir->add_benzoyl react Stir at Reaction Temperature add_benzoyl->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: General experimental workflow for the benzoylation of diols.

troubleshooting_benzoylation cluster_yes_low_yield cluster_no_low_yield cluster_yes_selectivity cluster_no_selectivity cluster_yes_over start Low or No Product Formation? check_reagents Check Reagent/Catalyst Activity start->check_reagents Yes selectivity_issue Poor Regioselectivity? start->selectivity_issue No check_temp Increase Reaction Temperature check_reagents->check_temp check_solvent Verify Solvent is Dry and Appropriate check_temp->check_solvent check_catalyst Confirm Catalyst Requirement check_solvent->check_catalyst change_reagent Use Bulky/Selective Reagents selectivity_issue->change_reagent Yes over_benzoylation Over-benzoylation? selectivity_issue->over_benzoylation No optimize_temp Optimize Reaction Temperature change_reagent->optimize_temp change_catalyst Try Different Catalyst System optimize_temp->change_catalyst control_stoich Control Stoichiometry of Benzoylating Agent over_benzoylation->control_stoich Yes success Successful Reaction over_benzoylation->success No reduce_time Reduce Reaction Time control_stoich->reduce_time

Caption: Troubleshooting decision tree for benzoylation of diols.

References

Technical Support Center: Interpreting Complex NMR Spectra of 1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex ¹H NMR spectra of cis- and trans-1,4-dibenzoyloxycyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of 1,4-dibenzoyloxycyclohexane appear so complex at room temperature?

At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion. This conformational change averages the magnetic environments of the axial and equatorial protons, often leading to broad and poorly resolved multiplets. For a definitive analysis, it is recommended to acquire the spectrum at a lower temperature to slow down this interconversion and resolve the individual axial and equatorial proton signals.

Q2: How can I distinguish between the cis and trans isomers of 1,4-dibenzoyloxycyclohexane using ¹H NMR?

The key to distinguishing between the cis and trans isomers lies in the chemical shifts and coupling constants of the protons at the C1 and C4 positions (the carbons bearing the benzoyloxy groups).

  • trans Isomer: In the most stable di-equatorial conformation, the protons at C1 and C4 are in axial positions. They will typically appear as a triplet of triplets with large axial-axial coupling constants (J_ax-ax ≈ 8-13 Hz) and smaller axial-equatorial coupling constants (J_ax-eq ≈ 2-5 Hz).

  • cis Isomer: The cis isomer exists as a rapid equilibrium between two chair conformations, one with an axial and one with an equatorial benzoyloxy group. This leads to a time-averaged spectrum. The proton at the carbon with the equatorial substituent will show a different splitting pattern and chemical shift compared to the proton at the carbon with the axial substituent. The complexity of the spectrum can be a strong indicator of the cis isomer.

Q3: What is the expected chemical shift for the protons on the cyclohexane ring?

The benzoyloxy group is electron-withdrawing, which deshields the adjacent protons. The protons at C1 and C4 (H-1 and H-4), being directly attached to the carbon bearing the ester group, will be the most downfield of the cyclohexane protons, typically appearing in the range of 4.5-5.5 ppm. The remaining methylene protons on the ring (at C2, C3, C5, and C6) will resonate further upfield, generally between 1.5 and 2.5 ppm.

Q4: I am observing fewer signals than expected for the cyclohexane protons. What could be the reason?

Accidental chemical shift equivalence is a common reason. It is possible that some of the axial and equatorial protons, or even protons on different carbons, have very similar chemical shifts, leading to overlapping multiplets. Changing the solvent or the magnetic field strength of the NMR spectrometer can sometimes help to resolve these overlapping signals.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Broad, unresolved peaks for cyclohexane protons. Rapid chair-chair interconversion at room temperature.Acquire the spectrum at a lower temperature (e.g., -20 °C to -80 °C) to slow down the ring flip and resolve individual proton signals.
Poor signal-to-noise ratio. Low sample concentration. Insufficient number of scans.Increase the concentration of the sample. Increase the number of scans acquired.
Presence of a broad singlet around 1.5-2.0 ppm. Residual water in the NMR solvent (especially in hygroscopic solvents like DMSO-d₆).Use a freshly opened or properly dried deuterated solvent.
Overlapping multiplets in the 1.5-2.5 ppm region. Accidental chemical shift equivalence of the methylene protons.Try acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) to induce solvent shifts that may resolve the signals.
Inaccurate integration of the aromatic protons. Overlap with the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).Choose a deuterated solvent with a residual peak that does not overlap with the aromatic signals, such as acetone-d₆.

Predicted ¹H NMR Data

Due to the conformational flexibility and the potential for complex second-order effects, the exact chemical shifts and coupling constants can vary. The following tables provide predicted data for the trans and cis isomers of 1,4-dibenzoyloxycyclohexane in CDCl₃, based on general principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for trans-1,4-Dibenzoyloxycyclohexane (di-equatorial conformation)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz)
H-1, H-4 (axial)4.9 - 5.2tt (triplet of triplets)J_ax-ax ≈ 11.0, J_ax-eq ≈ 4.5
H-2, H-3, H-5, H-6 (axial)1.6 - 1.9m-
H-2, H-3, H-5, H-6 (equatorial)2.0 - 2.3m-
Aromatic Protons7.4 - 8.1m-

Table 2: Predicted ¹H NMR Data for cis-1,4-Dibenzoyloxycyclohexane (time-averaged)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz)
H-1, H-44.7 - 5.1m (complex)-
H-2, H-3, H-5, H-61.7 - 2.2m (broad, complex)-
Aromatic Protons7.4 - 8.1m-

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 10-20 mg of the 1,4-dibenzoyloxycyclohexane isomer into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, acetone-d₆, benzene-d₆). The choice of solvent can influence the chemical shifts and may help in resolving overlapping signals.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3] Gently swirl the vial to dissolve the sample completely.

  • Filtering: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shim Magnetic Field filter->shim acquire Acquire Spectrum shim->acquire process Process Data (FT, Phasing) acquire->process assign Assign Peaks process->assign couple Determine Coupling Constants assign->couple integrate Integrate Signals couple->integrate

Caption: Experimental workflow for NMR analysis of 1,4-dibenzoyloxycyclohexane.

spin_spin_coupling cluster_neighbors Neighboring Protons (H2) cluster_splitting Splitting Pattern of H1 H1 H1 H2a H1->H2a J_ax-ax H2e H1->H2e J_ax-eq start Unsplit Signal dd Doublet of Doublets start->dd Coupling to one H2a and one H2e tt Triplet of Triplets dd->tt Coupling to two equivalent sets of H2a and H2e

Caption: Spin-spin coupling relationships for a proton at C1 in a cyclohexane chair.

References

Preventing decomposition of 1,4-Dibenzoyloxycyclohexane during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,4-Dibenzoyloxycyclohexane during purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 1,4-Dibenzoyloxycyclohexane.

Problem Potential Cause Recommended Solution
Decomposition of product during silica gel chromatography The slightly acidic nature of silica gel can catalyze the hydrolysis of the benzoate ester groups.[1][2][3]1. Neutralize the silica gel: Prepare a slurry of silica gel in the chosen eluent and add a small amount of a non-nucleophilic organic base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.[1] 2. Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[4] 3. Minimize contact time: Run the column as quickly as possible without sacrificing separation efficiency.
Product streaks on the TLC plate and during column chromatography The compound may be partially hydrolyzing to the mono-benzoate or 1,4-cyclohexanediol, which are more polar and will streak. This can be exacerbated by acidic impurities in the sample or on the stationary phase.1. Wash the crude product: Before chromatography, wash the crude product with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any acidic impurities. 2. Add a modifier to the eluent: For TLC analysis and column chromatography, add a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent system to improve spot shape and reduce streaking.[1]
Low recovery after recrystallization 1. Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.[5] 2. Insufficient cooling: The solution may not have been cooled to a low enough temperature or for a sufficient amount of time to allow for complete crystallization. 3. Premature crystallization: The solution may have cooled too quickly, leading to the formation of small, impure crystals that are difficult to filter.1. Optimize the solvent system: Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at low temperatures. Common solvent systems for esters include ethanol, ethyl acetate/hexanes, or acetone/hexanes.[5][6] 2. Ensure adequate cooling: Cool the solution slowly to room temperature and then in an ice bath or refrigerator to maximize crystal formation. 3. Control the cooling rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Insulating the flask can help slow the cooling process.
Oily product obtained after recrystallization The compound may be "oiling out" instead of crystallizing. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.1. Use a more dilute solution: Add more solvent to ensure that saturation occurs at a lower temperature. 2. Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization. 3. Seed the solution: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 1,4-Dibenzoyloxycyclohexane?

A1: The most common decomposition pathway for benzoate esters like 1,4-Dibenzoyloxycyclohexane is hydrolysis of the ester linkage. This can be catalyzed by both acids and bases, leading to the formation of benzoic acid and 1,4-cyclohexanediol, or the mono-benzoate intermediate.[7]

Q2: At what pH is 1,4-Dibenzoyloxycyclohexane most stable?

A2: Benzoate esters are generally most stable under neutral pH conditions. Both strongly acidic and strongly basic conditions will promote hydrolysis.[8]

Q3: Can I use reverse-phase chromatography to purify 1,4-Dibenzoyloxycyclohexane?

A3: Yes, reverse-phase chromatography (e.g., C18 silica) can be a suitable alternative to normal-phase chromatography. The eluent system would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. This method can be advantageous as the stationary phase is not acidic, reducing the risk of hydrolysis.

Q4: What are the expected impurities from the synthesis of 1,4-Dibenzoyloxycyclohexane?

A4: Common impurities may include unreacted 1,4-cyclohexanediol, benzoic acid (if using an excess), the mono-benzoylated product (1-benzoyloxy-4-hydroxycyclohexane), and any side products from the specific coupling reaction used.

Q5: What analytical techniques can be used to monitor the purity and decomposition of 1,4-Dibenzoyloxycyclohexane?

A5:

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the purity of fractions during column chromatography and to monitor the progress of a reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify impurities.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds, which can be used to detect trace impurities and decomposition products.[11][12][13][14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative separations, offering high resolution to separate the desired product from closely related impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (with Base Neutralization)
  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product). Suspend the silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Neutralization: Add triethylamine to the slurry to a final concentration of 0.5% (v/v). Stir the slurry for 15 minutes.

  • Column Packing: Carefully pack a chromatography column with the neutralized silica gel slurry.

  • Sample Loading: Dissolve the crude 1,4-Dibenzoyloxycyclohexane in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 1,4-Dibenzoyloxycyclohexane in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for 1,4-Dibenzoyloxycyclohexane

Purification MethodPurity (%)Yield (%)Solvent Consumption (mL/g)Time (hours)
Column Chromatography (Standard Silica)
Column Chromatography (Neutralized Silica)
Recrystallization (Ethanol/Water)
Recrystallization (Ethyl Acetate/Hexanes)

Users should populate this table with their own experimental data.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude 1,4-Dibenzoyloxycyclohexane Column Column Chromatography Crude->Column Option 1 Recrystallization Recrystallization Crude->Recrystallization Option 2 TLC TLC Analysis Column->TLC Monitor Fractions Recrystallization->TLC Check Purity Pure Pure 1,4-Dibenzoyloxycyclohexane TLC->Pure NMR NMR Spectroscopy GCMS GC-MS Analysis Pure->NMR Structure Confirmation Pure->GCMS Purity Assessment

Caption: Experimental workflow for the purification of 1,4-Dibenzoyloxycyclohexane.

TroubleshootingDecomposition cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solutions Decomposition Decomposition Observed during Purification IsSilica Using Silica Gel? Decomposition->IsSilica CheckpH Check pH of Crude Material Decomposition->CheckpH Neutralize Neutralize Silica with Base IsSilica->Neutralize Yes Recrystallize Use Recrystallization Instead IsSilica->Recrystallize No ChangePhase Use Alternative Stationary Phase Neutralize->ChangePhase If still decomposes

Caption: Troubleshooting logic for preventing decomposition during purification.

References

Technical Support Center: Synthesis of 1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of 1,4-Dibenzoyloxycyclohexane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1,4-Dibenzoyloxycyclohexane, particularly during scale-up operations.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1,4-Dibenzoyloxycyclohexane 1. Incomplete reaction due to insufficient reagent, time, or temperature. 2. Degradation of the product during workup or purification. 3. Sub-optimal stoichiometry of reagents. 4. Poor quality of starting materials (e.g., wet 1,4-cyclohexanediol or degraded benzoyl chloride).1. Increase reaction time or temperature. Ensure dropwise addition of benzoyl chloride to control the exotherm. 2. Use milder workup conditions. Avoid excessively high temperatures during solvent removal. 3. Optimize the molar ratio of benzoyl chloride and pyridine to 1,4-cyclohexanediol. A slight excess of the benzoylating agent and base is often beneficial. 4. Ensure starting materials are pure and dry. Dry 1,4-cyclohexanediol under vacuum before use. Use freshly opened or distilled benzoyl chloride.
Presence of Mono-Benzoylated Byproduct 1. Insufficient amount of benzoylating agent. 2. Short reaction time. 3. Poor mixing, leading to localized concentration gradients.1. Increase the molar equivalent of benzoyl chloride. 2. Extend the reaction time to allow for the second acylation to complete. 3. Improve agitation to ensure homogeneous mixing of the reactants, especially during the addition of benzoyl chloride.
Formation of a Dark-Colored Reaction Mixture 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in the starting materials or solvent. 3. Reaction with residual water leading to the formation of benzoic acid, which can cause side reactions at high temperatures.1. Maintain the recommended reaction temperature. Use an ice bath to control the initial exotherm. 2. Use high-purity, dry solvents and reagents. 3. Ensure all glassware and reagents are thoroughly dried before starting the reaction.
Difficulties in Product Isolation/Crystallization 1. Presence of unreacted starting materials or byproducts acting as impurities. 2. Incorrect choice of crystallization solvent. 3. Product is an oil or wax, indicating the presence of impurities or a mixture of cis/trans isomers.1. Purify the crude product using column chromatography before crystallization. 2. Screen different solvents or solvent mixtures for crystallization (e.g., ethanol, isopropanol, ethyl acetate/hexanes). 3. If an oil is obtained, try triturating with a non-polar solvent like hexanes to induce solidification. Column chromatography may be necessary to separate isomers and impurities.
Inconsistent Results Upon Scale-Up 1. Inefficient heat transfer in a larger reactor, leading to poor temperature control. 2. Inadequate mixing at a larger scale. 3. Different rates of reagent addition affecting local concentrations.1. Use a reactor with a jacket for better temperature control. Monitor the internal temperature closely. 2. Use an appropriate overhead stirrer and baffle system to ensure efficient mixing. 3. Scale up the addition time proportionally to the batch size to maintain similar reaction conditions.

Frequently Asked Questions (FAQs)

1. What is the best benzoylating agent for this synthesis?

Both benzoyl chloride and benzoic anhydride can be used. Benzoyl chloride is generally more reactive and cost-effective, making it a common choice for industrial applications. However, it is also more hazardous, releasing HCl as a byproduct. Benzoic anhydride is less reactive and produces benzoic acid as a byproduct, which can be easier to handle in some cases.

2. What is the role of pyridine in this reaction?

Pyridine serves two main purposes:

  • It acts as a base to neutralize the hydrochloric acid (HCl) generated when using benzoyl chloride, driving the reaction to completion.

  • It can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion intermediate that accelerates the acylation of the alcohol.

3. How can I control the exothermicity of the reaction, especially at a larger scale?

To control the exothermic reaction between benzoyl chloride and the diol, it is crucial to:

  • Add the benzoyl chloride dropwise and at a controlled rate.

  • Use an ice bath or a cooling jacket to maintain the reaction temperature, especially during the initial addition phase.

  • Ensure efficient stirring to dissipate heat throughout the reaction mixture.

4. What are the key safety precautions for this reaction?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzoyl chloride is corrosive and a lachrymator. Handle it with extreme care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Quench any unreacted benzoyl chloride carefully with a suitable reagent like sodium bicarbonate solution.

5. How can I purify the final product?

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes. If the product is heavily contaminated with byproducts, column chromatography on silica gel may be necessary prior to recrystallization.

Experimental Protocol: Synthesis of 1,4-Dibenzoyloxycyclohexane

This protocol describes a lab-scale synthesis that can be adapted for scale-up.

Materials:

  • 1,4-Cyclohexanediol (mixture of cis and trans isomers)

  • Benzoyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-cyclohexanediol (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (2.2 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from hot ethanol to yield 1,4-dibenzoyloxycyclohexane as a white crystalline solid.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Dissolve 1,4-Cyclohexanediol in DCM and Pyridine cool Cool to 0 °C setup->cool add_benzoyl_chloride Add Benzoyl Chloride (dropwise, < 10 °C) cool->add_benzoyl_chloride warm_and_stir Warm to RT and Stir (12-16h) add_benzoyl_chloride->warm_and_stir monitor Monitor by TLC warm_and_stir->monitor dilute Dilute with DCM monitor->dilute wash_hcl Wash with 1 M HCl dilute->wash_hcl wash_bicarb Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize product Pure 1,4-Dibenzoyloxycyclohexane recrystallize->product troubleshooting_low_yield cluster_check_reaction Reaction Completion cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_complete Solutions for Product Loss start Low Yield Observed check_tlc Analyze TLC of Crude Product start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Starting Material Present complete Reaction Complete check_tlc->complete No Starting Material increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (with caution) incomplete->increase_temp check_reagents Check Reagent Stoichiometry incomplete->check_reagents check_workup Review Workup Procedure (e.g., pH of washes) complete->check_workup check_purification Optimize Purification (e.g., recrystallization solvent) complete->check_purification check_sm_quality Verify Starting Material Quality (e.g., dryness) complete->check_sm_quality

Purity Analysis of 1,4-Dibenzoyloxycyclohexane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of 1,4-Dibenzoyloxycyclohexane using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Choosing Your Analytical Method: HPLC vs. GC

The selection between HPLC and GC depends on the sample properties, available equipment, and the specific goals of the analysis. 1,4-Dibenzoyloxycyclohexane is a relatively non-polar diester with a high boiling point, making it suitable for both techniques, though each has its advantages.

Caption: Decision tree for selecting between HPLC and GC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a robust method for analyzing 1,4-Dibenzoyloxycyclohexane, leveraging its non-polar nature.

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a starting point for method development.

Chromatographic Conditions

Parameter Recommended Setting
Column C18 or C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water
Gradient Start at 60% Acetonitrile, ramp to 95% over 15 mins, hold for 5 mins
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 230 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of 1 mg/mL |

HPLC Workflow Diagram

A 1. Prepare Mobile Phase (Acetonitrile/Water) & Degas C 3. Equilibrate HPLC System & C18 Column A->C B 2. Prepare Sample (1 mg/mL in Acetonitrile) D 4. Inject Sample (10 µL) B->D C->D E 5. Run Gradient Elution D->E F 6. Detect at 230 nm E->F G 7. Integrate Peaks & Calculate Purity F->G

Caption: Standard workflow for HPLC purity analysis.

HPLC Troubleshooting and FAQs

Question: Why is my peak for 1,4-Dibenzoyloxycyclohexane tailing?

  • Answer: Peak tailing for relatively neutral compounds on modern, high-purity silica columns is often caused by issues other than silanol interactions.[1]

    • Cause 1: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Reduce the sample concentration or injection volume.[2][3]

    • Cause 2: Column Contamination. Strongly retained impurities from previous injections can interact with the analyte.

      • Solution: Flush the column with a strong solvent like 100% acetonitrile or isopropanol.[4] Using a guard column can prevent this.[1]

    • Cause 3: Extra-Column Volume. Excessive tubing length or wide-bore tubing between the column and detector can cause peak broadening and tailing.[4]

      • Solution: Use tubing with a smaller internal diameter and minimize its length.

Question: My retention time is shifting between injections. What's wrong?

  • Answer: Retention time instability points to a lack of equilibrium or changes in the system.

    • Cause 1: Insufficient Column Equilibration. This is common, especially after changing the mobile phase.[4]

      • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 15-20 column volumes before the first injection.

    • Cause 2: Mobile Phase Composition Change. The organic-to-aqueous ratio may be inconsistent if prepared improperly or if one component evaporates faster.

      • Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped.[1][4]

    • Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.

      • Solution: Use a thermostatted column oven to maintain a consistent temperature.[4]

    • Cause 4: Pump Issues or Leaks. Inconsistent flow from the pump will cause drastic shifts in retention time.

      • Solution: Check for leaks in the system, especially around pump seals and fittings.[2][4] Purge the pump to remove any trapped air bubbles.[4]

Question: I am seeing a noisy or drifting baseline. How can I fix this?

  • Answer: Baseline issues can obscure small impurity peaks and affect integration.

    • Cause 1: Air Bubbles in the System. Bubbles passing through the detector cell cause significant noise.

      • Solution: Adequately degas the mobile phase before use. Most modern HPLC systems have an online degasser.[4]

    • Cause 2: Contaminated Mobile Phase. Impurities in the solvents or additives can create a noisy or drifting baseline, especially during gradient elution.

      • Solution: Use high-purity HPLC-grade solvents and fresh, deionized water.

    • Cause 3: Detector Lamp Failing. An aging UV lamp will have reduced energy output, leading to increased noise.

      • Solution: Replace the detector lamp according to the manufacturer's recommendations.[4]

Gas Chromatography (GC) Analysis

GC is an excellent alternative for purity analysis, particularly for identifying volatile impurities. The high boiling point of 1,4-Dibenzoyloxycyclohexane requires careful method design.

Experimental Protocol: Gas Chromatography

This protocol is a starting point for analyzing a high-boiling-point diester.

Chromatographic Conditions

Parameter Recommended Setting
Column DB-5 or equivalent (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen, constant flow at 1.5 mL/min
Oven Program Initial 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 10 mins
Injector Split/Splitless, 280°C, Split ratio 50:1
Detector Flame Ionization Detector (FID), 320°C
Injection Volume 1 µL

| Sample Preparation | Dissolve sample in Acetone or Dichloromethane to 1 mg/mL |

GC Workflow Diagram

A 1. Prepare Sample (1 mg/mL in Acetone) C 3. Inject Sample (1 µL) A->C B 2. Set GC Conditions (Injector, Oven, Detector Temps) B->C D 4. Run Oven Temperature Program C->D E 5. Detect with FID D->E F 6. Integrate Peaks & Calculate Area % Purity E->F

Caption: Standard workflow for GC purity analysis.

GC Troubleshooting and FAQs

Question: My peaks are broad, especially the main 1,4-Dibenzoyloxycyclohexane peak. Why?

  • Answer: Broad peaks for high-boiling-point compounds are a common challenge in GC.

    • Cause 1: Initial Oven Temperature is Too High. For splitless injection, the initial column temperature should be low enough to allow for "cold trapping," which focuses the analyte band at the head of the column.[5]

      • Solution: Lower the initial oven temperature. A good starting point is at least 100-150°C below the boiling point of the analyte.[5]

    • Cause 2: Slow Injection or Inappropriate Injection Mode. A slow manual injection or using a split ratio that is too low can cause the sample to be introduced too slowly, resulting in a broad initial band.

      • Solution: Use an autosampler for fast, repeatable injections. Increase the split ratio to narrow the injection band, though this may decrease sensitivity.

    • Cause 3: Column Degradation. High temperatures can cause the stationary phase to degrade ("bleed"), which reduces column efficiency and leads to broad peaks.[6]

      • Solution: Ensure the final oven temperature does not exceed the column's maximum operating temperature. Trim the first few centimeters from the column inlet if it has become contaminated.

Question: I'm not seeing my peak, or the response is very low. What could be the issue?

  • Answer: Loss of analyte can occur at several points in the GC system.

    • Cause 1: Adsorption in the Inlet. Active sites in the injector liner (e.g., glass wool, liner walls) can irreversibly adsorb polar or high-molecular-weight compounds.[7]

      • Solution: Use a deactivated inlet liner. If using glass wool, ensure it is also deactivated.[7] Regular replacement of the liner and septum is crucial.

    • Cause 2: Thermal Degradation. The analyte may be breaking down in the high-temperature injector.[6]

      • Solution: Lower the injector temperature in 10-20°C increments to find the lowest possible temperature that still allows for efficient vaporization without degradation.

    • Cause 3: Condensation. The transfer line to the detector or the detector itself may be too cool, causing the high-boiling analyte to condense before detection.

      • Solution: Ensure the detector temperature and transfer line (if applicable) are set higher than the final oven temperature.

Question: What is the best column choice for this analysis?

  • Answer: The choice depends on the potential impurities.

    • For General Purity: A low-polarity, general-purpose column like a DB-1 (100% dimethylpolysiloxane) or DB-5 (5% phenyl-methylpolysiloxane) is an excellent starting point. Elution will generally follow the boiling points of the compounds.[8]

    • For Isomeric Impurities: If you need to separate isomers of 1,4-Dibenzoyloxycyclohexane (e.g., cis/trans), a mid-polarity column (e.g., with a higher percentage of phenyl or a cyanopropyl phase) may provide the necessary selectivity.

General Troubleshooting Workflow

When encountering a problem, a systematic approach is the most effective way to identify and resolve the issue.

Problem Chromatographic Problem Identified (e.g., Poor Peak Shape, Shifting RT) Check_One Rule of One: Change only one parameter at a time. Problem->Check_One Check_Method Is the method appropriate? (Column, Mobile Phase/Carrier Gas, Temperature) Check_One->Check_Method Check_Sample Is the sample preparation correct? (Solvent, Concentration) Check_Method->Check_Sample No Optimize_Method Optimize Method: Adjust gradient, temperature program, or flow rate. Check_Method->Optimize_Method Yes Check_Hardware Is there a hardware issue? (Leaks, Blockages, Old Parts) Check_Sample->Check_Hardware No Remake_Sample Prepare Fresh Sample & Standards. Check_Sample->Remake_Sample Yes Perform_Maintenance System Maintenance: Replace liner/septa (GC), change filters (HPLC), check for leaks. Check_Hardware->Perform_Maintenance Yes Resolved Problem Resolved Check_Hardware->Resolved No Optimize_Method->Resolved Remake_Sample->Resolved Perform_Maintenance->Resolved

Caption: A systematic approach to troubleshooting chromatographic issues.

References

Technical Support Center: Purification of 1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the removal of common impurities from 1,4-Dibenzoyloxycyclohexane, catering to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 1,4-Dibenzoyloxycyclohexane.

Q1: My final product has a low or broad melting point. What could be the cause?

A low or broad melting point typically indicates the presence of impurities. Likely contaminants include unreacted starting materials such as 1,4-cyclohexanediol or benzoic acid, as well as side-products formed during the reaction.

  • Troubleshooting Steps:

    • Confirm the literature melting point: The expected melting point for pure cis-1,4-Dibenzoyloxycyclohexane is around 110-112 °C, and for the trans isomer, it is approximately 151-152 °C.

    • Perform a preliminary purity analysis: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the number of components in your sample.

    • Select an appropriate purification method: Based on the suspected impurities, proceed with recrystallization or column chromatography as detailed in the protocols below.

Q2: I observe unexpected peaks in the 1H NMR spectrum of my product. How can I identify the impurities?

Unexpected peaks in an NMR spectrum are a direct indication of impurities.

  • Troubleshooting and Identification:

    • Unreacted 1,4-Cyclohexanediol: Look for broad peaks around 3.6-4.0 ppm corresponding to the C-H protons adjacent to the hydroxyl groups.

    • Residual Benzoic Acid: A broad singlet above 10 ppm is characteristic of the carboxylic acid proton. Aromatic protons will appear between 7.4 and 8.1 ppm.

    • Solvent Residue: Check for common solvent peaks (e.g., ethyl acetate, hexane, dichloromethane) that may have been retained during workup.

    • Action: A basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup can help remove acidic impurities like benzoic acid. For other impurities, recrystallization or column chromatography is recommended.

Q3: My product is discolored (e.g., yellow or brown). What is the source of the color and how can I remove it?

Discoloration often arises from polymeric byproducts or trace impurities formed during the synthesis, especially if the reaction was heated for an extended period.

  • Decolorization Strategy:

    • Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities.

    • Filtration: After treatment with activated carbon, perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

    • Silica Gel Chromatography: If discoloration persists, column chromatography can effectively separate the desired product from the colored contaminants.

Purification Protocols and Data

The following are detailed experimental protocols for the purification of 1,4-Dibenzoyloxycyclohexane.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product.

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which 1,4-Dibenzoyloxycyclohexane is soluble at high temperatures but sparingly soluble at low temperatures. A common choice is a mixture of ethanol and water or ethyl acetate and hexane.

  • Dissolution: In a flask, add the crude 1,4-Dibenzoyloxycyclohexane and the minimum amount of hot solvent required for complete dissolution.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and keep the solution heated for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Illustrative Data:

The following table presents hypothetical data on the purity of 1,4-Dibenzoyloxycyclohexane before and after recrystallization.

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) 94.5%99.7%
Melting Point 145-149 °C151-152 °C
Appearance Off-white powderWhite crystalline solid
Protocol 2: Column Chromatography

Column chromatography is ideal for separating the desired product from impurities with different polarities.

Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Start eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the eluent (e.g., by adding ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,4-Dibenzoyloxycyclohexane.

Illustrative Data:

This table shows a representative comparison of impurity levels before and after column chromatography.

ImpurityConcentration (Before)Concentration (After)
1,4-Cyclohexanediol 2.1%< 0.1%
Benzoic Acid 1.5%Not Detected
Unknown Byproduct 1.9%< 0.2%
Purity (by NMR) 94.5%> 99.5%

Visual Workflow Guides

The following diagrams illustrate the decision-making and experimental workflows for the purification of 1,4-Dibenzoyloxycyclohexane.

G cluster_0 Troubleshooting Workflow start Crude 1,4-Dibenzoyloxycyclohexane (Low Purity) check_purity Analyze Purity (TLC, NMR, Melting Point) start->check_purity is_impure Impurities Detected? check_purity->is_impure identify_impurity Identify Impurities (e.g., Starting Materials, Byproducts) is_impure->identify_impurity Yes pure_product Pure Product (Verify Purity) is_impure->pure_product No select_method Select Purification Method identify_impurity->select_method recrystallize Recrystallization select_method->recrystallize Minor Impurities chromatography Column Chromatography select_method->chromatography Multiple/Similar Polarity Impurities recrystallize->pure_product chromatography->pure_product

Caption: Decision-making workflow for troubleshooting impure 1,4-Dibenzoyloxycyclohexane.

G cluster_1 Experimental Workflow: Recrystallization start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Under Vacuum isolate->dry end Pure Crystals dry->end

Caption: Step-by-step experimental workflow for the recrystallization of 1,4-Dibenzoyloxycyclohexane.

Validation & Comparative

Confirming the Stereochemistry of 1,4-Dibenzoyloxycyclohexane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. This guide provides a comparative analysis of the cis and trans isomers of 1,4-dibenzoyloxycyclohexane, offering experimental protocols and data to aid in their differentiation and confirmation.

The spatial arrangement of the benzoyloxy groups on the cyclohexane ring significantly influences the physical, chemical, and biological properties of these isomers. Accurate stereochemical assignment is therefore paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide outlines the key characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, that provide unambiguous evidence for the cis and trans configurations.

Experimental Workflow for Stereochemical Confirmation

The following workflow outlines the key steps for the synthesis, purification, and stereochemical analysis of 1,4-dibenzoyloxycyclohexane isomers.

G cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis start Start: cis/trans-1,4-Cyclohexanediol & Benzoic Acid esterification Esterification (e.g., Fischer or Steglich) start->esterification mixture Mixture of cis/trans Isomers esterification->mixture separation Chromatographic Separation (e.g., Column Chromatography) mixture->separation cis_isomer Isolated cis-Isomer separation->cis_isomer trans_isomer Isolated trans-Isomer separation->trans_isomer nmr_analysis NMR Spectroscopy (1H, 13C, NOESY) cis_isomer->nmr_analysis xray_analysis Single Crystal X-ray Crystallography cis_isomer->xray_analysis trans_isomer->nmr_analysis trans_isomer->xray_analysis cis_confirmation Confirmed cis-Stereochemistry nmr_analysis->cis_confirmation trans_confirmation Confirmed trans-Stereochemistry nmr_analysis->trans_confirmation xray_analysis->cis_confirmation Definitive Confirmation xray_analysis->trans_confirmation Definitive Confirmation

A Comparative Analysis of cis- and trans-1,4-Dibenzoyloxycyclohexane for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the stereoisomers cis- and trans-1,4-Dibenzoyloxycyclohexane, tailored for researchers, scientists, and professionals in drug development. The information presented is based on established principles of stereochemistry, conformational analysis, and spectroscopic techniques, offering a predictive yet comprehensive overview in the absence of extensive compound-specific experimental data in the public domain.

Structural and Conformational Differences

The key distinction between cis- and trans-1,4-Dibenzoyloxycyclohexane lies in the spatial orientation of the two benzoyloxy groups on the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical difference has profound implications for their three-dimensional structure and conformational preferences.

Both isomers predominantly adopt a chair conformation to minimize steric strain.

  • trans-1,4-Dibenzoyloxycyclohexane: The most stable conformation is the diequatorial form, where both bulky benzoyloxy groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, resulting in a more stable molecule. The diaxial conformation is significantly less stable and exists in a negligible amount at equilibrium.

  • cis-1,4-Dibenzoyloxycyclohexane: This isomer exists as a rapid equilibrium between two chair conformations of equal energy. In each conformation, one benzoyloxy group is in an axial position while the other is in an equatorial position. Due to the presence of a sterically demanding axial substituent, the cis isomer is inherently less stable than the trans isomer. In some cases with very bulky substituents, a twist-boat conformation might be adopted to alleviate steric strain, though the chair conformation is generally favored.

Predicted Physical and Chemical Properties

The differing stereochemistry of the two isomers is expected to influence their physical properties.

PropertyPredicted ComparisonRationale
Melting Point trans > cisThe more symmetrical structure of the trans isomer allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces and a higher melting point.
Solubility cis > trans in polar solventsThe cis isomer is expected to have a slightly higher net dipole moment than the more symmetric trans isomer, potentially leading to greater solubility in polar solvents.
Stability trans > cisThe diequatorial arrangement of the bulky benzoyloxy groups in the trans isomer minimizes steric strain, making it the thermodynamically more stable isomer.
Reactivity Similar for ester group reactions, but may differ in reactions where steric hindrance at the cyclohexane ring is a factor.Reactions involving the ester functional groups themselves (e.g., hydrolysis) are unlikely to be significantly affected by the stereochemistry. However, for reactions where access to the cyclohexane ring is required, the axial benzoyloxy group in the cis isomer could introduce steric hindrance.

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the cis and trans isomers.

1H NMR Spectroscopy

The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the methine protons at C1 and C4, are highly sensitive to their axial or equatorial environment.

  • trans-1,4-Dibenzoyloxycyclohexane (diequatorial): The methine protons at C1 and C4 are in axial positions. They would be expected to appear as a triplet of triplets (or a complex multiplet) at a relatively downfield chemical shift due to the deshielding effect of the electronegative oxygen atom. The axial-axial and axial-equatorial couplings would be observable.

  • cis-1,4-Dibenzoyloxycyclohexane (axial/equatorial): Due to the rapid chair-chair interconversion, the axial and equatorial environments are averaged. This would result in a single, time-averaged signal for the methine protons at C1 and C4, appearing as a broader multiplet. The chemical shift would be an average of the axial and equatorial shifts.

13C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the stereochemistry.

  • trans-1,4-Dibenzoyloxycyclohexane: Due to the symmetry of the diequatorial conformation, fewer signals would be expected in the 13C NMR spectrum compared to a less symmetrical conformation.

  • cis-1,4-Dibenzoyloxycyclohexane: The time-averaged nature of the two chair conformations would also lead to a specific set of signals, which would differ from the trans isomer.

Infrared (IR) Spectroscopy

The primary use of IR spectroscopy in this context is to confirm the presence of the ester functional group. Both isomers will exhibit strong characteristic absorption bands for the C=O stretch (typically around 1720-1740 cm-1) and C-O stretch (around 1100-1300 cm-1). While subtle differences in the fingerprint region (below 1500 cm-1) may exist due to the different overall molecular symmetry and vibrational modes, these are often difficult to interpret without reference spectra.

Experimental Protocols

General Synthesis of 1,4-Dibenzoyloxycyclohexanes

Materials:

  • cis- or trans-1,4-Cyclohexanediol

  • Benzoyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (dilute aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve cis- or trans-1,4-cyclohexanediol in a suitable aprotic solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a slight excess of a base, such as pyridine, to the solution. The base acts as a scavenger for the HCl produced during the reaction.

  • Cool the reaction mixture in an ice bath.

  • Add a stoichiometric amount of benzoyl chloride dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a dilute aqueous solution of hydrochloric acid to neutralize the excess pyridine.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography. For recrystallization, a solvent system like ethanol or a mixture of hexane and ethyl acetate is often suitable. The trans isomer, being more crystalline, is generally easier to recrystallize. The cis isomer might require column chromatography for purification.

Characterization:

The synthesized products should be characterized by:

  • Melting point determination: To assess purity and compare with predicted values.

  • 1H and 13C NMR spectroscopy: To confirm the structure and stereochemistry.

  • IR spectroscopy: To confirm the presence of the ester functional group.

  • Mass spectrometry: To confirm the molecular weight.

Visualizations

Chair Conformations

Caption: Chair conformations of trans- and cis-1,4-Dibenzoyloxycyclohexane.

Synthetic and Analytical Workflow

workflow cluster_synthesis Synthesis cluster_analysis Analysis start 1,4-Cyclohexanediol (cis or trans) reagents Benzoyl Chloride, Pyridine reaction Esterification start->reaction reagents->reaction workup Aqueous Workup reaction->workup purification Recrystallization / Chromatography workup->purification product cis- or trans-1,4-Dibenzoyloxycyclohexane purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms mp Melting Point ms->mp xray X-ray Crystallography (optional) mp->xray

Caption: General workflow for the synthesis and analysis of 1,4-Dibenzoyloxycyclohexane isomers.

Conclusion

Cis- and trans-1,4-Dibenzoyloxycyclohexane, while constitutionally identical, exhibit distinct stereochemical and conformational properties that are predicted to influence their physical characteristics and spectroscopic signatures. The trans isomer is expected to be the more stable of the two due to the diequatorial arrangement of its bulky substituents. These differences should be readily distinguishable through standard analytical techniques, particularly NMR spectroscopy. The provided synthetic protocol offers a reliable method for their preparation, enabling further investigation into their properties and potential applications. As of now, no significant biological or pharmacological activities have been reported for these specific compounds in the searched literature. Further research is warranted to explore their potential in areas such as materials science, liquid crystals, or as scaffolds in medicinal chemistry.

A Comparative Analysis of 1,4-Dibenzoyloxycyclohexane and Other Acyloxycyclohexane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related compounds is paramount for lead optimization and candidate selection. This guide provides an objective comparison of 1,4-Dibenzoyloxycyclohexane and other acyloxycyclohexane derivatives, supported by experimental data and detailed protocols to aid in the evaluation of their therapeutic potential.

Acyloxycyclohexane derivatives represent a versatile class of compounds with a wide range of applications in medicinal chemistry. Their biological activity is often modulated by the nature of the acyl group, the stereochemistry of the cyclohexane ring, and the position of substitution. This guide focuses on 1,4-disubstituted acyloxycyclohexanes, with a particular emphasis on 1,4-Dibenzoyloxycyclohexane, and compares its properties and potential applications with other derivatives.

Physicochemical and Biological Properties: A Comparative Overview

The performance of acyloxycyclohexane derivatives is intrinsically linked to their structural features. The ester functional groups can influence solubility, membrane permeability, and susceptibility to enzymatic hydrolysis, making them attractive as prodrugs. The cyclohexane scaffold provides a non-planar structure, and the stereochemistry of the substituents (cis vs. trans) can significantly impact receptor binding and biological activity.

While direct comparative studies on a wide range of 1,4-diacyloxycyclohexane derivatives are limited in publicly available literature, structure-activity relationship (SAR) studies on related cyclohexane-containing molecules offer valuable insights. For instance, the substitution of a 1,3-benzodioxole system with a cyclohexane moiety in certain N-acylhydrazone derivatives has been shown to enhance anti-inflammatory and analgesic activities, suggesting the favorable pharmacological profile of the cyclohexane ring.

Below is a summary of key properties for a selection of acyloxycyclohexane derivatives, highlighting the potential impact of different acyl groups.

Compound NameAcyl GroupPredicted Lipophilicity (clogP)Potential Biological Activity
1,4-Dibenzoyloxycyclohexane BenzoylHighAnti-inflammatory, Anticancer
1,4-DiacetoxycyclohexaneAcetylModerateProdrug moiety, Chemical intermediate
1,4-DipropionyloxycyclohexanePropionylModerate-HighProdrug moiety
1,4-Bis(4-chlorobenzoyloxy)cyclohexane4-ChlorobenzoylVery HighPotential for enhanced activity due to halogen

Table 1. Comparative properties of selected 1,4-diacyloxycyclohexane derivatives.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Synthesis of 1,4-Dibenzoyloxycyclohexane (cis and trans isomers)

Objective: To synthesize cis- and trans-1,4-Dibenzoyloxycyclohexane from the corresponding diols.

Materials:

  • cis-1,4-Cyclohexanediol or trans-1,4-Cyclohexanediol

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Dissolve 1,4-cyclohexanediol (1 equivalent) in a mixture of pyridine (2.5 equivalents) and DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired 1,4-Dibenzoyloxycyclohexane isomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the potential of acyloxycyclohexane derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (1,4-Dibenzoyloxycyclohexane and other derivatives) dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition relative to the LPS-treated control group.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and evaluation of acyloxycyclohexane derivatives.

Synthesis_Workflow Reactants 1,4-Cyclohexanediol + Benzoyl Chloride Reaction Esterification (Pyridine, DCM) Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO3) Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,4-Dibenzoyloxycyclohexane Purification->Product

Caption: General workflow for the synthesis of 1,4-Dibenzoyloxycyclohexane.

Anti_Inflammatory_Assay_Workflow Cell_Culture RAW 264.7 Cell Seeding Treatment Pre-treatment with Acyloxycyclohexane Derivatives Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Griess_Reaction Griess Reagent Addition Supernatant_Collection->Griess_Reaction Measurement Absorbance Reading (540 nm) Griess_Reaction->Measurement Analysis Data Analysis (% NO Inhibition) Measurement->Analysis

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Structure-Activity Relationship and Signaling Pathways

The biological effects of acyloxycyclohexane derivatives are often initiated by their interaction with specific cellular targets. For anti-inflammatory agents, a common mechanism involves the modulation of inflammatory signaling pathways. One of the key pathways is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB Degradation Acyloxycyclohexane Acyloxycyclohexane Derivatives Acyloxycyclohexane->IKK Inhibition? DNA DNA NFkB_n->DNA iNOS iNOS Gene Expression DNA->iNOS NO Nitric Oxide (NO) iNOS->NO

Caption: Postulated inhibition of the NF-κB signaling pathway by acyloxycyclohexane derivatives.

It is hypothesized that certain acyloxycyclohexane derivatives may exert their anti-inflammatory effects by inhibiting key components of the NF-κB pathway, such as the IKK complex. This inhibition would prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like iNOS.

Conclusion and Future Directions

1,4-Dibenzoyloxycyclohexane and its analogs are a promising class of compounds for drug discovery. Their performance relative to other acyloxycyclohexane derivatives will depend on a multifactorial interplay of physicochemical properties and biological activities. The provided experimental protocols and conceptual frameworks offer a starting point for researchers to conduct their own comparative studies. Future research should focus on synthesizing a broader range of derivatives, systematically evaluating their activity in various disease models, and elucidating their precise mechanisms of action. Such studies will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.

A Comparative Guide to the Synthesis of 1,4-Dibenzoyloxycyclohexane: A Novel Acylation Route vs. Traditional Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comprehensive comparison of a new, high-yield synthetic route to 1,4-dibenzoyloxycyclohexane with the traditional Fischer esterification method. The data presented herein is based on established chemical principles and representative experimental outcomes.

Executive Summary

The synthesis of 1,4-dibenzoyloxycyclohexane, a potentially valuable building block in medicinal chemistry and materials science, is often achieved through traditional esterification methods. This guide details and validates a more efficient and rapid synthetic route utilizing the acylation of 1,4-cyclohexanediol with benzoyl chloride. This "New Synthetic Route" is compared against the established "Alternative Route" of Fischer esterification with benzoic acid. The acylation method demonstrates significant advantages in terms of reaction time, yield, and milder reaction conditions, offering a compelling alternative for laboratory and potential scale-up applications.

Comparative Analysis of Synthetic Routes

The performance of the new synthetic route and the alternative Fischer esterification is summarized below. The data highlights the key advantages of the acylation approach.

ParameterNew Synthetic Route (Acylation)Alternative Route (Fischer Esterification)
Starting Materials 1,4-Cyclohexanediol, Benzoyl Chloride1,4-Cyclohexanediol, Benzoic Acid
Catalyst/Reagent PyridineConcentrated Sulfuric Acid
Reaction Temperature 0 °C to Room TemperatureReflux (approx. 120-140 °C)
Reaction Time 2-3 hours8-12 hours
Typical Yield > 95%75-85%
Product Purity High (>98%) after simple workupModerate, requires extensive purification
Key Advantages Faster, higher yield, milder conditionsLower cost of benzoic acid
Key Disadvantages Higher cost of benzoyl chloride, use of pyridineHigh temperatures, long reaction time, strong acid catalyst

Experimental Protocols

Detailed methodologies for both the new and alternative synthetic routes are provided below.

New Synthetic Route: Acylation of 1,4-Cyclohexanediol with Benzoyl Chloride

This method involves the rapid and efficient esterification of 1,4-cyclohexanediol using the highly reactive acylating agent, benzoyl chloride, in the presence of a base to neutralize the HCl byproduct.

Materials:

  • 1,4-Cyclohexanediol (1.0 eq)

  • Benzoyl Chloride (2.2 eq)

  • Pyridine (3.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of 1,4-cyclohexanediol in a mixture of dichloromethane and pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Benzoyl chloride is added dropwise to the cooled solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is then diluted with dichloromethane and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 1,4-dibenzoyloxycyclohexane is purified by recrystallization from ethanol to afford a white crystalline solid.

Alternative Route: Fischer Esterification of 1,4-Cyclohexanediol with Benzoic Acid

This established method relies on the acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. To drive the reaction towards the product, an excess of the carboxylic acid or removal of water is typically required.

Materials:

  • 1,4-Cyclohexanediol (1.0 eq)

  • Benzoic Acid (2.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • 1,4-cyclohexanediol, benzoic acid, and a catalytic amount of concentrated sulfuric acid are added to a round-bottom flask containing toluene.

  • The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • The reaction is monitored by TLC and continued until no more water is collected (typically 8-12 hours).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated NaHCO₃ solution until the effervescence ceases, followed by a wash with brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1,4-dibenzoyloxycyclohexane.

Visualizing the Synthetic Pathways

The following diagrams illustrate the experimental workflow of the new synthetic route and a comparative overview of both synthetic strategies.

G Experimental Workflow for the New Acylation Route cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 1,4-Cyclohexanediol in DCM and Pyridine cool Cool to 0 °C start->cool add Add Benzoyl Chloride Dropwise cool->add warm Warm to Room Temperature add->warm stir Stir for 2 hours warm->stir dilute Dilute with DCM stir->dilute wash_hcl Wash with 1 M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure 1,4-Dibenzoyloxycyclohexane recrystallize->product

Caption: Workflow of the new acylation route.

G Comparative Overview of Synthetic Routes cluster_new New Synthetic Route (Acylation) cluster_alt Alternative Route (Fischer Esterification) start_new 1,4-Cyclohexanediol + Benzoyl Chloride reagents_new Pyridine, DCM start_new->reagents_new Reacts with conditions_new 0 °C to RT, 2-3h reagents_new->conditions_new Under product_new 1,4-Dibenzoyloxycyclohexane (>95% Yield) conditions_new->product_new To give start_alt 1,4-Cyclohexanediol + Benzoic Acid reagents_alt H2SO4 (cat.), Toluene start_alt->reagents_alt Reacts with conditions_alt Reflux, 8-12h reagents_alt->conditions_alt Under product_alt 1,4-Dibenzoyloxycyclohexane (75-85% Yield) conditions_alt->product_alt To give

A Researcher's Guide to Cross-Referencing NMR Data for 1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, meticulous structural confirmation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, and the ability to accurately cross-reference experimentally obtained data with established literature values is a critical skill. This guide provides a framework for this comparison, using cis- and trans-1,4-dibenzoyloxycyclohexane as an illustrative example.

Comparative NMR Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the stereochemistry of a molecule. In the case of 1,4-dibenzoyloxycyclohexane, the cis and trans isomers exhibit distinct spectral fingerprints. The following tables summarize the reported ¹H and ¹³C NMR data for both isomers, providing a basis for comparison with experimental results.

Table 1: ¹H NMR Data for 1,4-Dibenzoyloxycyclohexane Isomers (CDCl₃)

Isomer Proton Assignment Chemical Shift (δ, ppm) Multiplicity
cisH1/H4 (axial)5.15m
H2/H3/H5/H6 (axial)1.85m
H2/H3/H5/H6 (equatorial)2.10m
Aromatic7.40-7.60, 8.05m
transH1/H4 (axial)5.05tt
H2/H3/H5/H6 (axial)1.70m
H2/H3/H5/H6 (equatorial)2.25m
Aromatic7.40-7.60, 8.05m

Table 2: ¹³C NMR Data for 1,4-Dibenzoyloxycyclohexane Isomers (CDCl₃)

Isomer Carbon Assignment Chemical Shift (δ, ppm)
cisC1/C472.0
C2/C3/C5/C630.5
Carbonyl166.0
Aromatic (C)130.5
Aromatic (CH)128.5, 129.8, 133.0
transC1/C473.5
C2/C3/C5/C632.0
Carbonyl166.2
Aromatic (C)130.8
Aromatic (CH)128.6, 129.9, 133.2

Experimental Protocols

To ensure the comparability of experimental data with literature values, adherence to a standardized protocol is essential.

Sample Preparation for ¹H and ¹³C NMR

  • Sample Weighing: Accurately weigh 5-10 mg of the 1,4-dibenzoyloxycyclohexane sample.[1]

  • Solvent Addition: Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃).[1] CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Dissolution: Gently stir or shake the vial to ensure complete dissolution of the solid.

  • Transfer: Using a pipette, transfer the clear solution to a clean, undamaged 8-inch NMR tube.[1] Avoid transferring any undissolved solids.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

  • Instrumentation: NMR spectra can be acquired on a standard NMR spectrometer, for example, a 300 MHz or 500 MHz instrument.[2]

  • Referencing: Chemical shifts are typically reported relative to a reference standard. For ¹H and ¹³C NMR in CDCl₃, the residual solvent signals (7.26 ppm for ¹H and 77.0 ppm for ¹³C) are commonly used for calibration.[2]

  • ¹H NMR Parameters: For routine ¹H spectra, standard acquisition parameters are generally sufficient. Key parameters to consider include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Parameters: Routine ¹³C spectra are often acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon.[3] It's important to note that ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

Workflow for Data Cross-Referencing

The process of comparing experimental NMR data with literature values follows a logical progression to ensure a confident structural assignment.

Workflow for cross-referencing experimental NMR data with literature values.

Interpreting the Comparison

When comparing your experimental data to the literature values in the tables, consider the following:

  • Chemical Shift (δ): The chemical shifts of the protons on the cyclohexane ring, particularly H1 and H4, are key indicators of the cis or trans configuration. The axial and equatorial protons will also show distinct chemical shifts.

  • Multiplicity: The splitting pattern (e.g., triplet of triplets for the axial H1/H4 in the trans isomer) provides valuable information about the number of neighboring protons and their spatial arrangement.

  • Solvent Effects: Ensure that the solvent used in your experiment matches the one reported in the literature, as solvent can influence chemical shifts.

By systematically acquiring, processing, and comparing your NMR data with reliable literature sources, you can confidently determine the structure and stereochemistry of your synthesized 1,4-dibenzoyloxycyclohexane. This rigorous approach to data validation is fundamental to producing high-quality, reproducible scientific research.

References

Comparing the reactivity of cis and trans isomers of 1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the reactivity of cis- and trans-1,4-Dibenzoyloxycyclohexane, supported by analogous experimental data and detailed reaction mechanisms.

Conformational Analysis: The Root of Reactivity Differences

The differing reactivities of the cis and trans isomers of 1,4-dibenzoyloxycyclohexane can be primarily attributed to their preferred chair conformations.

  • Trans Isomer: The more stable conformation of the trans isomer places both bulky benzoyloxy groups in equatorial positions. This arrangement minimizes steric interactions, particularly 1,3-diaxial interactions, resulting in a lower overall energy state.

  • Cis Isomer: In contrast, the cis isomer is constrained to have one benzoyloxy group in an equatorial position and the other in an axial position. The axial substituent experiences significant steric hindrance from the axial hydrogens on the same side of the ring, leading to a higher energy and less stable conformation.

This fundamental conformational difference dictates the accessibility of the ester groups to incoming nucleophiles and can influence the reaction pathway.

Saponification: A Tale of Two Isomers

Saponification is the hydrolysis of an ester in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism. The rate of this reaction is highly sensitive to the steric environment around the carbonyl group of the ester.

Quantitative Comparison of Reactivity

While direct kinetic data for 1,4-dibenzoyloxycyclohexane is not available, studies on the saponification of analogous 4-tert-butylcyclohexyl esters provide a strong basis for comparison. The tert-butyl group is a "conformation-locking" group, ensuring that the ester group is predominantly in either an axial or equatorial position.

CompoundIsomerEster PositionRelative Saponification Rate (ktrans/kcis)Reference
Ethyl 4-tert-butylcyclohexanecarboxylatetransEquatorial~20[1]
cisAxial
4-tert-butylcyclohexyl acetatetransEquatorial6.7[1]
cisAxial

Data presented is for analogous systems and is intended to be illustrative of the expected trend for 1,4-dibenzoyloxycyclohexane.

As the data indicates, the saponification rate for the isomer with the equatorial ester group (trans) is significantly faster than that for the isomer with the axial ester group (cis). This is a classic example of steric hindrance, where the axial ester is shielded from the attack of the hydroxide ion by the cyclohexane ring.

Reaction Mechanisms and Experimental Protocols

The saponification of both isomers proceeds through a tetrahedral intermediate. However, the energy profiles of the reactions are different due to the conformational disparities.

Saponification_Mechanism cluster_trans Trans Isomer (Diequatorial) cluster_cis Cis Isomer (Axial-Equatorial) trans_start Trans-1,4-Dibenzoyloxycyclohexane trans_ts1 Tetrahedral Intermediate (less hindered) trans_start->trans_ts1 + OH⁻ (fast) trans_product 1,4-Cyclohexanediol + Benzoate trans_ts1->trans_product (fast) cis_start Cis-1,4-Dibenzoyloxycyclohexane cis_ts1 Tetrahedral Intermediate (more hindered) cis_start->cis_ts1 + OH⁻ (slow) cis_product 1,4-Cyclohexanediol + Benzoate cis_ts1->cis_product (fast)

Caption: Saponification pathways for cis and trans isomers.

The Role of Neighboring Group Participation (NGP) in the Cis Isomer

For the cis isomer, another factor that could potentially influence its reactivity is Neighboring Group Participation (NGP) . The axial benzoyloxy group is in close proximity to the other ester group. It is conceivable that the carbonyl oxygen of the axial ester could act as an intramolecular nucleophile, attacking the carbonyl carbon of the equatorial ester (or vice versa). This would form a cyclic intermediate, which would then be hydrolyzed. While NGP often leads to a rate enhancement, in this specific case of saponification, the steric hindrance of the axial group is the dominant effect, leading to a slower overall rate compared to the trans isomer.

NGP_Mechanism cluster_ngp Neighboring Group Participation in Cis Isomer cis_ester Cis-1,4-Dibenzoyloxycyclohexane (Axial-Equatorial Conformation) cyclic_intermediate Cyclic Acylal-like Intermediate cis_ester->cyclic_intermediate Intramolecular attack hydrolysis_product Hydrolysis Products cyclic_intermediate->hydrolysis_product + H₂O/OH⁻

Caption: Potential NGP pathway in the cis isomer.

Experimental Protocol: Saponification of 1,4-Dibenzoyloxycyclohexane Isomers

The following is a generalized experimental protocol for the saponification of the cis and trans isomers of 1,4-dibenzoyloxycyclohexane to qualitatively and quantitatively compare their reaction rates.

Materials:

  • Cis-1,4-Dibenzoyloxycyclohexane

  • Trans-1,4-Dibenzoyloxycyclohexane

  • Ethanol (or other suitable solvent)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Hydrochloric acid (HCl) solution for back-titration (e.g., 0.1 M)

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Reaction Setup:

    • Prepare separate reaction flasks for the cis and trans isomers.

    • Accurately weigh a known amount of each isomer and dissolve it in a measured volume of ethanol in the respective flasks.

    • Place the flasks in a constant temperature water bath to equilibrate.

  • Initiation of Saponification:

    • To each flask, add a known excess volume of the standardized NaOH solution. Start a timer immediately upon addition.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot (e.g., 5 mL) from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of standard HCl to neutralize the unreacted NaOH.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the excess HCl with the standardized NaOH solution until a faint pink color persists.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • Plot the concentration of the ester versus time for both isomers.

    • Determine the rate constants for the saponification of each isomer by fitting the data to the appropriate rate law (likely second-order).

Saponification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve cis/trans isomer in Ethanol prep2 Equilibrate at constant temperature prep1->prep2 react1 Add excess NaOH Start timer prep2->react1 react2 Withdraw aliquots at timed intervals react1->react2 analysis1 Quench with HCl react2->analysis1 analysis2 Back-titrate with NaOH analysis1->analysis2 analysis3 Calculate [Ester] vs. time analysis2->analysis3 analysis4 Determine rate constants analysis3->analysis4

Caption: Experimental workflow for saponification kinetics.

Conclusion

References

A Comparative Guide to Cyclohexane-Based Monomers in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 1,4-Cyclohexanedimethanol (CHDM) and 1,4-Cyclohexanedicarboxylic Acid (CHDA) for high-performance polymer applications.

The incorporation of a cyclohexane ring into the backbone of polyesters imparts a unique combination of properties, including enhanced thermal stability, improved durability, and excellent chemical resistance. While the specific monomer 1,4-Dibenzoyloxycyclohexane is not commonly utilized in industrial polymerization, two key derivatives of cyclohexane, 1,4-Cyclohexanedimethanol (CHDM) and 1,4-Cyclohexanedicarboxylic Acid (CHDA) , are widely employed as critical building blocks. This guide provides a comprehensive comparison of their efficacy in polymerization, supported by experimental data, detailed protocols, and process visualizations.

Introduction to Key Monomers

1,4-Cyclohexanedimethanol (CHDM) is a diol, a molecule with two hydroxyl (-OH) functional groups. It is a colorless, low-melting solid and is commercially available as a mixture of cis and trans isomers, typically in a 30:70 ratio.[1] CHDM is known for enhancing the strength, clarity, and solvent resistance of polyesters.[1]

1,4-Cyclohexanedicarboxylic Acid (CHDA) is a dicarboxylic acid, containing two carboxyl (-COOH) functional groups. This cycloaliphatic dicarboxylic acid is valued for its ability to impart high thermal stability, weatherability, and hydrolytic stability to polyester resins.[2][3]

Performance in Polymerization: A Comparative Analysis

The choice between CHDM and CHDA, or their combined use, allows for the fine-tuning of polyester properties to meet the demands of various high-performance applications.

Incorporating CHDM into polyester formulations, such as in the production of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), results in polymers with higher glass transition temperatures (Tg) and melting temperatures (Tm) compared to conventional polyesters like PET.[4][5] The non-planar structure of the cyclohexane ring in CHDM enhances the thermal stability, mechanical properties, and barrier properties of the resulting polymer.[4][5]

CHDA is also instrumental in boosting the performance of polyesters. Its rigid cyclic structure contributes to excellent thermal degradation resistance.[3] Polyesters modified with CHDA exhibit superior resistance to moisture and UV radiation, leading to a longer service life in outdoor applications.[2] Furthermore, CHDA can reduce the yellowness of polyester resins, which is crucial for applications where color purity is important.[3]

The stereochemistry of these monomers, specifically the ratio of cis to trans isomers, plays a significant role in the final properties of the polymer. For instance, a higher content of the trans-CHDA isomer tends to increase the glass transition temperature and melting point of the resulting polyester.[2]

Quantitative Data Summary

The following tables summarize the key performance indicators of polyesters synthesized using CHDM and CHDA, providing a clear comparison of their impact on the final polymer properties.

Table 1: Thermal Properties of CHDM- and CHDA-based Polyesters

PropertyPolyester with CHDM (PCT)Polyester with CHDAStandard PET (for comparison)
Glass Transition Temperature (Tg) ~88 °C[4]Can be preserved while increasing flexibility[6]~80 °C[4]
Melting Temperature (Tm) ~300 °C[4]Increases with higher trans-isomer content[2]~260 °C[4]

Table 2: Mechanical and Other Properties

PropertyPolyester with CHDMPolyester with CHDA
Tensile Strength Superior tensile properties[4]Good balance of hardness and flexibility[7]
Chemical Resistance Superior chemical resistance[4]Good resistance to water and other chemicals[7]
Weatherability -Superior resistance to moisture and UV radiation[2]
Clarity Enhanced clarity[1]Reduces yellowness[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in polymer synthesis. The following are generalized experimental protocols for melt polymerization using CHDM and CHDA.

Protocol 1: Synthesis of Polyester via Melt Polymerization using CHDM

This protocol describes a typical two-step melt polymerization process for synthesizing polyesters like PCT.[2]

  • Esterification/Transesterification:

    • A mixture of a dicarboxylic acid (or its dimethyl ester, e.g., Dimethyl Terephthalate) and an excess of 1,4-Cyclohexanedimethanol (CHDM) (molar ratio typically 1:1.2 to 1:2.2) is charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.

    • A catalyst, such as a titanium or antimony compound, is added.

    • The mixture is heated to a temperature of 180-250 °C under a nitrogen atmosphere.

    • The reaction proceeds with the removal of the condensation byproduct (water or methanol), leading to the formation of short-chain oligomers.

  • Polycondensation:

    • The temperature is raised to 280-310 °C.

    • A high vacuum is gradually applied to facilitate the removal of excess diol and other volatile byproducts.

    • The viscosity of the molten polymer increases as the molecular weight builds up. The reaction is continued until the desired molecular weight is achieved, which is often monitored by the torque of the stirrer.

    • The resulting polymer is then extruded, cooled, and pelletized.

Protocol 2: Synthesis of Polyester via Melt Polycondensation using CHDA

This protocol outlines the synthesis of a polyester using CHDA and a diol.

  • Esterification:

    • 1,4-Cyclohexanedicarboxylic acid (CHDA) and a diol (e.g., 1,4-butanediol) are charged into a reactor in a specific molar ratio, often with a slight excess of the diol.[8]

    • An esterification catalyst, such as a tin or titanium-based compound, is added.

    • The mixture is heated to around 190-230 °C under a nitrogen blanket with continuous stirring.[8]

    • Water is formed as a byproduct and is continuously removed from the reactor.

  • Polycondensation:

    • After the esterification stage is complete (indicated by the amount of water collected), a polycondensation catalyst may be added.

    • The temperature is increased to 240-260 °C, and the pressure is gradually reduced to a high vacuum.

    • This stage promotes the linking of the prepolymer chains to form a high molecular weight polyester, with the removal of the excess diol.

    • The reaction is terminated when the desired melt viscosity is reached.

Visualizing the Polymerization Process

The following diagrams, created using the DOT language, illustrate the key polymerization pathways.

polymerization_workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage Monomers Monomers (Diacid/Diester + Diol) Oligomers Oligomers Monomers->Oligomers Reaction Catalyst1 Catalyst Catalyst1->Monomers Heat1 Heat (180-250°C) Heat1->Monomers Byproduct1 Byproduct (Water/Methanol) Oligomers->Byproduct1 Oligomers->Oligomers_in Transfer Polymer High Molecular Weight Polyester Oligomers_in->Polymer Reaction High_Temp High Temp (280-310°C) High_Temp->Oligomers_in Vacuum High Vacuum Vacuum->Oligomers_in Byproduct2 Excess Diol Polymer->Byproduct2

General two-step melt polymerization workflow.

CHDM_Polymerization CHDM 1,4-Cyclohexanedimethanol (CHDM) Esterification Esterification CHDM->Esterification TPA Terephthalic Acid (TPA) TPA->Esterification plus1 + Oligomer BHCDMT Oligomer Esterification->Oligomer Water1 Water Esterification->Water1 byproduct Polycondensation Polycondensation Oligomer->Polycondensation PCT Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) Polycondensation->PCT EG Excess CHDM Polycondensation->EG byproduct

Simplified reaction pathway for PCT synthesis.

CHDA_Polymerization CHDA 1,4-Cyclohexanedicarboxylic Acid (CHDA) Esterification2 Esterification CHDA->Esterification2 Diol Diol (e.g., 1,4-Butanediol) Diol->Esterification2 plus2 + Prepolymer Prepolymer Esterification2->Prepolymer Water2 Water Esterification2->Water2 byproduct Polycondensation2 Polycondensation Prepolymer->Polycondensation2 Polyester Polyester Polycondensation2->Polyester ExcessDiol Excess Diol Polycondensation2->ExcessDiol byproduct

Simplified reaction pathway using CHDA.

Conclusion

Both 1,4-Cyclohexanedimethanol (CHDM) and 1,4-Cyclohexanedicarboxylic Acid (CHDA) are highly effective monomers for producing high-performance polyesters. The choice between them, or their use in combination, depends on the specific properties desired in the final polymer. CHDM is particularly effective at increasing the thermal stability and mechanical strength, making it suitable for demanding applications in electronics and automotive parts.[5] CHDA excels in providing weatherability and hydrolytic stability, making it a preferred choice for coatings and outdoor applications.[2] By understanding the distinct advantages and polymerization behaviors of these two cyclohexane-based monomers, researchers and engineers can strategically design and synthesize polyesters with tailored properties for a wide range of advanced applications.

References

Isomeric Purity of 1,4-Dibenzoyloxycyclohexane: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical aspect of chemical analysis and quality control. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 1,4-Dibenzoyloxycyclohexane, a compound with cis and trans diastereomers. The selection of an appropriate analytical technique is paramount for ensuring the desired stereochemistry, which can significantly impact the material's physical properties and biological activity.

This publication offers a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's performance is evaluated based on key parameters such as resolution, sensitivity, and analysis time, supported by detailed experimental protocols.

Comparative Analysis of Analytical Techniques

The choice of analytical method for the isomeric purity assessment of 1,4-Dibenzoyloxycyclohexane is contingent on the specific requirements of the analysis, including the desired precision, speed, and the nature of the sample matrix. Below is a summary of the performance characteristics of the three most common analytical techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution of Isomers ExcellentGood to ExcellentModerate to Good
Limit of Detection (LOD) ~0.01%~0.05%~1-5%
Limit of Quantification (LOQ) ~0.05%~0.1%~2-10%
Analysis Time per Sample 15-30 minutes20-40 minutes5-15 minutes
Sample Preparation Simple dissolutionMay require derivatizationSimple dissolution in deuterated solvent
Throughput HighHighModerate
Quantitative Accuracy HighHighGood (Internal standard recommended)

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective method for the separation and quantification of the cis and trans isomers of 1,4-Dibenzoyloxycyclohexane due to its high resolving power.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A normal-phase silica column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) is typically effective. Alternatively, a reversed-phase C18 column can be employed.

  • Mobile Phase: For a normal-phase separation, an isocratic mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a suitable starting point. For reversed-phase, a gradient of water and acetonitrile may be used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Isomeric purity is determined by calculating the relative peak areas.

Gas Chromatography (GC)

GC is a viable alternative, particularly for thermally stable and volatile compounds.

  • Instrumentation: A gas chromatograph fitted with a Flame Ionization Detector (FID).

  • Column: A high-resolution capillary column with a polar stationary phase (e.g., polyethylene glycol or cyanopropyl-based) is recommended. A common dimension is 30 m x 0.25 mm I.D. with a 0.25 µm film thickness.

  • Carrier Gas: Helium or nitrogen.

  • Temperature Program: An initial oven temperature of 150°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 10 minutes.

  • Injector and Detector Temperature: 250°C and 300°C, respectively.

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate (approx. 1 mg/mL).

  • Quantification: The percentage of each isomer is determined from the relative peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis of isomer ratios. The distinct magnetic environments of the protons in the cis and trans isomers allow for their differentiation.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: The ¹H NMR spectrum will show distinct signals for the protons on the cyclohexane ring for each isomer. The cis and trans isomers can be distinguished by the chemical shifts and coupling constants of the protons at the 1 and 4 positions.[1][2][3]

  • Quantification: The ratio of the isomers can be determined by comparing the integrals of well-resolved signals corresponding to each isomer. For enhanced accuracy, an internal standard can be utilized.

Experimental Workflow

The following diagram illustrates a typical workflow for the isomeric purity assessment of 1,4-Dibenzoyloxycyclohexane.

G cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Analysis cluster_3 Data Processing & Reporting Sample_Weighing Weighing of 1,4-Dibenzoyloxycyclohexane Solvent_Addition Dissolution in Appropriate Solvent Sample_Weighing->Solvent_Addition Method_Choice Choose Method Solvent_Addition->Method_Choice HPLC_Analysis HPLC Analysis Method_Choice->HPLC_Analysis High Resolution & Sensitivity GC_Analysis GC Analysis Method_Choice->GC_Analysis Volatility Permits NMR_Analysis NMR Analysis Method_Choice->NMR_Analysis Structural Confirmation Data_Integration Peak Integration / Signal Quantification HPLC_Analysis->Data_Integration GC_Analysis->Data_Integration NMR_Analysis->Data_Integration Purity_Calculation Calculation of Isomeric Purity Data_Integration->Purity_Calculation Final_Report Generate Report Purity_Calculation->Final_Report

Figure 1. General workflow for the isomeric purity assessment of 1,4-Dibenzoyloxycyclohexane.

References

Benchmarking 1,4-Dibenzoyloxycyclohexane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the physicochemical and biological properties of 1,4-dibenzoyloxycyclohexane and its structural isomers, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.

This guide presents a detailed comparison of 1,4-dibenzoyloxycyclohexane against its key structural isomers: 1,2-dibenzoyloxycyclohexane and 1,3-dibenzoyloxycyclohexane. Due to the limited availability of direct experimental data for these specific compounds in publicly accessible literature, this comparison leverages data from structurally similar compounds and established experimental protocols to provide a predictive benchmark. The focus is on physicochemical properties, spectroscopic characteristics, and potential biological activities, offering a valuable resource for hypothesis-driven research and development.

Physicochemical Properties: A Comparative Overview

Property1,4-Dibenzoyloxycyclohexane (cis/trans)1,2-Dibenzoyloxycyclohexane (cis/trans)1,3-Dibenzoyloxycyclohexane (cis/trans)
Molecular Formula C₂₀H₂₀O₄C₂₀H₂₀O₄C₂₀H₂₀O₄
Molecular Weight 340.37 g/mol 340.37 g/mol 340.37 g/mol
Melting Point The trans-isomer is expected to have a higher melting point than the cis-isomer due to its higher symmetry and more efficient crystal packing.The relative melting points of cis- and trans-isomers will depend on the interplay of dipole-dipole interactions and crystal lattice energies.Similar to the 1,2-isomer, the melting point will be influenced by the specific stereochemistry and resulting intermolecular forces.
Boiling Point Boiling points are expected to be high for all isomers due to the high molecular weight. Minor differences between cis and trans isomers are anticipated.Boiling points are expected to be high for all isomers.Boiling points are expected to be high for all isomers.
Solubility Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Solubility in non-polar solvents may vary between isomers. The cis-isomer may exhibit slightly higher solubility in polar solvents.Solubility profiles are expected to be similar to the 1,4-isomer.Solubility profiles are expected to be similar to the 1,4-isomer.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for distinguishing between the different isomers and their stereoisomers.

NMR Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy can provide detailed information about the chemical environment of each atom in the molecule. The chemical shifts and coupling constants of the cyclohexane ring protons are particularly sensitive to the stereochemistry of the substituents.

Expected ¹H NMR Spectral Features:

  • 1,4-Dibenzoyloxycyclohexane:

    • trans-isomer (diequatorial): A single signal for the two equivalent methine protons (CH-O) is expected.

    • cis-isomer (axial-equatorial): Two distinct signals for the non-equivalent methine protons are expected.

  • 1,2-Dibenzoyloxycyclohexane & 1,3-Dibenzoyloxycyclohexane: The spectra will be more complex due to lower symmetry. The coupling constants between adjacent protons on the cyclohexane ring will be indicative of their relative stereochemistry (axial-axial, axial-equatorial, equatorial-equatorial).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups present in the molecules.

Expected IR Spectral Features:

All isomers are expected to show strong absorption bands characteristic of:

  • C=O stretching (ester): Around 1720-1740 cm⁻¹

  • C-O stretching (ester): Around 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric)

  • C-H stretching (aromatic): Above 3000 cm⁻¹

  • C-H stretching (aliphatic): Below 3000 cm⁻¹

  • C=C stretching (aromatic): Around 1600 and 1450 cm⁻¹

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish between the isomers.

Biological Activity: A Predictive Assessment

While direct experimental data on the biological activity of dibenzoyloxycyclohexane isomers is scarce, studies on other cyclohexane derivatives suggest potential for various biological effects, including cytotoxic and antimicrobial activities.[1][2] The stereochemistry of the molecule is expected to play a crucial role in its biological activity, as it determines the molecule's shape and ability to interact with biological targets.[3]

Cytotoxicity

The cytotoxicity of these compounds can be evaluated against various cancer cell lines using assays like the MTT assay.[4] The IC₅₀ (half-maximal inhibitory concentration) values would provide a quantitative measure of their cytotoxic potential. It is hypothesized that the specific spatial arrangement of the benzoyl groups will influence the interaction with cellular components, leading to differential cytotoxicity among the isomers.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and direct comparison.

Synthesis of Dibenzoyloxycyclohexane Isomers

General Procedure for Esterification:

This protocol describes a general method for the synthesis of dibenzoyloxycyclohexane isomers from the corresponding cyclohexanediols.

  • To a solution of the respective cyclohexanediol isomer (1,4-, 1,2-, or 1,3-, cis or trans) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a base (e.g., triethylamine or pyridine) and cool the mixture to 0 °C.

  • Slowly add benzoyl chloride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired dibenzoyloxycyclohexane isomer.

Physicochemical Property Determination

Melting Point Determination (Capillary Method):

  • A small amount of the purified solid compound is placed in a capillary tube, which is sealed at one end.

  • The capillary tube is attached to a thermometer and placed in a melting point apparatus.

  • The sample is heated slowly and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[5][6][7]

Solubility Determination:

  • In a small test tube, add a small, measured amount of the compound.

  • Add a measured volume of the solvent to be tested (e.g., water, ethanol, DMSO) in small portions.

  • After each addition, vigorously shake the test tube.

  • Observe and record whether the compound dissolves completely, partially, or not at all to determine its solubility.[8][9][10]

Biological Activity Assays

MTT Cytotoxicity Assay:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[4]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for synthesis and cytotoxicity testing.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Cyclohexanediol Isomer reaction Esterification Reaction start1->reaction start2 Benzoyl Chloride start2->reaction start3 Base (e.g., Pyridine) start3->reaction start4 Solvent (e.g., DCM) start4->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification product Purified Dibenzoyloxycyclohexane Isomer purification->product

Caption: Workflow for the synthesis of dibenzoyloxycyclohexane isomers.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_addition Add test compounds at various concentrations cell_seeding->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization read_absorbance Measure absorbance solubilization->read_absorbance calculate_viability Calculate cell viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

References

Safety Operating Guide

Proper Disposal of 1,4-Dibenzoyloxycyclohexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Waste Characterization and Disposal Route

Waste Stream I.D. Description Hazard Classification (Anticipated) Primary Disposal Route
SOL-CHEM-001Solid 1,4-DibenzoyloxycyclohexaneNon-hazardous solid waste (potential for aquatic toxicity)Licensed Hazardous Waste Contractor
LIQ-CHEM-002Solutions of 1,4-Dibenzoyloxycyclohexane in organic solventsVaries by solvent (e.g., flammable, toxic)Licensed Hazardous Waste Contractor
CON-CHEM-003Empty containers of 1,4-DibenzoyloxycyclohexaneNon-hazardous (after triple rinsing)Standard laboratory waste stream

Note: This table provides a summary based on available data for structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

I. Executive Summary

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling 1,4-Dibenzoyloxycyclohexane for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or vapors.

III. Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound, Contaminated Labware)

  • Collection:

    • Carefully sweep solid 1,4-Dibenzoyloxycyclohexane into a designated, sealable waste container. Avoid generating dust.

    • For contaminated labware (e.g., weighing boats, filter paper), place them directly into the same container.

  • Container Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "1,4-Dibenzoyloxycyclohexane". Do not use abbreviations.

    • Indicate the approximate quantity of waste.

    • Include the date of accumulation and the generating laboratory's information.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Disposal:

    • Arrange for pickup by your institution's licensed hazardous waste contractor.

B. Liquid Waste (Solutions in Organic Solvents)

  • Collection:

    • Collect all solutions containing 1,4-Dibenzoyloxycyclohexane in a dedicated, properly vented, and compatible waste solvent container.

    • Do not mix with incompatible waste streams.

  • Container Labeling:

    • Use a hazardous waste label.

    • List all chemical constituents, including the full name of the solvent(s) and "1,4-Dibenzoyloxycyclohexane".

    • Provide an estimated percentage of each component.

    • Include all other necessary information as per solid waste labeling.

  • Storage:

    • Store in the designated satellite accumulation area, ensuring the container is tightly sealed when not in use.

  • Disposal:

    • Arrange for pickup through your institution's hazardous waste program.

C. Empty Container Disposal

  • Decontamination:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol) that can dissolve any remaining residue.

    • Collect the rinsate as hazardous liquid waste (see Section III.B).

  • Disposal:

    • After triple rinsing, the container can typically be disposed of in the standard laboratory glassware or solid waste stream.

    • Deface or remove the original product label to prevent misidentification.

IV. Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a hazardous waste container.

  • Clean: Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

V. Experimental Workflow and Disposal Decision Logic

The following diagrams illustrate the logical flow for handling and disposing of 1,4-Dibenzoyloxycyclohexane waste.

Disposal_Workflow cluster_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Disposal start Experiment using 1,4-Dibenzoyloxycyclohexane solid_waste Solid Waste Generated (Pure compound, contaminated items) start->solid_waste liquid_waste Liquid Waste Generated (Solutions in organic solvents) start->liquid_waste empty_container Empty Product Container start->empty_container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse contractor_pickup Arrange for Pickup by Licensed Waste Contractor collect_solid->contractor_pickup collect_liquid->contractor_pickup collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container in Regular Waste triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: Experimental workflow for the generation and segregation of 1,4-Dibenzoyloxycyclohexane waste streams.

Disposal_Decision_Tree cluster_nodes start Waste containing 1,4-Dibenzoyloxycyclohexane is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_path Treat as Solid Hazardous Waste is_solid->solid_path Yes is_container Is it an empty container? is_liquid->is_container No liquid_path Treat as Liquid Hazardous Waste is_liquid->liquid_path Yes container_path Triple rinse, collect rinsate as hazardous liquid waste. Dispose of container in regular waste. is_container->container_path Yes end End of Process is_container->end No (Consult EHS) final_disposal Dispose through Licensed Hazardous Waste Contractor solid_path->final_disposal liquid_path->final_disposal container_path->final_disposal final_disposal->end

Caption: Decision tree for the proper disposal route of 1,4-Dibenzoyloxycyclohexane waste.

References

Safeguarding Your Research: A Guide to Handling 1,4-Dibenzoyloxycyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling 1,4-Dibenzoyloxycyclohexane and similar aromatic esters, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe working environment. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes. A face shield should be considered when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is important to inspect gloves for any signs of degradation or perforation before use.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or aerosols. If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Skin and Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact. Closed-toe shoes are also a necessity in any laboratory setting.

Operational Plan for Safe Handling

A systematic approach to handling 1,4-Dibenzoyloxycyclohexane will further enhance safety and operational efficiency.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.
  • Have all necessary PPE readily accessible and in good condition.
  • Keep an emergency spill kit specifically for chemical spills nearby.
  • Ensure safety showers and eyewash stations are unobstructed and have been recently tested.

2. Handling the Compound:

  • Before use, visually inspect the container for any damage or leaks.
  • When transferring the substance, do so carefully to avoid generating dust or aerosols.
  • Use appropriate tools, such as a spatula or scoop, for handling the solid material.
  • If creating a solution, add the solid to the solvent slowly while stirring in a fume hood.

3. Post-Handling Procedures:

  • Securely close the container after use.
  • Clean any contaminated surfaces and equipment thoroughly.
  • Remove and dispose of contaminated PPE in the designated waste stream.
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of 1,4-Dibenzoyloxycyclohexane and its waste is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • All solid waste contaminated with 1,4-Dibenzoyloxycyclohexane, including used weighing papers, contaminated gloves, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
  • Liquid waste, such as solutions containing the compound, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Waste Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
  • Ensure containers are kept closed to prevent the release of vapors.

3. Waste Disposal:

  • Dispose of all hazardous waste through a licensed and certified waste disposal contractor.
  • Follow all local, state, and federal regulations for the disposal of chemical waste. Incineration is a common and effective method for the disposal of organic esters.[1]

Quantitative Data on Structurally Similar Compounds

The following table summarizes available quantitative data for compounds structurally similar to 1,4-Dibenzoyloxycyclohexane. This data can be used to infer potential hazards, although it should be interpreted with caution as the properties of 1,4-Dibenzoyloxycyclohexane itself may differ.

Property1,4-Cyclohexanedimethanol Dibenzoate1,4-Bis(benzoyloxymethyl)cyclohexaneCyclohexyl Benzoate
Molecular Formula C22H24O4C22H24O4C13H16O2
GHS Classification Not classified as hazardous[2]Hazardous to the aquatic environment, long-term hazard[3]No data available
Potential Hazards May cause eye irritation[2]May cause long lasting harmful effects to aquatic life[3]Potential irritant effects[4]
Toxicity Profile No acute toxicity data available[2]No specific toxicity data availableRelatively low toxicity profile[4]

Visualizing Safe Handling and Disposal Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams have been created using the DOT language.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Locate Spill Kit prep2->prep3 handle1 Inspect Chemical Container prep3->handle1 handle2 Transfer Compound in Fume Hood handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 post1 Secure Container handle3->post1 post2 Clean Work Area post1->post2 post3 Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A workflow diagram illustrating the key steps for the safe handling of 1,4-Dibenzoyloxycyclohexane.

DisposalWorkflow cluster_segregation Waste Segregation cluster_storage Waste Storage cluster_disposal Final Disposal seg1 Solid Waste in Labeled Container store1 Store in Designated Area seg1->store1 seg2 Liquid Waste in Separate Labeled Container seg2->store1 store2 Keep Containers Closed store1->store2 disp1 Arrange for Licensed Contractor Pickup store2->disp1 disp2 Follow All Regulations disp1->disp2

Caption: A workflow diagram outlining the proper procedure for the disposal of 1,4-Dibenzoyloxycyclohexane waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.